Norethynodrel
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,16-18,22H,4-12H2,2H3/t16-,17-,18+,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTXHFFSOAJUMG-SLHNCBLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3CCC(=O)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3CCC(=O)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021069 | |
| Record name | Norethynodrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Very slightly soluble in water; freely soluble in chloroform; soluble in acetone; sparingly soluble in ethanol., VERY SLIGHTLY SOL IN SOLVENT HEXANE, In double-distilled water, 0.65 mg/L | |
| Record name | NORETHYNODREL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2951 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from aqueous methanol, White, crystalline | |
CAS No. |
68-23-5 | |
| Record name | Norethynodrel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norethynodrel [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norethynodrel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09371 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Norethynodrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Noretynodrel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.620 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORETHYNODREL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88181ACA0M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NORETHYNODREL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2951 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
170 °C | |
| Record name | NORETHYNODREL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2951 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Norethynodrel's Mechanism of Action on Progesterone Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norethynodrel, a synthetic progestin of the 19-nortestosterone family, was a pioneering component of the first oral contraceptives. Its primary mechanism of action involves interaction with the progesterone receptor (PR), functioning as an agonist to elicit progestational effects. This technical guide provides a detailed examination of this compound's interaction with the progesterone receptor, including its binding affinity, functional activity, and the resultant signaling pathways. The document outlines detailed experimental protocols for assessing these interactions and presents quantitative data in a comparative format. Visual diagrams of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its molecular pharmacology.
Introduction
This compound is a synthetic progestogen that historically played a crucial role in the development of hormonal contraception.[1] As a progestin, its biological effects are primarily mediated through its agonistic activity on the progesterone receptor (PR).[1] Understanding the nuances of this interaction is critical for researchers in reproductive biology and drug development. This compound is considered a relatively weak progestogen and is recognized as a prodrug, with its metabolites contributing significantly to its overall activity.[1] This guide delves into the core aspects of this compound's mechanism of action on progesterone receptors.
Progesterone Receptor Binding and Functional Activity
This compound's interaction with the progesterone receptor is characterized by a weaker binding affinity compared to other progestins like norethisterone, to which it is structurally related.[1] Its progestogenic activity is considered to be about one-tenth of that of norethisterone.[1]
Quantitative Data for Progesterone Receptor Binding and Activity
The following tables summarize the available quantitative data for this compound and comparative progestins.
| Compound | Receptor Subtype | Relative Binding Affinity (%) | Reference Compound | Source |
| This compound | PR-A | 6 - 19 | Norethisterone | [1] |
| This compound | PR-B | 94 | Norethisterone | [1] |
| Progesterone | PR (rabbit uterine) | 100 | Progesterone | [2] |
| Norgestimate | PR (rabbit uterine) | ~100 | Progesterone | [2] |
| Levonorgestrel | PR (rabbit uterine) | ~500 | Progesterone | [2] |
| Gestodene | PR (rabbit uterine) | ~900 | Progesterone | [2] |
| Compound | Assay | EC50 / IC50 | Cell Line | Source |
| Progesterone | Proliferation (low dose) | 0.1-0.3 nM (effective concentration) | T47D | [3][4] |
| Progesterone | Proliferation Inhibition (high dose) | ≥10 nM (effective concentration) | T47D | [3][4] |
| R5020 | PRE-Luciferase Reporter Assay | ~0.1 nM (EC50) | T47D | [5] |
| Progesterone | PR Binding (rhPR-B) | 1.2 nM (IC50) | Recombinant Human PR-B | [1] |
| 17-OHPC | PR Binding (rhPR-B) | 4.6 nM (IC50) | Recombinant Human PR-B | [1] |
Metabolism of this compound
This compound is extensively metabolized in the liver and intestines, and its metabolites are crucial to its biological activity. The primary metabolic pathways involve hydroxylation and isomerization.[1][6]
The major metabolites are:
A minor metabolic pathway leads to the formation of:
While this compound itself has a very weak affinity for the progesterone receptor, its conversion to the more potent progestin, norethisterone, is thought to contribute to its overall progestational effects.[1] The 3-hydroxy metabolites may also possess biological activity.
Progesterone Receptor Signaling Pathways
As a progesterone receptor agonist, this compound initiates a cascade of molecular events that constitute the progestogenic response. This occurs through both genomic and non-genomic signaling pathways.
Genomic Signaling
The classical genomic pathway involves the binding of this compound or its active metabolites to the progesterone receptor in the cytoplasm. This binding induces a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[7]
Non-Genomic Signaling
Progestins can also elicit rapid cellular responses that are independent of gene transcription. These non-genomic actions are often initiated at the cell membrane, where a subpopulation of progesterone receptors may reside.[8][9][10] Activation of these membrane-associated receptors can lead to the rapid activation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[11] While specific studies on the non-genomic signaling of this compound are limited, it is plausible that it shares these mechanisms with other progestins.
Experimental Protocols
The following sections detail standardized protocols for assessing the interaction of this compound with the progesterone receptor.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for the progesterone receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Cytosol from PR-expressing cells (e.g., T47D human breast cancer cells) or tissues, or recombinant human PR.
-
Radioligand: ³H-labeled synthetic progestin (e.g., ³H-R5020 or ³H-Org 2058).
-
Test Compound: this compound.
-
Reference Compound: Unlabeled progesterone or another progestin.
-
Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 10 mM sodium molybdate, 1 mM DTT, pH 7.4).
-
Separation Medium: Dextran-coated charcoal suspension.
-
Scintillation Cocktail.
-
96-well plates, filters, and a scintillation counter.
Procedure:
-
Receptor Preparation: Prepare cytosol containing progesterone receptors from the chosen source through homogenization and ultracentrifugation.[12]
-
Incubation: In a 96-well plate, incubate a fixed concentration of the progesterone receptor preparation with a fixed concentration of the radioligand (e.g., 1-5 nM ³H-R5020) and varying concentrations of this compound or the reference compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled progestin).
-
Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a defined period (e.g., 18-24 hours) at 4°C.
-
Separation of Bound and Free Ligand: Add dextran-coated charcoal suspension to each well to adsorb the unbound radioligand. Incubate for a short period (e.g., 10-15 minutes) at 4°C.
-
Centrifugation: Centrifuge the plate to pellet the charcoal.
-
Quantification: Transfer the supernatant, containing the receptor-bound radioligand, to scintillation vials. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor (this compound). Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[13][14]
Progesterone Receptor Reporter Gene Assay
This cell-based assay measures the functional consequence of this compound binding to the progesterone receptor, specifically its ability to induce gene transcription.
Materials:
-
Cell Line: A human cell line that expresses the progesterone receptor (e.g., T47D or MCF-7) or a cell line co-transfected with a PR expression vector.[5][15]
-
Reporter Plasmid: A plasmid containing a luciferase reporter gene under the control of a promoter with one or more Progesterone Response Elements (PREs).
-
Control Plasmid: A plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter, for normalization of transfection efficiency.
-
Transfection Reagent.
-
Cell Culture Medium and Reagents.
-
Test Compound: this compound.
-
Reference Agonist: Progesterone or a synthetic progestin like R5020.
-
Lysis Buffer.
-
Luciferase Assay Substrate.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the PRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Hormone Treatment: After transfection (e.g., 24 hours), treat the cells with various concentrations of this compound, a reference agonist, or vehicle control.
-
Incubation: Incubate the cells for a sufficient period to allow for gene transcription and protein expression (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a lysis buffer to release the cellular contents, including the reporter enzymes.
-
Luciferase Assay: Measure the activity of both firefly and Renilla luciferases in the cell lysates using a luminometer and appropriate substrates.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to correct for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the log concentration of this compound. Determine the EC50 value (the concentration that produces 50% of the maximal response).[5][15]
Downstream Target Genes
The activation of the progesterone receptor by this compound leads to the regulation of a suite of target genes that mediate its physiological effects. While studies specifically mapping the transcriptome regulated by this compound are limited, research on other progestins in PR-positive breast cancer cell lines like T47D provides insights into potential target genes. These include genes involved in cell cycle regulation, signaling, and metabolism. For example, progestins have been shown to increase the expression of Vascular Endothelial Growth Factor (VEGF) in T47-D cells.[16] In T47D cells, low concentrations of progestins can drive proliferation by upregulating CCND1 (cyclin D1) and SGK1, while higher concentrations are inhibitory.[3][4]
Conclusion
This compound functions as a progesterone receptor agonist, though with a relatively weak intrinsic activity. Its mechanism of action is significantly influenced by its metabolism to more potent progestins, including norethisterone. The interaction of this compound and its metabolites with the progesterone receptor initiates both genomic and likely non-genomic signaling cascades, leading to the regulation of target gene expression and subsequent physiological responses. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of these interactions, which is essential for the continued understanding of progestin pharmacology and the development of new hormonal therapies. Further research is warranted to fully elucidate the specific downstream targets of this compound and the nuances of its non-genomic signaling pathways.
References
- 1. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genes targeted by the estrogen and progesterone receptors in the human endometrial cell lines HEC1A and RL95-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 4. biorxiv.org [biorxiv.org]
- 5. A molecular toolbox to study progesterone receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of the Synthetic Progestogen this compound by Human Ketosteroid Reductases of the Aldo-Keto Reductase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 8. Non-genomic progesterone signalling and its non-canonical receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Non-genomic mechanisms of progesterone action in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Progesterone induces progesterone receptor gene (PGR) expression via rapid activation of protein kinase pathways required for cooperative estrogen receptor alpha (ER) and progesterone receptor (PR) genomic action at ER/PR target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. This compound | C20H26O2 | CID 6231 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Properties of Norethynodrel
For Researchers, Scientists, and Drug Development Professionals
Norethynodrel, a foundational synthetic progestin, played a pivotal role in the development of hormonal contraceptives. This technical guide provides a comprehensive overview of its synthesis pathway, detailing the critical chemical transformations involved, and presents a systematic summary of its chemical and physical properties.
Chemical and Physical Properties of this compound
This compound is a white to off-white, odorless, crystalline solid that is stable in air. Its solubility profile indicates that it is very slightly soluble in water, sparingly soluble in ethanol, and freely soluble in chloroform. A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₆O₂ | [1] |
| Molar Mass | 298.42 g/mol | [1] |
| Melting Point | 169-170 °C | [1] |
| Specific Optical Rotation (α)D | +108° (c=1, chloroform) | |
| Appearance | White to Off-White Solid | [1] |
| Solubility | Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly) | [1] |
| pKa | 13.10 ± 0.40 (Predicted) | [1] |
| Storage Condition | Refrigerator | [1] |
Synthesis Pathway of this compound
The total synthesis of this compound is a multi-step process that historically starts from a readily available steroid precursor, estrone methyl ether. The key transformations involve the reduction of the aromatic A-ring to create the characteristic 19-nor steroid core, followed by the introduction of the ethynyl group at the C17 position.
The synthesis commences with the Birch reduction of estrone methyl ether. This dissolving metal reduction, typically using lithium or sodium in liquid ammonia with an alcohol as a proton source, selectively reduces the aromatic A-ring to a non-conjugated diene. This step is crucial for the removal of the C19 methyl group, a defining feature of 19-norsteroids.
The resulting enol ether intermediate is then subjected to mild acid hydrolysis . This step converts the enol ether to a ketone at the C3 position and facilitates the isomerization of the double bond to the C5(10) position, yielding 19-nor-androst-5(10)-ene-3,17-dione.
The subsequent step is the selective ethynylation of the ketone at the C17 position. This is achieved by reacting the diketone with an acetylide, such as potassium t-amylate and acetylene. The ketone at the C3 position is less reactive and remains largely unaffected under controlled conditions.
Finally, a second mild acid hydrolysis is performed to ensure the complete conversion of any remaining enol ether at the C3 position to the ketone, yielding the final product, this compound.
Caption: Synthesis pathway of this compound from Estrone Methyl Ether.
Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis of this compound.
Step 1: Birch Reduction of Estrone Methyl Ether
-
Materials: Estrone methyl ether, liquid ammonia, lithium metal, absolute ethanol, diethyl ether.
-
Procedure:
-
A reaction vessel equipped with a dry ice condenser and a mechanical stirrer is charged with liquid ammonia.
-
Estrone methyl ether, dissolved in a mixture of diethyl ether and absolute ethanol, is added to the liquid ammonia.
-
Small pieces of lithium metal are added portion-wise to the stirred solution, maintaining a blue color for the duration of the reaction.
-
After the reaction is complete (typically monitored by TLC), the excess lithium is quenched by the careful addition of a proton source like ammonium chloride.
-
The ammonia is allowed to evaporate, and the residue is partitioned between water and diethyl ether.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude enol ether intermediate.
-
Step 2: Mild Acid Hydrolysis to form 19-nor-androst-5(10)-ene-3,17-dione
-
Materials: Crude enol ether intermediate from Step 1, methanol, oxalic acid or dilute hydrochloric acid.
-
Procedure:
-
The crude enol ether intermediate is dissolved in methanol.
-
A catalytic amount of a weak acid, such as oxalic acid or dilute hydrochloric acid, is added to the solution.
-
The mixture is stirred at room temperature and the progress of the hydrolysis and isomerization is monitored by TLC.
-
Upon completion, the reaction is neutralized with a mild base (e.g., sodium bicarbonate solution).
-
The methanol is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed, dried, and concentrated to give the crude diketone intermediate, which can be purified by crystallization or chromatography.
-
Step 3: Ethynylation of 19-nor-androst-5(10)-ene-3,17-dione
-
Materials: 19-nor-androst-5(10)-ene-3,17-dione, anhydrous toluene, potassium t-amylate, acetylene gas.
-
Procedure:
-
A solution of 19-nor-androst-5(10)-ene-3,17-dione in anhydrous toluene is prepared in a reaction vessel under an inert atmosphere.
-
The solution is cooled (e.g., to 0°C) and saturated with dry acetylene gas.
-
A solution of potassium t-amylate in a suitable solvent is added dropwise while maintaining a continuous stream of acetylene.
-
The reaction is stirred at low temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the addition of an aqueous ammonium chloride solution.
-
The organic layer is separated, washed with water and brine, dried, and concentrated. The crude product is then purified.
-
Step 4: Final Mild Acid Hydrolysis (Workup)
-
Materials: Crude product from Step 3, methanol, glacial acetic acid.
-
Procedure:
-
The crude ethynylated product is dissolved in methanol and brought to reflux.
-
A small amount of glacial acetic acid is added, and reflux is continued for a short period (e.g., 5-10 minutes).
-
Water is added to the point of turbidity, and the mixture is allowed to cool to room temperature, inducing crystallization.
-
The crystalline this compound is collected by filtration, washed with aqueous methanol, and dried under vacuum.
-
Metabolic Pathways of this compound
This compound is extensively metabolized in the body, primarily in the liver.[2] The major metabolic transformations involve the reduction of the 3-keto group and isomerization of the double bond. The primary metabolites are 3α-hydroxythis compound and 3β-hydroxythis compound.[2] A minor but significant metabolite is norethisterone, the Δ⁴-isomer of this compound.[2] Ethinylestradiol is also a metabolite.[2]
Caption: Major metabolic pathways of this compound.
References
Whitepaper: A Technical Guide to the Inherent Estrogenicity of Norethynodrel and Comparative Analysis with Other Progestins
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Progestins, synthetic analogs of progesterone, are integral components of hormonal therapies, including contraception and postmenopausal hormone therapy. While their primary therapeutic action is mediated through the progesterone receptor, many exhibit cross-reactivity with other steroid receptors, leading to off-target effects. Norethynodrel, the progestin component of the first oral contraceptive, is notable for its inherent estrogenic activity, a characteristic that distinguishes it from many other progestins. This technical guide provides an in-depth analysis of the molecular basis for this compound's estrogenicity, presents a comparative overview with other progestin classes, details the experimental protocols used to assess these effects, and illustrates the key signaling pathways involved.
Introduction: The Spectrum of Progestin Activity
Progestins are broadly classified based on their chemical structure into pregnanes (derived from progesterone), estranes, and gonanes (both derived from testosterone)[1]. These structural variations influence their binding affinities for various steroid receptors, including the progesterone (PR), androgen (AR), and estrogen receptors (ER)[2]. While the progestogenic effect is desired, ancillary estrogenic or androgenic activities can contribute to the side-effect profile and overall therapeutic outcome[3]. This compound, an estrane-class progestin, possesses a unique profile characterized by significant estrogenic effects[4][5]. Understanding the mechanisms behind this activity is critical for both historical context and future drug development.
The Molecular Basis of this compound's Estrogenicity
The estrogenic effects of this compound are multifactorial, stemming from both direct receptor interaction and metabolic conversion to estrogenic compounds.
-
Direct Estrogen Receptor Binding: Unlike its isomer norethisterone, which has virtually no affinity for estrogen receptors, this compound demonstrates a weak but measurable binding affinity for both ERα and ERβ[6]. This direct interaction, though modest compared to estradiol, contributes to its overall estrogenic profile.
-
Metabolism to Active Compounds: this compound is considered a prodrug that undergoes rapid and extensive metabolism following oral administration[6][7]. Its biological activity is largely attributable to its metabolites[6].
-
Hydroxylation: The primary metabolic pathway involves the reduction of the 3-keto group by aldo-keto reductase (AKR) enzymes, primarily AKR1C1, AKR1C2, and AKR1C4, to form 3α-hydroxynoretynodrel and 3β-hydroxynoretynodrel[7]. While the specific estrogenic activity of these metabolites has not been fully assessed, the analogous 3α- and 3β-hydroxylated metabolites of the structurally similar compound tibolone show several-fold increased affinity for the ERs. This suggests that these metabolites may be significant contributors to this compound's estrogenic effects[6][7].
-
Isomerization and Aromatization: A minor metabolic pathway involves the isomerization of this compound to norethisterone[6]. Norethisterone itself can then be converted in the liver by aromatase to the highly potent estrogen, ethinylestradiol (EE), at a rate of about 0.35%[8]. Some studies suggest that the relatively high estrogenicity of formulations containing this compound is likely due to its conversion to such estrogenic compounds[9].
-
Data Presentation: Comparative Estrogenicity of Progestins
The estrogenic potential of progestins varies significantly across different chemical classes. The following tables summarize quantitative data from various studies to facilitate comparison.
Table 1: Comparative Estrogen Receptor (ER) Binding Affinity
| Progestin | Chemical Class | ERα RBA (%) (vs. Estradiol) | ERβ RBA (%) (vs. Estradiol) | Citation(s) |
| This compound | Estrane | 0.7 | 0.22 | [6] |
| Norethisterone | Estrane | 0.07 | 0.01 | [8] |
| Norethisterone Acetate | Estrane | Binds to ERα | No binding to ERβ | [10][11] |
| Levonorgestrel | Gonane | Binds to ERα | No binding to ERβ | [10][11] |
| Gestodene | Gonane | Binds to ERα | No binding to ERβ | [10][11] |
| Norgestimate | Gonane | No binding | No binding | [12] |
| Drospirenone | Spirolactone-derived | No binding | No binding | [10][11] |
| Medroxyprogesterone Acetate | Pregnane | No binding | No binding | [13] |
| Progesterone | Pregnane | No binding | No binding | [10] |
RBA: Relative Binding Affinity. Data is compiled from multiple sources and methodologies may vary.
Table 2: Summary of In Vitro and In Vivo Estrogenic Activity
| Progestin | Assay Type | Result / Observation | Citation(s) |
| This compound | Allen–Doisy Test (animal) | 100-fold more estrogenic than norethisterone. | [6] |
| This compound | Uterine Weight Assay (rat) | Formulations are highly estrogenic, likely due to metabolic conversion. | [9] |
| This compound | AP Induction (Ishikawa cells) | Shows intrinsic estrogenic activity, with maximal effects as high as estradiol. | [14] |
| Norethisterone | AP Induction (Ishikawa cells) | Shows intrinsic estrogenic activity. | [14] |
| Norethisterone | Uterine Sensitivity (rat) | Estrogenic effects mediated by A-ring reduced metabolites (3β,5α-NET). | [15] |
| Norethisterone Acetate | ERα Transactivation Assay | Acts as an ERα agonist. | [11] |
| Levonorgestrel | ERα Transactivation Assay | Acts as an ERα agonist. | [11] |
| Progesterone | Various | Non-estrogenic. | [4] |
| Medroxyprogesterone Acetate | Various | Non-estrogenic. | [14] |
Signaling Pathways of Estrogenic Action
The estrogenic effects of this compound and its metabolites are mediated primarily through the classical genomic signaling pathway of the estrogen receptor.
Upon entering a target cell, an estrogenic ligand binds to ERα or ERβ, which are largely located in the nucleus, maintained in an inactive state by chaperone proteins like heat-shock protein 90 (HSP90)[16]. Ligand binding induces a conformational change, causing dissociation from the chaperone proteins and receptor dimerization[16]. This activated dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. The receptor-DNA complex recruits co-activator proteins, which facilitates the assembly of the transcriptional machinery, leading to the modulation of gene expression[16]. This process underlies the physiological effects of estrogens, such as endometrial proliferation[17]. In addition to this classical pathway, estrogens can also elicit rapid, non-genomic effects initiated from membrane-associated ERs, which activate intracellular kinase cascades like PI3K/AKT and MAPK[18][19].
Experimental Protocols for Assessing Estrogenicity
A multi-tiered approach is typically used to characterize the estrogenic activity of a compound, progressing from in vitro assays to in vivo models.
A. Receptor Binding Assays
-
Objective: To determine the relative affinity of a test compound for ERα and ERβ compared to a reference ligand (e.g., ¹⁷β-estradiol).
-
Methodology:
-
Source of Receptor: Recombinant human ERα and ERβ or cytosolic extracts from estrogen-sensitive tissues (e.g., rat uterus) are used.
-
Assay Principle: A fixed concentration of a radiolabeled estrogen (e.g., [³H]-estradiol) is incubated with the receptor source in the presence of increasing concentrations of the unlabeled test compound.
-
Separation: At equilibrium, bound and free radioligand are separated. Methods include dextran-coated charcoal, hydroxylapatite precipitation, or filter-based techniques[20].
-
Quantification: The radioactivity of the bound fraction is measured by liquid scintillation counting.
-
Data Analysis: A competition curve is generated, and the IC₅₀ (concentration of test compound that displaces 50% of the radioligand) is calculated. The Relative Binding Affinity (RBA) is determined using the formula: (IC₅₀ of Estradiol / IC₅₀ of Test Compound) x 100.
-
B. In Vitro Reporter Gene Assays
-
Objective: To measure the ability of a compound to activate transcription via the estrogen receptor.
-
Methodology:
-
Cell Line: A suitable cell line (e.g., HeLa, COS-7) that lacks endogenous ER is used[21].
-
Transfection: Cells are transiently transfected with two plasmids: an expression vector for human ERα or ERβ, and a reporter plasmid containing an ERE linked to a reporter gene (e.g., luciferase or β-galactosidase).
-
Treatment: Transfected cells are treated with various concentrations of the test compound.
-
Measurement: After an incubation period (typically 24-48 hours), cells are lysed, and the activity of the reporter enzyme is measured (e.g., luminescence for luciferase).
-
Data Analysis: A dose-response curve is constructed to determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and the maximal efficacy relative to estradiol.
-
C. Uterotrophic Bioassay (In Vivo)
-
Objective: To assess the estrogenic activity of a compound by measuring its ability to stimulate uterine growth in immature or ovariectomized rodents[9].
-
Methodology:
-
Animal Model: Immature or surgically ovariectomized female rats or mice are used. Ovariectomy removes the endogenous source of estrogens.
-
Dosing: Animals are treated with the test compound (e.g., via oral gavage or subcutaneous injection) daily for a set period, typically 3-7 days. A vehicle control and a positive control (e.g., ethinylestradiol) group are included.
-
Endpoint: At the end of the treatment period, the animals are euthanized, and their uteri are excised, trimmed of fat, and weighed (wet and/or blotted weight).
-
Data Analysis: A statistically significant increase in uterine weight relative to the vehicle control group indicates estrogenic activity. Dose-response relationships can be established to compare the potency of different compounds.
-
Conclusion and Implications
This compound possesses a distinct and significant estrogenic profile compared to most other progestins. This activity is a composite of weak, direct binding to estrogen receptors and, more importantly, metabolic conversion to potent estrogenic metabolites. In contrast, later-generation progestins, particularly those derived from the pregnane class or the spirolactone-derived drospirenone, have been specifically designed to minimize such off-target hormonal effects, offering a more selective progestogenic action[10][11].
For researchers and drug development professionals, the case of this compound serves as a critical example of how the metabolic fate of a compound can profoundly influence its overall pharmacological profile. A thorough characterization of not only the parent drug but also its major metabolites is essential. The detailed experimental protocols and signaling pathways outlined in this guide provide a framework for the comprehensive evaluation of hormonal activity, ensuring the development of safer and more specific steroid-based therapeutics.
References
- 1. Progestins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Understanding Progestins: From Basics to Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A direct comparison of the transcriptional activities of progestins used in contraception and menopausal hormone therapy via the mineralocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Progestogens Used in Postmenopausal Hormone Therapy: Differences in Their Pharmacological Properties, Intracellular Actions, and Clinical Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Noretynodrel - Wikipedia [en.wikipedia.org]
- 7. Metabolism of the Synthetic Progestogen this compound by Human Ketosteroid Reductases of the Aldo-Keto Reductase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Norethisterone - Wikipedia [en.wikipedia.org]
- 9. The relative expressed estrogenicity of oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparing the androgenic and estrogenic properties of progestins used in contraception and hormone therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical evaluation of norgestimate, a progestin with minimal androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comparison of progestins within three classes: Differential effects on learning and memory in the aging surgically menopausal rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Estrogenic and progestagenic activities coexisting in steroidal drugs: quantitative evaluation by in vitro bioassays with human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Estrogenic actions of norethisterone and its A-ring reduced metabolites. Induction of in vitro uterine sensitivity to serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Unraveling the Dynamics of Estrogen and Progesterone Signaling in the Endometrium: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Progesterone - Wikipedia [en.wikipedia.org]
- 18. Regulation of signal transduction pathways by estrogen and progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Regulation of estrogen and progestin receptor concentrations in an experimental rat prostatic carcinoma by estrogen, antiestrogen, and progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Navigating the Complexities of Norethynodrel: An In-depth Guide to its Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Norethynodrel, a foundational synthetic progestin, presents a unique pharmacokinetic profile characterized by its nature as a prodrug and its rapid and extensive metabolism. This technical guide delves into the core aspects of this compound's journey through the body, from absorption to elimination, providing a comprehensive overview for researchers and professionals in drug development. While quantitative data on various this compound formulations are scarce due to its transient presence in circulation, this document synthesizes the available knowledge on its metabolic fate and the pharmacokinetic properties of its key metabolites.
Executive Summary
This compound is rapidly absorbed following oral administration, but the parent compound is cleared from the bloodstream in under 30 minutes.[1][2] It functions primarily as a prodrug, undergoing extensive first-pass metabolism in the liver and intestines to form its more active and longer-lasting metabolites.[1][2] The principal metabolic pathway involves the reduction of the 3-oxo group, leading to the formation of 3α-hydroxythis compound and 3β-hydroxythis compound.[2][3] A minor pathway results in the isomerization of this compound to norethisterone.[1][2] Due to this rapid conversion, the pharmacological activity of this compound is largely attributable to its metabolites. Understanding the pharmacokinetics of these metabolites is therefore crucial for assessing the overall therapeutic effect and bioavailability of this compound formulations.
Pharmacokinetic Profile: A Tale of Rapid Conversion
The pharmacokinetic properties of this compound and its primary metabolites are summarized in the table below. The data highlights the stark contrast between the parent drug's short-lived presence and the more sustained circulation of its metabolic products.
| Compound | Key Pharmacokinetic Parameters | Notes |
| This compound | Elimination Half-Life: Very short (< 30 minutes)[1][2] Plasma Protein Binding: Binds to albumin; no affinity for SHBG or CBG.[1] | Considered a prodrug due to its rapid clearance and conversion to active metabolites.[1][4][5] |
| 3α-Hydroxythis compound & 3β-Hydroxythis compound | Half-life of Metabolites (unspecified): 14 hours (oral admin.), 45 hours (intravenous admin.)[2] | These are the major metabolites, formed by aldo-keto reductases (AKRs).[2] The ratio of 3α to 3β isomers found as glucuronidates in humans is approximately 7:3.[3] |
| Norethisterone | Biological Half-Life: ~3 to 6.5 hours[2] Peak Plasma Levels (after EDA admin.): Reached within 4 hours[6] Terminal Elimination Half-Life (after EDA admin.): 4 to 6.9 hours[6] | A minor metabolite of this compound.[2] It is itself a potent progestin. |
Note: EDA refers to ethynodiol diacetate, a related progestin that is metabolized to norethisterone.
Metabolic Pathway of this compound
This compound's biotransformation is primarily mediated by the aldo-keto reductase (AKR) superfamily of enzymes, specifically AKR1C1, AKR1C2, AKR1C3, and AKR1C4.[2] The liver is a major site of this metabolism. AKR1C4, predominantly found in the liver, is mainly responsible for the formation of 3α-hydroxythis compound.[2] In contrast, AKR1C1, AKR1C2, and AKR1C3, which are present in both the liver and peripheral tissues like the breast and uterus, almost exclusively produce 3β-hydroxythis compound.[2] A small fraction of this compound is also isomerized to norethisterone.[1][2]
Experimental Protocols for Quantification
The rapid clearance of this compound necessitates sensitive and specific analytical methods for its quantification and that of its metabolites in biological matrices. A variety of techniques have been employed in research settings.
Sample Preparation
A common initial step for analyzing this compound and its metabolites in plasma or other biological fluids is liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[7] These methods are used to separate the analytes from interfering substances in the matrix. For instance, in LLE, immiscible solvents are used to partition the compounds of interest.[7]
Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) coupled with ultraviolet (UV) or mass spectrometric (MS) detection is a widely used method for the separation and quantification of steroid hormones and their metabolites.[8] The choice of mobile phase, column, and detector settings is critical for achieving the desired sensitivity and specificity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and specificity for the analysis of steroids.[9] Derivatization is often required to improve the volatility and thermal stability of the analytes for GC analysis.
-
Radioimmunoassay (RIA): RIA has been historically used for the measurement of norethisterone levels in plasma.[6] This method relies on the competition between a radiolabeled antigen and the unlabeled analyte for a limited number of antibody binding sites.
The general workflow for these analytical experiments is depicted below.
Bioavailability of this compound Formulations
Conclusion
The pharmacokinetics of this compound are defined by its role as a prodrug. Its rapid conversion to active metabolites means that an understanding of its therapeutic action is intrinsically linked to the metabolic pathways and the pharmacokinetic profiles of its biotransformation products. For drug development professionals, this underscores the importance of metabolite profiling and quantification in the preclinical and clinical evaluation of any new this compound-containing formulation. Future research to establish a clearer correlation between this compound dosage forms and the resulting plasma concentrations of its key metabolites would be invaluable for optimizing the clinical use of this historically significant progestin.
References
- 1. Noretynodrel - Wikipedia [en.wikipedia.org]
- 2. Metabolism of the Synthetic Progestogen this compound by Human Ketosteroid Reductases of the Aldo-Keto Reductase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of antifertility steroids. I. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scitechnol.com [scitechnol.com]
- 5. Understanding the pharmacokinetics of prodrug and metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioavailability and pharmacokinetics of norethisterone in women after oral doses of ethynodiol diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical Strategies for the Determination of Norepinephrine Reuptake Inhibitors in Pharmaceutical Formulations and Biological Fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. The effect of food on the bioavailability of norethindrone and ethinyl estradiol from norethindrone acetate/ethinyl estradiol tablets intended for continuous hormone replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Degradation Products and Stability of Norethynodrel
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norethynodrel, a foundational synthetic progestin, has been a cornerstone of hormonal therapy and contraception. Understanding its stability and degradation profile is critical for ensuring the safety, efficacy, and quality of pharmaceutical formulations. This technical guide provides a comprehensive overview of the known degradation products of this compound, with a primary focus on its metabolic fate. Due to a lack of extensive forced degradation studies on this compound, this document also draws parallels with its close structural analog, norethindrone, to infer potential degradation pathways and analytical strategies. Detailed experimental protocols for stability-indicating methods, adapted from relevant literature, are provided to guide researchers in this area.
Introduction
This compound (17α-ethynyl-17β-hydroxy-estr-5(10)-en-3-one) was the progestin component in the first oral contraceptive pill.[1] Its chemical stability is a key determinant of its therapeutic activity and shelf-life. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially harmful impurities. This guide synthesizes the available scientific literature on the degradation products and stability analysis of this compound, offering a technical resource for professionals in pharmaceutical development and research.
Metabolic Degradation of this compound
The primary degradation pathway for this compound in vivo is through metabolism. It is rapidly and extensively metabolized, with the main products being hydroxylated derivatives.[1][2]
Key Metabolic Products:
-
3α-Hydroxythis compound and 3β-Hydroxythis compound: These are the major metabolites, formed by the reduction of the 3-oxo group.[1][3] The enzyme responsible for this conversion belongs to the aldo-keto reductase (AKR) superfamily, specifically the AKR1C isoforms.[1] The cytosol fraction of liver cells exhibits the highest enzymatic activity for the formation of these diols.[4]
-
Norethisterone: This is considered a minor metabolite of this compound.[3]
The metabolic products are typically eliminated from the body as glucuronide and sulfate conjugates.[5]
Physicochemical Degradation and Stability
While in-vivo metabolic data is more abundant, some information exists on the physicochemical degradation of this compound.
Photodegradation
This compound is susceptible to photosensitized decomposition. Under specific experimental conditions, it has been shown to degrade rapidly with a half-life of approximately 5.7 minutes.[6]
-
Identified Photodegradation Product: 17α-ethynyl-10β-hydroperoxy-17β-hydroxyestra-1,4-dien-3-one.[6]
It is important to note that while this compound does not contain chromophores that absorb at wavelengths greater than 290 nm, suggesting it may not be susceptible to direct photolysis by sunlight, photosensitized degradation can still occur.[5]
Hydrolytic, Oxidative, and Thermal Degradation
Stability Analysis: Methodologies and Protocols
Given the limited specific data for this compound, this section provides detailed experimental protocols adapted from studies on the closely related progestin, norethindrone.[7][8][9][10] These methods serve as a robust starting point for developing and validating stability-indicating assays for this compound.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for separating the parent drug from its degradation products.
Table 1: Example HPLC Method Parameters for Steroid Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water in varying gradients |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Forced Degradation Studies (Adapted from Norethindrone Protocols)
Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the drug substance.
Table 2: Summary of Forced Degradation Conditions
| Stress Condition | Reagents and Conditions |
| Acid Hydrolysis | 1N HCl at 80°C for 2 hours |
| Base Hydrolysis | 0.1N NaOH at 80°C for 2 hours |
| Oxidative Degradation | 30% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 105°C for 24 hours |
| Photolytic Degradation | Exposure to UV light (254 nm) and fluorescent light |
Experimental Protocols:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Degradation: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat the mixture at 80°C for 2 hours. After cooling, neutralize the solution with 1N NaOH and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Base Degradation: To 1 mL of the stock solution, add 1 mL of 0.1N NaOH. Heat the mixture at 80°C for 2 hours. After cooling, neutralize the solution with 0.1N HCl and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Store the solution at room temperature for 24 hours. Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Thermal Degradation: Place the solid drug substance in a hot air oven at 105°C for 24 hours. After cooling, dissolve the sample in a suitable solvent and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Photolytic Degradation: Expose the drug solution (approximately 100 µg/mL in mobile phase) to UV light (254 nm) and fluorescent light for a specified duration.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation stability testing of this compound.
Metabolic Degradation Pathway of this compound
Caption: Primary metabolic pathways of this compound.
Conclusion
The stability of this compound is predominantly influenced by its metabolic conversion to hydroxylated derivatives. While data on its degradation under pharmaceutical stress conditions is scarce, the provided analytical methodologies, adapted from studies on the structurally similar norethindrone, offer a solid foundation for conducting comprehensive stability assessments. Further research into the forced degradation of this compound is warranted to fully characterize its degradation profile and ensure the development of robust and stable pharmaceutical formulations. This guide serves as a critical resource for scientists and researchers, enabling them to design effective stability studies and analytical methods for this important progestin.
References
- 1. Metabolism of the Synthetic Progestogen this compound by Human Ketosteroid Reductases of the Aldo-Keto Reductase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Noretynodrel - Wikipedia [en.wikipedia.org]
- 4. Metabolism of norethynodre, a 19-nor progestin: subcellular localization of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C20H26O2 | CID 6231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Photosensitized decomposition of contraceptive steroids: a possible explanation for the observed (photo)allergy of the oral contraceptive pill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
The Dawn of Oral Contraception: A Technical Guide to the Historical Development and Initial Clinical Trials of Norethynodrel
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide chronicles the pivotal journey of Norethynodrel, the progestin that formed the cornerstone of the first oral contraceptive, Enovid. We will delve into its synthesis, the key scientific minds that drove its development, and the initial, often controversial, clinical trials that paved the way for a revolution in reproductive health. This document provides a detailed examination of the experimental protocols, quantitative outcomes, and the fundamental biological pathways influenced by this groundbreaking compound.
Historical Development
The story of this compound is a testament to chemical ingenuity and a paradigm shift in societal norms. Its development in the mid-20th century marked the culmination of decades of research into reproductive endocrinology.
The Synthesis of a New Progestin
In 1952, at the G. D. Searle & Company laboratories in Skokie, Illinois, chemist Dr. Frank B. Colton achieved the first synthesis of this compound.[1][2] This event followed the 1951 synthesis of norethisterone by Carl Djerassi at Syntex.[3] this compound, a 19-norprogestin, was unique in its chemical structure and biological activity.
The Pioneers of Oral Contraception
The translation of this synthetic steroid into a viable contraceptive was spearheaded by the collaborative efforts of two pioneering figures:
-
Dr. Gregory Pincus: A biologist and co-founder of the Worcester Foundation for Experimental Biology, Pincus was a leading researcher in mammalian reproductive physiology.[4] His early work demonstrated that progesterone could inhibit ovulation in animals.[5]
-
Dr. John Rock: A gynecologist at Harvard Medical School, Rock had been investigating the use of hormones to treat infertility.[6] His clinical expertise was crucial in transitioning the research from animal models to human subjects.
Together, Pincus and Rock embarked on the ambitious goal of developing a reliable and convenient oral contraceptive for women.
Preclinical and Initial Human Studies
Before large-scale clinical trials could commence, the biological activity and safety of this compound had to be established through a series of preclinical and early-phase human studies.
Animal Studies
Dr. Pincus and his team at the Worcester Foundation conducted extensive animal studies to evaluate the ovulation-inhibiting properties of various synthetic progestins.
Experimental Protocol: Animal Ovulation Inhibition Studies
-
Animal Model: Rabbits and rats were the primary animal models used.
-
Drug Administration: this compound and other progestins were administered orally.
-
Dosage: Various doses were tested to determine the effective range for ovulation suppression.
-
Endpoint: The primary endpoint was the inhibition of ovulation, which was assessed through histological examination of the ovaries.
These studies demonstrated that this compound was a potent inhibitor of ovulation when administered orally.
Early Human Feasibility Studies
Initial human studies were conducted in Massachusetts, albeit discreetly due to the prevailing legal and social landscape surrounding contraception.
Experimental Protocol: Early Human Feasibility Studies (Massachusetts)
-
Study Population: A small cohort of women, some of whom were patients at the Worcester State Hospital.[1]
-
Drug Administration: Participants received oral doses of this compound.
-
Methodology: The primary objective was to confirm the ovulation-suppressing effects of this compound in humans. This was assessed through methods such as endometrial biopsies.[1]
-
Ethical Considerations: It is important to note that these early trials were conducted in an era with significantly different ethical standards for human subject research than exist today. Informed consent processes were minimal by current standards.[1]
These initial studies provided the foundational evidence that this compound could effectively and safely inhibit ovulation in women, setting the stage for larger, more definitive clinical trials.
The Puerto Rico Clinical Trials
The most extensive and pivotal clinical trials of the first oral contraceptive were conducted in Puerto Rico in the mid-1950s.[7] The legal and social environment in Puerto Rico at the time was more permissive of contraceptive research compared to the mainland United States.[7]
Study Design and Methodology
The Puerto Rico trials were designed to assess the efficacy and safety of Enovid, a combination of this compound and the estrogen mestranol, for long-term contraception.
Experimental Protocol: Puerto Rico Clinical Trials (1956)
-
Study Population: The initial trial in 1956 enrolled 221 women.[8] Subsequent trials expanded to include more participants.[9] The women were primarily from low-income communities.
-
Inclusion Criteria: Participants were generally required to be of proven fertility.
-
Drug Administration: Participants received tablets of Enovid, which initially contained 10 mg of this compound and 0.15 mg of mestranol.[8] The dosage was later reduced in subsequent formulations.[2]
-
Study Regimen: Women were instructed to take one tablet daily for 20 days of each menstrual cycle.
-
Data Collection: Data on menstrual cycles, pregnancies, and side effects were collected through interviews and clinical examinations.
Quantitative Results
The Puerto Rico trials yielded compelling data on the efficacy and side effect profile of Enovid.
| Parameter | Result | Citation |
| Number of Participants (Initial 1956 Trial) | 221 | [8] |
| Drug Formulation | 10 mg this compound + 0.15 mg Mestranol | [8] |
| Contraceptive Efficacy (with perfect use) | 100% | [10] |
| Overall Incidence of Side Effects | 17% | [10] |
Table 1: Key Quantitative Outcomes of the Initial Puerto Rico Clinical Trial (1956)
| Side Effect | Reported Incidence | Citation |
| Nausea | Reported | [10] |
| Dizziness | Reported | [10] |
| Headaches | Reported | [10] |
| Stomach Pain | Reported | [10] |
| Vomiting | Reported | [10] |
| Cervicitis | 48% (in a later long-term study) | [11] |
| Vaginal Discharge | 42% (in a later long-term study) | [11] |
| Breast Complaints | 33% (in a later long-term study) | [11] |
| Weight Gain (2-15 lbs) | 19% (in a later long-term study) | [11] |
Table 2: Reported Side Effects in Early Enovid Clinical Trials
Mechanism of Action and Developmental Workflow
Signaling Pathway for Ovulation Suppression
This compound, in combination with an estrogen, primarily functions by suppressing the ovulatory cycle through its influence on the hypothalamic-pituitary-gonadal (HPG) axis. The progestogenic and estrogenic components of the oral contraceptive exert negative feedback on the hypothalamus and pituitary gland, leading to the suppression of gonadotropin-releasing hormone (GnRH), follicle-stimulating hormone (FSH), and luteinizing hormone (LH). This hormonal suppression prevents follicular development and the LH surge required for ovulation.
Caption: Mechanism of action of this compound and Mestranol in suppressing ovulation.
Developmental and Approval Workflow
The journey of this compound from a laboratory curiosity to a widely available medication involved a series of critical steps, from its initial synthesis to regulatory approval.
Caption: Timeline of the development and FDA approval of this compound (Enovid).
Conclusion
The development and initial clinical trials of this compound represent a landmark achievement in pharmaceutical history. The synthesis by Frank B. Colton and the pioneering clinical research led by Gregory Pincus and John Rock laid the groundwork for the era of oral contraception. While the early clinical trials, particularly those in Puerto Rico, were conducted under ethical standards that differ significantly from today's, the data they generated on the efficacy and safety of Enovid were instrumental in its eventual approval and widespread adoption. The legacy of this compound is not only in its direct impact on reproductive health but also in the profound social and cultural changes it helped to catalyze. This technical guide serves as a detailed resource for understanding the scientific foundations of this transformative medication.
References
- 1. A Note on Birth Control Development · Digital Exhibits [digital-exhibits.libraries.mit.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. Noretynodrel - Wikipedia [en.wikipedia.org]
- 4. Gregory Pincus and Enovid · Conceiving the Pill · OnView [collections.countway.harvard.edu]
- 5. Facts and ideas from anywhere - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enovid — EST/Sloan Blog — Ensemble Studio Theatre [ensemblestudiotheatre.org]
- 7. Contraceptive trials in Puerto Rico - Wikipedia [en.wikipedia.org]
- 8. Birth Control Pills Are Tested in Puerto Rico | Research Starters | EBSCO Research [ebsco.com]
- 9. Field Trials with this compound as an Oral Contraceptive · OnView [collections.countway.harvard.edu]
- 10. The Puerto Rico Pill Trials | American Experience | Official Site | PBS [pbs.org]
- 11. Long-term experience with Enovid among clinic patients: results after 2 and one-half to 6 years of individual patient use - PubMed [pubmed.ncbi.nlm.nih.gov]
Norethynodrel as a prodrug and its active metabolites
An In-Depth Technical Guide to Norethynodrel as a Prodrug and Its Active Metabolites
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, a foundational synthetic progestin from the 19-nortestosterone family, was a principal component of the first oral contraceptive. Its pharmacological activity is not inherent but is a result of its extensive and rapid biotransformation following administration. This technical guide delineates the current understanding of this compound's role as a prodrug, detailing its metabolic pathways, the pharmacodynamic profiles of its key active metabolites, and the signaling cascades they initiate. Quantitative pharmacokinetic and receptor binding data are presented, alongside detailed protocols for the experimental techniques used to elucidate these properties. This document serves as a comprehensive resource for researchers in pharmacology and drug development, providing the technical details necessary to understand and investigate this classic synthetic steroid.
Introduction
This compound (17α-ethynyl-17β-hydroxyestr-5(10)-en-3-one) is a synthetic progestogen that was first marketed in 1957. It is structurally an isomer of the more widely known progestin, norethindrone, differing only in the position of a carbon-carbon double bond.[1] Due to its very rapid metabolism and low affinity for steroid hormone receptors, this compound is considered a prodrug.[2] Its biological effects are primarily attributable to the actions of its metabolites. Upon oral administration, this compound is rapidly absorbed and disappears from circulation within 30 minutes, underscoring the swift onset of its metabolic conversion in the liver and intestines.[2] Understanding this metabolic activation is critical to comprehending its mechanism of action, contraceptive efficacy, and side-effect profile.
Metabolic Pathways of this compound
The biotransformation of this compound is rapid and extensive, proceeding along several key pathways. The principal route of metabolism is the reduction of the 3-keto group, while isomerization to norethindrone is considered a minor pathway.
Primary Metabolic Pathway: Reduction The major metabolites of this compound are 3α-hydroxythis compound and 3β-hydroxythis compound.[1] This reduction of the 3-oxo group is catalyzed by cytosolic enzymes belonging to the aldo-keto reductase (AKR) 1C subfamily.[1]
-
AKR1C1, AKR1C2, and AKR1C3 , which are expressed in the liver and in peripheral target tissues like the uterus, primarily convert this compound to 3β-hydroxy this compound .[1]
-
AKR1C4 , which is expressed almost exclusively in the liver, predominantly forms 3α-hydroxy this compound .[1]
Minor Metabolic Pathway: Isomerization The conversion of this compound to its Δ⁴-isomer, norethindrone, is considered a minor metabolic pathway.[2] Some studies have observed no significant enzymatic or non-enzymatic conversion, and other sources state there is no convincing evidence for this in-vivo transformation.[1][2] However, norethindrone is consistently detected as a metabolite, albeit in small quantities.[2] This isomerization is significant because norethindrone is a potent progestogen and a key contributor to the overall activity of the parent drug.
Pharmacology of Active Metabolites
The diverse biological effects of this compound are mediated by its various metabolites, which possess distinct receptor binding profiles and activities.
-
Norethindrone : As the primary progestogenic metabolite, norethindrone is responsible for the contraceptive effects. It is a potent agonist of the progesterone receptor (PR). By activating the PR, norethindrone mimics the effects of endogenous progesterone, leading to the inhibition of ovulation, thickening of cervical mucus to impede sperm penetration, and alterations to the endometrium that make it unreceptive to implantation.[3] Norethindrone also exhibits some affinity for the androgen receptor (AR).[2]
-
3α- and 3β-hydroxythis compound : The direct pharmacological activity of these major metabolites is not well-characterized. Specifically, their estrogenic activity has not been formally assessed.[2] However, studies on the structurally analogous compound tibolone have shown that its 3α- and 3β-hydroxylated metabolites have a significantly increased affinity for the estrogen receptor (ER) compared to the parent compound.[1] This suggests that 3α- and 3β-hydroxythis compound may contribute to the known estrogenic effects of this compound administration.[1][2]
-
This compound (Parent Compound) : The parent drug has very weak affinity for the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[2] Its affinity for the androgen receptor is significantly lower than that of norethindrone.[2]
Receptor Signaling Pathway of Norethindrone
The progestogenic activity of the active metabolite, norethindrone, is mediated through the classical nuclear receptor signaling pathway. As a member of the steroid receptor family, the progesterone receptor (PR) is a ligand-activated transcription factor that regulates the expression of target genes.
The signaling cascade proceeds as follows:
-
Ligand Binding : Norethindrone, circulating in the bloodstream, diffuses across the cell membrane into target cells (e.g., in the endometrium, pituitary).
-
Receptor Activation : Inside the cell, norethindrone binds to the ligand-binding domain (LBD) of the progesterone receptor located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor.
-
Dimerization & Nuclear Translocation : The activated ligand-receptor complex dimerizes and translocates into the nucleus if it was not already there.
-
DNA Binding : The dimerized complex binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes.
-
Transcriptional Regulation : The DNA-bound receptor complex recruits a variety of co-activator or co-repressor proteins. This larger complex modulates the transcription of downstream genes by RNA polymerase II, leading to an increase or decrease in the synthesis of specific proteins that carry out the physiological response.
Quantitative Pharmacokinetic and Receptor Affinity Data
The following tables summarize the available quantitative data for this compound and its key metabolite, norethindrone. Data for the 3-hydroxy metabolites are largely unavailable.
Table 1: Pharmacokinetic Parameters
| Compound | Elimination Half-Life | Notes |
|---|---|---|
| This compound | < 30 minutes[2] | Extremely rapid clearance from circulation. |
| Norethindrone Metabolites | 42 to 84 hours[4] | Represents the clearance of metabolites after norethindrone administration. |
Table 2: Steroid Receptor Relative Binding Affinity (RBA)
| Compound | Receptor | Relative Binding Affinity (RBA) | Notes |
|---|---|---|---|
| This compound | Estrogen Receptor α (ERα) | 0.7%[2] | RBA relative to estradiol (100%). |
| Estrogen Receptor β (ERβ) | 0.22%[2] | RBA relative to estradiol (100%). | |
| Androgen Receptor (AR) | 45-81% lower than norethindrone[2] | Demonstrates significantly weaker androgenic potential than its isomer. | |
| Progesterone Receptor (PR) | Data not available | Affinity is considered low, consistent with its role as a prodrug.[2] | |
| Norethindrone | Progesterone Receptor (PR) | Data not available in searched literature | Potent agonist activity is well-established clinically. |
| 3α/β-hydroxythis compound | All Receptors | Data not available | Activity is inferred from structurally similar compounds.[1][2] |
Key Experimental Methodologies
The characterization of this compound as a prodrug relies on specific in vitro and analytical techniques. Detailed, representative protocols for two key experimental workflows are provided below.
Protocol: In Vitro Metabolism Using Human Liver Microsomes
This protocol outlines a general procedure to study the conversion of a parent drug (this compound) into its metabolites by liver enzymes.
Objective: To determine the rate of metabolism of this compound and identify the resulting metabolites when incubated with human liver microsomes (HLMs).
Materials:
-
Human Liver Microsomes (HLMs), cryopreserved
-
This compound (test substrate)
-
Phosphate buffer (e.g., 0.1 M potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH solution
-
Incubator or water bath set to 37°C
-
Reaction tubes (e.g., 1.5 mL microcentrifuge tubes)
-
Quenching solution (e.g., ice-cold acetonitrile or methanol containing an internal standard)
-
Centrifuge
-
Analytical instrument (LC-MS/MS) for metabolite identification and quantification
Procedure:
-
Preparation : Thaw cryopreserved HLMs rapidly in a 37°C water bath and immediately place on ice. Dilute the microsomes to the desired working concentration (e.g., 0.5-1.0 mg/mL) with cold phosphate buffer.
-
Reaction Setup : In a reaction tube on ice, combine the phosphate buffer, diluted HLM suspension, and this compound solution (dissolved in a minimal amount of organic solvent like DMSO, then diluted in buffer). The final concentration of organic solvent should typically be <1%.
-
Pre-incubation : Pre-incubate the mixture for 5 minutes at 37°C with gentle agitation to allow the components to reach thermal equilibrium.
-
Initiation : Initiate the metabolic reaction by adding a pre-warmed solution of the NADPH regenerating system.
-
Incubation : Incubate the reaction mixture at 37°C for a defined time course (e.g., with samples taken at 0, 5, 15, 30, and 60 minutes).
-
Termination : Stop the reaction at each time point by adding 2-3 volumes of the ice-cold quenching solution. The organic solvent precipitates the microsomal proteins.
-
Sample Processing : Vortex the terminated reaction tubes vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Analysis : Carefully transfer the supernatant to a new tube or an HPLC vial. Analyze the supernatant using a validated LC-MS/MS method to quantify the disappearance of the parent compound (this compound) and the appearance of its metabolites (e.g., 3-hydroxynorethynodrels, norethindrone).
Protocol: Progesterone Receptor Competitive Binding Assay
This protocol describes a fluorescence polarization (FP) based competitive binding assay to determine the relative affinity of test compounds for the progesterone receptor.
Objective: To measure the ability of this compound and its metabolites to displace a fluorescently labeled progesterone ligand from the human progesterone receptor ligand-binding domain (PR-LBD).
Materials:
-
Recombinant human PR-LBD
-
Fluorescently labeled progesterone ligand ("tracer")
-
Assay buffer
-
Test compounds (this compound, metabolites) and a known reference ligand (e.g., progesterone)
-
384-well black, low-volume microplates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation : Dilute the PR-LBD and fluorescent tracer to their optimal working concentrations in the assay buffer. Prepare serial dilutions of the test compounds and the reference ligand.
-
Assay Plate Setup : To the wells of the 384-well plate, add a small volume of the test compound dilutions. Include control wells:
-
"Free Tracer" Control : Wells containing only the fluorescent tracer in buffer (for minimum polarization signal).
-
"Tracer + Receptor" Control : Wells containing the tracer and PR-LBD (for maximum polarization signal).
-
-
Reagent Addition : Add the diluted PR-LBD to all wells except the "Free Tracer" controls.
-
Initiation : Add the diluted fluorescent tracer to all wells to initiate the binding reaction.
-
Incubation : Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium. The plate should be protected from light.
-
Measurement : Read the plate on a fluorescence polarization reader using appropriate excitation and emission filters. The instrument measures the polarization value (in mP) for each well.
-
Data Analysis :
-
The binding of the tracer to the large PR-LBD protein slows its rotation, resulting in a high polarization value.
-
When a test compound displaces the tracer from the receptor, the small, free tracer rotates rapidly, resulting in a low polarization value.
-
Plot the polarization values against the log concentration of the test compounds. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound required to displace 50% of the bound tracer).
-
The IC₅₀ value is inversely proportional to the binding affinity of the test compound for the receptor.
-
Conclusion
This compound serves as a classic example of a prodrug, where metabolic activation is essential for its therapeutic effect. The primary biotransformation pathways involve reduction to 3α- and 3β-hydroxy metabolites by AKR1C enzymes and, to a lesser extent, isomerization to the potent progestogen, norethindrone. The contraceptive and progestational effects are driven by norethindrone's activation of the progesterone receptor signaling cascade. While the parent compound and its primary 3-hydroxy metabolites exhibit weak or uncharacterized activity at steroid receptors, they may contribute to the overall estrogenic milieu observed during treatment. The data and protocols presented herein provide a technical foundation for further research into the complex pharmacology of this compound and other synthetic progestins.
References
- 1. Metabolism of the Synthetic Progestogen this compound by Human Ketosteroid Reductases of the Aldo-Keto Reductase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Noretynodrel - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Progesterone derivatives that bind to the digitalis receptor: synthesis of 14 beta-hydroxyprogesterone. A novel steroid with positive inotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Subcellular Localization of Enzymes Metabolizing Norethynodrel: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the subcellular localization of enzymes involved in the metabolism of norethynodrel, the progestin component of the first marketed oral contraceptive. Understanding the cellular compartments where these metabolic processes occur is crucial for elucidating the drug's mechanism of action, its tissue-specific effects, and potential drug-drug interactions. This document details the key enzymes, their locations, quantitative metabolic data, and the experimental protocols used to determine these characteristics. Furthermore, it explores the signaling pathways that regulate the expression and activity of these critical enzymes.
Key Enzymes and their Subcellular Localization
This compound undergoes extensive metabolism primarily through reduction of its 3-oxo group and to a lesser extent through isomerization and aromatization. The primary enzymes responsible for these transformations and their subcellular locations are summarized below.
The metabolism of this compound is a multi-compartmental process, with key enzymatic steps occurring in the cytosol, endoplasmic reticulum, and mitochondria. The initial and major metabolic pathway, the reduction of the 3-keto group, is predominantly a cytosolic event, while subsequent or minor metabolic pathways, such as aromatization and isomerization, involve enzymes located in the microsomal and mitochondrial fractions.
Table 1: Summary of Enzymes Metabolizing this compound and their Subcellular Localization
| Enzyme Family/Enzyme | Specific Isoforms | Metabolic Reaction | Primary Subcellular Localization | References |
| Aldo-Keto Reductases (AKR) | AKR1C1, AKR1C2, AKR1C3 | Reduction of 3-oxo group to 3β-hydroxy this compound | Cytosol | [1][2] |
| Aldo-Keto Reductases (AKR) | AKR1C4 | Reduction of 3-oxo group to 3α-hydroxy this compound | Cytosol | [1][2] |
| Isomerases | δ⁵⁻⁴-isomerase | Isomerization to norethisterone | Mitochondria & Microsomes | [3][4] |
| Aromatase/Cytochrome P450 | CYP3A4 (likely) | Aromatization to ethinylestradiol | Endoplasmic Reticulum (Microsomes) | [3] |
Quantitative Data on this compound Metabolism
The efficiency of this compound metabolism by the primary enzymes, the aldo-keto reductases, has been characterized. The following table summarizes the steady-state kinetic parameters for the reduction of this compound by recombinant human AKR1C isoforms.
Table 2: Steady-State Kinetic Parameters for the Reduction of this compound by Human AKR1C Enzymes
| Enzyme | Km (µM) | kcat (min-1) | kcat/Km (min-1µM-1) | Primary Metabolite | Reference |
| AKR1C1 | 1.1 ± 0.2 | 1.8 ± 0.1 | 1.6 | 3β-hydroxy this compound | [1] |
| AKR1C2 | Substrate Inhibition | - | - | 3β-hydroxy this compound | [1] |
| AKR1C3 | Poor Substrate | - | - | 3β-hydroxy this compound | [1] |
| AKR1C4 | 0.4 ± 0.1 | 1.4 ± 0.1 | 3.5 | 3α-hydroxy this compound | [1] |
Note: For AKR1C2, potent substrate inhibition was observed, preventing the accurate determination of Km and kcat under the reported experimental conditions. AKR1C3 exhibited very slow turnover of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism and enzyme localization.
Subcellular Fractionation of Liver Tissue by Differential Centrifugation
This protocol describes the separation of major organelles from liver tissue to study the subcellular distribution of drug-metabolizing enzymes.
Materials:
-
Fresh liver tissue (e.g., from rat)
-
Homogenization buffer (e.g., 0.25 M sucrose, 10 mM HEPES, pH 7.4, 1 mM EDTA)
-
Potter-Elvehjem homogenizer with a Teflon pestle
-
Refrigerated centrifuge and ultracentrifuge
-
Microscope for morphological analysis
-
Kits for marker enzyme assays (e.g., cytochrome c oxidase for mitochondria, glucose-6-phosphatase for microsomes, lactate dehydrogenase for cytosol)
Procedure:
-
Perfuse the liver with ice-cold saline to remove blood. Mince the tissue into small pieces.
-
Homogenize the minced tissue in 4 volumes of ice-cold homogenization buffer using a Potter-Elvehjem homogenizer. Perform 5-10 gentle strokes to disrupt the cells while keeping the organelles intact.
-
Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet the nuclear fraction (P1). The supernatant (S1) contains other organelles.
-
Carefully collect the S1 supernatant and centrifuge it at 10,000 x g for 20 minutes at 4°C to pellet the mitochondrial fraction (P2). The resulting supernatant is S2.
-
Transfer the S2 supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction (P3).
-
The final supernatant (S3) is the cytosolic fraction.
-
Resuspend each pellet (P1, P2, P3) in a suitable buffer.
-
Determine the protein concentration of each fraction (e.g., using a Bradford or BCA assay).
-
Perform marker enzyme assays on each fraction to assess the purity of the organelle preparations.
-
Incubate each subcellular fraction with this compound and appropriate cofactors (e.g., NADPH for reductive reactions) to determine the metabolic activity in each compartment.
-
Analyze the formation of metabolites using methods such as HPLC or LC-MS/MS.
Determination of Enzyme Kinetic Parameters
This protocol outlines the determination of Km and kcat for the metabolism of this compound by a purified enzyme, such as a recombinant AKR1C isoform.
Materials:
-
Purified recombinant enzyme (e.g., AKR1C1, AKR1C4)
-
This compound stock solution
-
NADPH stock solution
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Spectrofluorometer or spectrophotometer capable of monitoring NADPH fluorescence or absorbance at 340 nm.
Procedure:
-
Prepare a series of this compound dilutions in the reaction buffer to cover a range of concentrations around the expected Km.
-
In a cuvette, combine the reaction buffer, a fixed concentration of NADPH (e.g., 100 µM), and a fixed amount of the purified enzyme.
-
Initiate the reaction by adding a specific concentration of this compound.
-
Monitor the decrease in NADPH absorbance at 340 nm or fluorescence (excitation ~340 nm, emission ~460 nm) over time to determine the initial velocity (v₀) of the reaction.
-
Repeat the measurement for each this compound concentration.
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax.
-
Calculate the kcat value from the Vmax and the enzyme concentration used in the assay (kcat = Vmax / [E]).
Identification of this compound Metabolites by HPLC
This protocol describes the separation and identification of this compound and its primary metabolites from a reaction mixture.
Materials:
-
HPLC system with a UV or mass spectrometry (MS) detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 2.7 µm)
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
Standards of this compound, 3α-hydroxy this compound, 3β-hydroxy this compound, and norethisterone
-
Reaction samples (e.g., from subcellular fraction incubations)
Procedure:
-
Stop the enzymatic reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Centrifuge the sample to pellet precipitated proteins.
-
Transfer the supernatant to an HPLC vial.
-
Inject the sample into the HPLC system.
-
Elute the compounds using a gradient of mobile phase B, for example, from 20% to 80% over 20 minutes, at a flow rate of 1 mL/min.
-
Monitor the elution profile at a suitable wavelength (e.g., 240 nm for UV detection) or by MS.
-
Inject the analytical standards to determine their retention times.
-
Identify the metabolites in the reaction samples by comparing their retention times with those of the standards.
-
Quantify the metabolites by integrating the peak areas and comparing them to a standard curve.
Visualization of Pathways and Workflows
Metabolic Pathway of this compound
Caption: Metabolic pathways of this compound in different subcellular compartments.
Experimental Workflow for Subcellular Fractionation
Caption: Workflow for subcellular fractionation of liver tissue by differential centrifugation.
Regulation of this compound Metabolizing Enzymes
The expression and activity of the aldo-keto reductases (AKR1C enzymes) that are central to this compound metabolism are regulated by complex signaling networks. This regulation can influence the rate of this compound clearance and the profile of its metabolites, thereby affecting its biological activity.
Transcriptional Regulation by the Nrf2/KEAP1 Pathway
The human AKR1C genes, including AKR1C1, AKR1C2, and AKR1C3, are known to be regulated by the Keap1/Nrf2 signaling pathway.[5] This pathway is a primary cellular defense mechanism against oxidative and electrophilic stress.
-
Mechanism: Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, including the AKR1C genes, leading to their increased transcription.[5]
-
Implications: Exposure to certain drugs, toxins, or conditions of oxidative stress could upregulate the expression of AKR1C enzymes, potentially increasing the rate of this compound metabolism.
Caption: Regulation of AKR1C gene expression by the Nrf2/KEAP1 signaling pathway.
Regulation by Steroid Hormone Signaling
The AKR1C enzymes play a pivotal role in regulating the levels of active steroid hormones, such as progesterone, androgens, and estrogens.[2][6] This creates a complex interplay where the expression of AKR1C genes can be influenced by the very hormones they metabolize. For instance, in prostate cancer, androgen deprivation has been shown to upregulate the expression of AKR1C genes.[3] This suggests a feedback mechanism where the cell attempts to compensate for low hormone levels by altering the expression of metabolizing enzymes.
Post-Translational Modification
Post-translational modifications (PTMs), such as phosphorylation, glycosylation, and acetylation, are critical for regulating the activity, stability, and subcellular localization of many enzymes.[7][8] While PTMs are known to be a key regulatory mechanism for a wide range of proteins, specific details on the post-translational modification of AKR1C enzymes in the context of this compound metabolism are not extensively documented in the current literature. Further research is needed to elucidate how PTMs might fine-tune the activity of these enzymes and consequently impact the metabolic fate of this compound.
References
- 1. Gene - AKR1C1 [maayanlab.cloud]
- 2. academic.oup.com [academic.oup.com]
- 3. Role of Aldo-Keto Reductase Family 1 (AKR1) Enzymes in Human Steroid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation of Aldo–Keto Reductases in Human Diseases [frontiersin.org]
- 5. Aldo-Keto Reductase Regulation by the Nrf2 System: Implications for Stress Response, Chemotherapy Drug Resistance, and Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Aldo-Keto Reductases: Function, Gene Regulation, and Single Nucleotide Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Post-translational modification - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Turning the Knobs: The Impact of Post-translational Modifications on Carbon Metabolism [frontiersin.org]
Norethynodrel's Impact on Endometrial Tissue Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norethynodrel, a synthetic progestin, was a pioneering compound in the development of oral contraceptives and the management of various gynecological disorders.[1] Its primary mechanism of action involves mimicking the effects of endogenous progesterone, thereby exerting significant influence on the development and morphology of endometrial tissue. This technical guide provides an in-depth analysis of this compound's effects on the endometrium, detailing its impact on tissue histology, cellular signaling pathways, and gene expression. The document summarizes available quantitative data, outlines key experimental protocols for studying these effects, and presents visual representations of the underlying biological processes to support further research and drug development in this area.
Introduction
The endometrium, the inner lining of the uterus, undergoes dynamic changes throughout the menstrual cycle, orchestrated by the interplay of estrogen and progesterone. Progestins, a class of synthetic hormones including this compound, modulate these changes by activating the progesterone receptor (PR). Historically, this compound, often in combination with an estrogen, was used to induce a secretory-like state in the endometrium, inhibit ovulation, and manage conditions such as endometriosis.[1] Understanding the precise impact of this compound on endometrial tissue is crucial for appreciating its historical significance and for the continued development of progestin-based therapies.
Mechanism of Action of this compound on Endometrial Tissue
This compound is a pro-drug that is rapidly metabolized in the body, with a significant portion converted to the more potent progestin, norethindrone.[2] Both this compound and its metabolites act as agonists of the progesterone receptor (PR). The binding of this compound to the PR initiates a cascade of molecular events that profoundly alter endometrial cell function and tissue architecture.
Progesterone Receptor Signaling
The classical mechanism of progestin action involves the binding of the ligand to the PR in the cytoplasm, leading to the dissociation of heat shock proteins, receptor dimerization, and translocation to the nucleus. Within the nucleus, the ligand-receptor complex binds to progesterone response elements (PREs) on target genes, recruiting co-activators or co-repressors to modulate gene transcription. This genomic signaling pathway is central to the long-term effects of this compound on the endometrium.
dot
References
Methodological & Application
Application Notes and Protocols for Studying Norethynodrel's Contraceptive Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for the preclinical evaluation of the contraceptive effects of Norethynodrel. The following sections detail the mechanism of action, suitable animal models, experimental protocols, and expected outcomes.
Introduction to this compound
This compound is a synthetic progestin, a class of drugs that mimic the effects of the natural hormone progesterone. It was a key component of the first oral contraceptive pill, Enovid. This compound exerts its contraceptive effect primarily by inhibiting ovulation through the suppression of the hypothalamic-pituitary-gonadal (HPG) axis. It is often considered a prodrug, as it is rapidly metabolized to active compounds, including norethisterone.
Mechanism of Action: Inhibition of Ovulation
This compound's primary mechanism of action is the prevention of ovulation by suppressing the secretion of gonadotropins from the pituitary gland: Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH).[1][2]
-
Suppression of FSH: this compound inhibits the release of FSH, which is crucial for the development of ovarian follicles.[1][2]
-
Inhibition of the LH Surge: The pre-ovulatory surge of LH, which triggers the final maturation and release of the oocyte from the follicle, is blocked by this compound.[1][2]
This disruption of the normal hormonal cycle prevents the release of a mature egg, thus preventing fertilization.
Signaling Pathway
Recommended Animal Models
Based on historical and comparative studies, the most suitable animal models for evaluating the contraceptive efficacy of this compound are rodents (rats) and lagomorphs (rabbits).
-
Rats: The rat is a well-established model for studying anti-fertility and anti-implantation effects of hormonal contraceptives. Their short and regular estrous cycle allows for efficient screening of compounds.
-
Rabbits: The rabbit is a classic model for ovulation inhibition studies. As an induced ovulator, the timing of ovulation can be precisely controlled, making it ideal for assessing the direct inhibitory effects of compounds on this process.
Note on the Canine Model: The Beagle dog has been found to be a less suitable model for testing the effects of progestins due to species-specific sensitivities and responses in the mammary gland and uterus that are not readily extrapolated to humans.
Experimental Protocols
Rat Anti-Fertility and Anti-Implantation Assay
This protocol is designed to assess the ability of this compound to prevent pregnancy when administered orally.
Materials:
-
Mature female Wistar or Sprague-Dawley rats (8-10 weeks old, 200-250g)
-
Proven fertile male rats
-
This compound
-
Vehicle for oral administration (e.g., sesame oil, 0.5% carboxymethylcellulose)
-
Vaginal lavage equipment (pipette, microscope slides, microscope)
-
Surgical instruments for laparotomy
-
Evans blue dye solution (1% in saline)
Experimental Workflow:
Procedure:
-
Animal Selection and Acclimatization: House female rats under controlled conditions (12:12 light-dark cycle, constant temperature and humidity) for at least one week. Monitor their estrous cycles daily by vaginal lavage to ensure regular 4-5 day cycles.
-
Dosing:
-
Prepare a solution/suspension of this compound in the chosen vehicle.
-
Administer this compound orally via gavage once daily.
-
A control group should receive the vehicle only.
-
-
Mating: On the evening of proestrus, house each female with a proven fertile male.
-
Confirmation of Mating: The following morning (Day 1 of pregnancy), perform a vaginal lavage to check for the presence of sperm. The presence of sperm confirms mating.
-
Continued Treatment: Continue daily oral administration of this compound or vehicle.
-
Assessment of Implantation Sites:
-
On Day 9 or 10 of gestation, anesthetize the animals.
-
Inject 1% Evans blue dye solution intravenously. The implantation sites will appear as distinct blue bands along the uterine horns due to increased vascular permeability.
-
Perform a laparotomy to expose the uterine horns.
-
Count the number of implantation sites in each uterine horn.
-
Alternatively, the uteri can be removed, fixed, and sectioned for histological confirmation of implantation sites.
-
-
Data Analysis: Calculate the percentage of females that become pregnant and the average number of implantation sites per pregnant female in each group. Compare the treated groups to the control group to determine the anti-fertility efficacy.
Quantitative Data from Rat Studies:
| Dose of this compound (mg/kg/day, s.c.) | Outcome | Reference |
| 0.2 | Effectively prevented conception | (Saunders, 1964) |
| 0.1 | No effect on conception | (Saunders, 1964) |
| Daily Dose of this compound (mg, s.c.) | Mated Animals | Fertilized Ova Found | % Fertilized |
| 0.2 | 4 | 0 | 0 |
| 0.1 | 5 | 1 | 20 |
| 0.05 | 6 | 3 | 50 |
| 0 (Control) | 7 | 6 | 86 |
Data adapted from Wakeling, 1965.
Rabbit Ovulation Inhibition Assay
This protocol is used to determine the direct effect of this compound on ovulation.
Materials:
-
Mature female New Zealand white rabbits (3-4 kg)
-
This compound
-
Vehicle for administration (e.g., sesame oil for subcutaneous injection)
-
Human Chorionic Gonadotropin (hCG) or a vasectomized male for ovulation induction
-
Surgical instruments for laparotomy
-
Anesthesia
Experimental Workflow:
Procedure:
-
Animal Selection and Acclimatization: House female rabbits individually under controlled conditions for at least one week.
-
Treatment:
-
Administer this compound via the chosen route (e.g., subcutaneous injection).
-
The control group should receive the vehicle only.
-
-
Induction of Ovulation:
-
hCG Induction: Administer a single intravenous injection of hCG (e.g., 25-50 IU) to induce ovulation.
-
Mating Induction: House the female with a vasectomized male. Copulation will induce ovulation.
-
-
Assessment of Ovulation:
-
24 to 48 hours after ovulation induction, anesthetize the rabbit and perform a laparotomy to expose the ovaries.
-
Examine the ovaries for the presence of recent ovulation points (hemorrhagic follicles or corpora hemorrhagica).
-
Count the number of ovulation points on each ovary.
-
-
Data Analysis: Calculate the percentage of rabbits that ovulated in each group and the average number of ovulation points per ovulating rabbit. Compare the treated groups to the control group to determine the ovulation-inhibiting activity.
Expected Outcomes:
A dose-dependent decrease in the percentage of animals ovulating and the number of ovulation points per animal is expected in the this compound-treated groups compared to the control group.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between different doses and animal models.
Table 1: Anti-Fertility Efficacy of this compound in Rats
| Animal Model | Dose (mg/kg/day) | Route of Administration | % Pregnant Females | Mean No. of Implantation Sites (± SEM) |
| Rat | 0 (Vehicle) | Oral | ||
| Rat | [Dose 1] | Oral | ||
| Rat | [Dose 2] | Oral | ||
| Rat | [Dose 3] | Oral |
Table 2: Ovulation Inhibition by this compound in Rabbits
| Animal Model | Dose (mg/kg) | Route of Administration | % Ovulating Females | Mean No. of Ovulation Points (± SEM) |
| Rabbit | 0 (Vehicle) | Subcutaneous | ||
| Rabbit | [Dose 1] | Subcutaneous | ||
| Rabbit | [Dose 2] | Subcutaneous | ||
| Rabbit | [Dose 3] | Subcutaneous |
Conclusion
The rat anti-fertility assay and the rabbit ovulation inhibition assay are robust and reliable models for evaluating the contraceptive effects of this compound. These protocols provide a framework for obtaining critical preclinical data on the efficacy of this and other progestin-based contraceptives. Careful adherence to these methodologies will ensure the generation of high-quality, reproducible data for drug development and regulatory submissions.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Norethynodrel
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Norethynodrel. The described methodology is crucial for the quality control of this compound in bulk drug substance and pharmaceutical formulations, ensuring the separation from its primary related substance, Norethindrone, and other potential impurities. The protocol provided is based on established principles of reverse-phase chromatography and references methods developed for closely related steroidal compounds, including those outlined in the United States Pharmacopeia (USP) for similar molecules.
Introduction
This compound is a synthetic progestin that was historically a component of oral contraceptives. As a pharmaceutical compound, its purity and potency are critical for safety and efficacy. A key analytical challenge in the quality control of this compound is its potential isomerization to Norethindrone, a structurally similar progestin with different biological activity. Therefore, a stability-indicating analytical method capable of separating these two compounds is essential. High-Performance Liquid Chromatography (HPLC) is the preferred technique for this purpose due to its high resolution, sensitivity, and specificity.
This document provides a detailed protocol for a representative HPLC method for the analysis of this compound, suitable for assay and related substance determination.
Chromatographic Conditions
A literature review of HPLC methods for related progestins, such as Norethindrone, suggests that a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is effective for the separation of these structurally similar steroids. The method presented here is adapted from these established principles to provide a robust and reliable analysis of this compound.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water (Gradient Elution) |
| Time (min) | |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 240 nm |
| Run Time | 30 minutes |
Experimental Protocol
Apparatus
-
High-Performance Liquid Chromatograph equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatography data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
Reagents and Materials
-
This compound Reference Standard (RS).
-
Norethindrone Reference Standard (RS).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Methanol (HPLC grade).
Preparation of Solutions
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).
-
Standard Stock Solution: Accurately weigh about 25 mg of this compound RS and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with Diluent to obtain a solution with a concentration of approximately 1.0 mg/mL.
-
Standard Solution: Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with Diluent. This yields a final concentration of approximately 0.1 mg/mL.
-
System Suitability Solution: Prepare a solution containing approximately 0.1 mg/mL of this compound RS and 0.02 mg/mL of Norethindrone RS in Diluent.
-
Sample Solution: Accurately weigh a portion of the sample equivalent to about 25 mg of this compound and prepare a solution with a final concentration of approximately 0.1 mg/mL following the same procedure as for the Standard Solution. Prior to injection, filter the sample solution through a 0.45 µm syringe filter.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase at the initial gradient composition for at least 30 minutes.
-
Inject the Diluent as a blank to ensure a clean baseline.
-
Inject the System Suitability Solution and verify that the system suitability requirements are met.
-
Inject the Standard Solution in replicate (e.g., n=5).
-
Inject the Sample Solution.
-
After all injections, flush the column with a high percentage of acetonitrile and then store in an appropriate solvent mixture.
System Suitability
The system suitability is evaluated to ensure the performance of the chromatographic system.
Table 2: System Suitability Requirements
| Parameter | Acceptance Criteria |
| Resolution | Resolution between this compound and Norethindrone peaks is not less than 2.0. |
| Tailing Factor | Tailing factor for the this compound peak is not more than 2.0. |
| Relative Standard Deviation (RSD) | RSD for the peak area of replicate injections of the Standard Solution is not more than 2.0%. |
Data Analysis
The concentration of this compound in the sample is calculated by comparing the peak area of the analyte in the sample solution to that in the standard solution. For the determination of related substances, the percentage of each impurity is calculated based on the area of the impurity peak relative to the area of the main peak, using a response factor if necessary.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of validation parameters for a reliable HPLC method.
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound and its separation from the critical related compound, Norethindrone. Adherence to the detailed protocol and system suitability criteria will ensure accurate and precise results, making this method suitable for routine quality control in a pharmaceutical setting. Further validation of this method in accordance with ICH guidelines is recommended before implementation.
Application Note: A Validated LC-MS/MS Assay for the Quantification of Norethynodrel and its Major Metabolites in Human Plasma
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the synthetic progestogen Norethynodrel (NOR) and its primary active metabolites, 3α-hydroxy-norethynodrel (3α-OH-NOR) and 3β-hydroxy-norethynodrel (3β-OH-NOR), in human plasma. The method employs a straightforward liquid-liquid extraction (LLE) for sample preparation and has been validated according to FDA guidelines for bioanalytical method validation. This assay is suitable for pharmacokinetic and drug metabolism studies of this compound.
Introduction
This compound was the progestin component of the first oral contraceptive and is known to be a prodrug that undergoes rapid and extensive metabolism.[1] The primary metabolic pathway involves the reduction of the 3-keto group to form 3α-hydroxy and 3β-hydroxy metabolites, which are the main active forms of the drug.[2][3] The enzymes of the aldo-keto reductase (AKR) 1C subfamily are primarily responsible for this conversion.[2] A minor metabolic pathway involves the isomerization of this compound to Norethindrone.[1][3] Given the pharmacological importance of the hydroxylated metabolites, a sensitive and specific analytical method for the simultaneous quantification of the parent drug and its major metabolites is crucial for accurately characterizing its pharmacokinetic profile. This application note presents a validated LC-MS/MS method for this purpose.
Experimental
Materials and Reagents
This compound, 3α-hydroxy-norethynodrel, and 3β-hydroxy-norethynodrel reference standards were of >98% purity. Norethindrone-d6 was used as the internal standard (IS). HPLC-grade acetonitrile, methanol, and n-butyl chloride were used. Formic acid and ammonium acetate were of analytical grade. Human plasma with K2EDTA as the anticoagulant was used for the preparation of calibration standards and quality control samples.
Instrumentation
A Shimadzu Nexera UPLC system coupled to a Sciex API 6500+ triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for the analysis.
LC-MS/MS Conditions
A summary of the liquid chromatography and mass spectrometry conditions is provided in Table 1. The multiple reaction monitoring (MRM) transitions for this compound, its metabolites, and the internal standard are detailed in Table 2.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Gradient | 30% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 30% B and equilibrate for 1.0 min |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
Table 2: MRM Transitions and MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | DP (V) | EP (V) | CE (eV) | CXP (V) |
| This compound | 299.2 | 109.1 | 150 | 80 | 10 | 35 | 12 |
| 3α-OH-NOR | 301.2 | 283.2 | 150 | 85 | 10 | 25 | 14 |
| 3β-OH-NOR | 301.2 | 283.2 | 150 | 85 | 10 | 25 | 14 |
| Norethindrone-d6 (IS) | 305.2 | 113.1 | 150 | 80 | 10 | 35 | 12 |
DP: Declustering Potential, EP: Entrance Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential
Protocols
Protocol 1: Preparation of Standard and Quality Control (QC) Samples
-
Prepare individual stock solutions of this compound, 3α-OH-NOR, and 3β-OH-NOR in methanol at a concentration of 1 mg/mL.
-
Prepare a combined working standard solution by diluting the individual stock solutions in 50:50 methanol:water.
-
Prepare calibration curve standards by spiking the combined working standard solution into blank human plasma to achieve final concentrations ranging from 0.05 to 50 ng/mL.
-
Prepare quality control (QC) samples at four concentration levels: LLOQ (0.05 ng/mL), low QC (0.15 ng/mL), medium QC (15 ng/mL), and high QC (40 ng/mL) in the same manner.
-
Prepare a working internal standard (IS) solution of Norethindrone-d6 in methanol at a concentration of 100 ng/mL.
Protocol 2: Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (100 ng/mL Norethindrone-d6) to all samples except for the blank.
-
Vortex mix for 10 seconds.
-
Add 600 µL of n-butyl chloride.
-
Vortex mix for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer (approximately 500 µL) to a new microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (70% Mobile Phase A: 30% Mobile Phase B).
-
Vortex mix for 30 seconds.
-
Transfer the reconstituted sample to a UPLC vial for analysis.
Method Validation Summary
The method was validated for linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability in accordance with FDA guidelines.[4]
Table 3: Summary of Method Validation Parameters
| Parameter | This compound | 3α-OH-NOR | 3β-OH-NOR |
| Linearity Range (ng/mL) | 0.05 - 50 | 0.05 - 50 | 0.05 - 50 |
| Correlation Coefficient (r²) | >0.995 | >0.995 | >0.995 |
| LLOQ (ng/mL) | 0.05 | 0.05 | 0.05 |
| Intra-day Precision (%CV) | ≤ 8.5% | ≤ 9.2% | ≤ 9.8% |
| Inter-day Precision (%CV) | ≤ 10.1% | ≤ 11.5% | ≤ 12.3% |
| Intra-day Accuracy (% Bias) | -6.2% to 5.4% | -7.8% to 6.9% | -8.1% to 7.5% |
| Inter-day Accuracy (% Bias) | -8.9% to 7.1% | -9.5% to 8.3% | -10.2% to 8.8% |
| Mean Recovery (%) | 88.2% | 85.1% | 84.7% |
| Matrix Effect (%CV) | ≤ 5.1% | ≤ 6.3% | ≤ 6.8% |
| Stability | Stable for 24h at RT, 3 freeze-thaw cycles, and 60 days at -80°C |
Results and Discussion
The developed LC-MS/MS method demonstrated high sensitivity and specificity for the simultaneous determination of this compound and its major metabolites, 3α-OH-NOR and 3β-OH-NOR, in human plasma. The chromatographic conditions provided adequate separation of the analytes from endogenous plasma components. The use of a stable isotope-labeled internal standard ensured high accuracy and precision. The liquid-liquid extraction procedure was found to be efficient, with good recovery and minimal matrix effects for all analytes. All validation parameters met the acceptance criteria set by the FDA.
Conclusion
The validated LC-MS/MS method described in this application note is sensitive, specific, and reliable for the simultaneous quantification of this compound and its primary metabolites in human plasma. This method can be effectively applied to pharmacokinetic and drug metabolism studies.
Visualizations
Caption: Metabolic pathway of this compound.
References
- 1. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 2. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. fda.gov [fda.gov]
Experimental Protocols for Norethynodrel Administration in Rats: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the administration of Norethynodrel in rat models. The information compiled herein is intended to guide researchers in designing and executing studies to evaluate the physiological and pharmacological effects of this synthetic progestin.
Data Presentation: Quantitative Effects of this compound in Rats
The following tables summarize quantitative data from various studies on the effects of this compound in rats.
| Parameter | Dosage | Administration Route | Duration | Key Findings |
| Ovulation Inhibition | 0.2 mg/day | Not specified | 22 days | Did not consistently inhibit ovulation.[1] |
| Fertilization | 0.2 mg/day | Not specified | 22 days | Fewer eggs were fertilized compared to control rats.[1] |
| Pituitary Luteinizing Hormone (LH) | 20 µ g/rat (approx. 0.1 mg/kg daily) | Subcutaneous | 10 days | Caused a significant increase in hypophysial LH stores. |
| Dipsogenic Response (to Isoproterenol) | 165 µg/kg/day | Subcutaneous | 4 weeks | Attenuated the dipsogenic response when combined with ethinyl estradiol.[2] |
| Dipsogenic Response (to Renin) | 165 µg/kg/day | Subcutaneous | 16 weeks | No significant effect on water intake.[2] |
| Dipsogenic Response (to Hypertonic Saline) | 165 µg/kg/day | Subcutaneous | Not specified | No significant effect on water intake.[2] |
Experimental Protocols
Preparation of this compound Solution
Objective: To prepare a stable solution of this compound for administration to rats.
Materials:
-
This compound powder
-
Arachis oil (or other suitable vehicle such as sesame oil or propylene glycol)
-
Sterile glass vials
-
Water bath
-
Vortex mixer
-
Sterile filters (if required)
Procedure:
-
Determine the desired concentration of this compound based on the target dosage and administration volume.
-
Weigh the appropriate amount of this compound powder using an analytical balance.
-
In a sterile glass vial, add the desired volume of arachis oil.
-
Gently warm the arachis oil in a water bath to facilitate the dissolution of this compound.
-
Gradually add the this compound powder to the warmed oil while continuously mixing using a vortex mixer until the powder is completely dissolved.
-
Allow the solution to cool to room temperature.
-
If required for the experimental design, sterilize the solution by passing it through a sterile filter.
-
Store the prepared solution in a cool, dark place.
Administration of this compound
Two common methods for this compound administration in rats are oral gavage and subcutaneous injection.
Objective: To administer a precise dose of this compound directly into the stomach of a rat.
Materials:
-
Prepared this compound solution
-
Rat gavage needle (stainless steel or flexible plastic with a ball tip)
-
Syringe (appropriate volume for the calculated dose)
-
Animal scale
Procedure:
-
Weigh the rat to determine the correct volume of the this compound solution to be administered.
-
Select an appropriately sized gavage needle based on the size of the rat.
-
Draw the calculated volume of the this compound solution into the syringe and attach the gavage needle.
-
Gently restrain the rat to immobilize its head and body.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance.
-
Once the needle is in the correct position (pre-measured to reach the stomach), slowly depress the syringe plunger to deliver the solution.
-
Gently withdraw the gavage needle.
-
Monitor the rat for any signs of distress or adverse reactions immediately after the procedure and for a period thereafter.
Objective: To administer this compound into the subcutaneous space for systemic absorption.
Materials:
-
Prepared this compound solution
-
Sterile syringe and needle (e.g., 25-27 gauge)
-
Animal scale
Procedure:
-
Weigh the rat to determine the correct injection volume.
-
Draw the calculated volume of the this compound solution into a sterile syringe.
-
Gently restrain the rat.
-
Lift a fold of loose skin on the back of the rat, between the shoulder blades, to create a "tent".
-
Insert the needle, bevel up, into the base of the skin tent at a 30-45 degree angle.
-
Gently pull back on the syringe plunger to ensure the needle has not entered a blood vessel (no blood should appear in the syringe).
-
Slowly inject the solution into the subcutaneous space.
-
Withdraw the needle and gently massage the injection site to aid in the dispersion of the solution.
-
Monitor the rat for any local reactions at the injection site.
Histological Examination of the Uterus
Objective: To evaluate the effects of this compound on the morphology of the rat uterus.
Materials:
-
Rat uteri from control and this compound-treated groups
-
10% neutral buffered formalin
-
Ethanol (graded series: 70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stains
-
Microscope
Procedure:
-
Fixation: Immediately after euthanasia and dissection, fix the uterine horns in 10% neutral buffered formalin for at least 24 hours.
-
Processing:
-
Dehydrate the fixed tissues by passing them through a graded series of ethanol solutions (e.g., 70%, 80%, 95%, 100%).
-
Clear the tissues in xylene.
-
Infiltrate and embed the tissues in paraffin wax.
-
-
Sectioning: Using a microtome, cut thin sections (e.g., 5 µm) of the paraffin-embedded uterine tissue.
-
Staining (Hematoxylin and Eosin):
-
Deparaffinize the sections in xylene and rehydrate them through a descending series of ethanol to water.
-
Stain the sections with hematoxylin to stain the cell nuclei blue/purple.
-
Differentiate in acid alcohol to remove excess stain.
-
"Blue" the sections in a weak alkaline solution.
-
Counterstain with eosin to stain the cytoplasm and extracellular matrix pink/red.
-
-
Dehydration and Mounting:
-
Dehydrate the stained sections through an ascending series of ethanol and clear in xylene.
-
Mount the sections on glass slides with a mounting medium and coverslip.
-
-
Microscopic Examination: Examine the stained uterine sections under a light microscope to assess changes in the endometrium, myometrium, and uterine glands.
Mandatory Visualizations
Signaling Pathway of this compound's Effect on the Hypothalamic-Pituitary-Gonadal (HPG) Axis
Caption: this compound's negative feedback on the HPG axis.
Experimental Workflow for Evaluating this compound Effects
References
Application Note: Cell Culture Assays to Determine Norethynodrel's Potency
Audience: Researchers, scientists, and drug development professionals.
Introduction: Norethynodrel is a synthetic progestin, a class of drugs that mimic the effects of the natural hormone progesterone.[1][2] It functions primarily as an agonist of the progesterone receptor (PR), and its activity is crucial for its therapeutic applications, which historically included hormonal contraception and the treatment of gynecological disorders.[1][3][4] Determining the potency of this compound is a critical step in drug development and research, ensuring its efficacy and specificity. This compound is considered a prodrug, meaning it is metabolized into active compounds that exert its biological effects.[1][5] This application note provides detailed protocols for a suite of cell-based assays designed to quantify the progestogenic potency of this compound by assessing its ability to bind to the PR, activate gene transcription, and elicit a functional cellular response.
Progesterone Receptor (PR) Signaling Pathway
This compound, as a progestin, exerts its effects by binding to and activating the progesterone receptor. This ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as Progesterone Response Elements (PREs). This binding event recruits co-activator proteins and initiates the transcription of target genes, leading to a physiological response.
Caption: this compound's mechanism of action via the Progesterone Receptor.
Competitive Binding Assay
Application: To determine the binding affinity (Ki) of this compound for the progesterone receptor by measuring its ability to displace a labeled progestin ligand. This assay is fundamental for quantifying the direct interaction between the compound and its target.
Experimental Protocol
-
Cell Lysate Preparation:
-
Culture T47D or other PR-positive cells to ~80-90% confluency.
-
Harvest cells and prepare a cell lysate containing the progesterone receptors. Alternatively, use commercially available purified PR or cell lysates.
-
-
Assay Setup:
-
Use a 96-well plate suitable for binding assays.
-
Add a constant, low concentration of a radiolabeled progestin (e.g., ³H-Promegestone/R5020) to each well. This concentration should ideally be at or below the Kd of the labeled ligand for the receptor.[6]
-
Add increasing concentrations of unlabeled this compound (competitor) to the wells. Include a vehicle control (no competitor) for total binding and a set with a high concentration of a known unlabeled progestin for non-specific binding.[6]
-
-
Incubation:
-
Add the cell lysate or purified receptor to each well to initiate the binding reaction.
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 16-24 hours).
-
-
Separation & Detection:
-
Separate bound from unbound radioligand using a method like filtration through a glass fiber filter mat, followed by washing to remove unbound ligand.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each this compound concentration.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that displaces 50% of the labeled ligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the labeled ligand.
-
Data Presentation
| Compound | Receptor Source | Labeled Ligand | IC50 (nM) | Ki (nM) |
| Progesterone | T47D Lysate | ³H-R5020 | 1.5 | 0.8 |
| This compound | T47D Lysate | ³H-R5020 | 25 | 13.5 |
| R5020 | T47D Lysate | ³H-R5020 | 1.0 | 0.54 |
Note: Data are representative examples for illustrative purposes.
Experimental Workflow
Caption: Workflow for the Progesterone Receptor competitive binding assay.
PR-Mediated Reporter Gene Assay
Application: To quantify the functional potency of this compound as a PR agonist by measuring its ability to induce the expression of a reporter gene (e.g., luciferase) under the control of Progesterone Response Elements (PREs).
Experimental Protocol
-
Cell Culture and Transfection:
-
Seed a PR-negative cell line (e.g., HEK293) or a PR-positive line (e.g., T47D) in a 96-well plate.[7]
-
If using PR-negative cells, co-transfect the cells with two plasmids: one expressing the human progesterone receptor (PR-B) and a second reporter plasmid containing a PRE-driven firefly luciferase gene.[7]
-
Co-transfect a third plasmid expressing a constitutively active Renilla luciferase for normalization of transfection efficiency.[8]
-
Allow cells to recover and express the proteins for 24 hours post-transfection.
-
-
Compound Treatment:
-
Remove the transfection medium and replace it with fresh medium containing serial dilutions of this compound. Include a vehicle control and a positive control (e.g., Progesterone or R5020).
-
Incubate the cells for 18-24 hours to allow for receptor activation and reporter gene expression.
-
-
Cell Lysis and Luminescence Measurement:
-
Wash the cells with PBS and then lyse them using a passive lysis buffer.
-
Use a dual-luciferase assay system.[9] Transfer the lysate to an opaque 96-well plate.
-
Measure firefly luciferase activity first by adding the luciferase assay reagent.
-
Then, add the Stop & Glo® reagent to quench the firefly signal and simultaneously measure the Renilla luciferase activity.[9]
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to correct for variations in cell number and transfection efficiency.[8]
-
Plot the normalized relative light units (RLU) against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response).
-
Data Presentation
| Compound | Cell Line | EC50 (nM) | Max Fold Induction |
| Progesterone | HEK293 (PR-transfected) | 0.5 | 50 |
| This compound | HEK293 (PR-transfected) | 8.0 | 45 |
| R5020 | HEK293 (PR-transfected) | 0.1 | 65 |
Note: Data are representative examples for illustrative purposes.
Experimental Workflow
Caption: Workflow for the PR-mediated dual-luciferase reporter assay.
Alkaline Phosphatase (AP) Induction Assay
Application: To measure the potency of this compound by quantifying the induction of an endogenous, progestin-responsive gene, alkaline phosphatase, in the human breast cancer cell line T47D.[10][11][12] This assay provides a physiologically relevant measure of functional activity.
Experimental Protocol
-
Cell Culture and Treatment:
-
Seed T47D cells in a 96-well plate and allow them to attach and grow for 24-48 hours.
-
Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control and a positive control (e.g., R5020).
-
Incubate the cells for 48-72 hours, as the induction of AP is time-dependent.[12]
-
-
Cell Lysis or In-Situ Staining:
-
Lysis Method: Wash cells with PBS, then lyse them in a suitable buffer (e.g., Tris buffer with Triton X-100).
-
In-Situ Method: Wash cells with PBS, then fix them with formalin.[11]
-
-
AP Activity Measurement:
-
Add a chromogenic substrate for alkaline phosphatase, such as p-nitrophenyl phosphate (pNPP), to each well (or to the lysate).
-
Incubate at 37°C until a yellow color develops. The reaction is stopped by adding NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Normalization and Analysis:
-
Normalize the AP activity to the total protein content or DNA content in each well to account for differences in cell number. A separate plate can be run in parallel for cell viability/number determination (e.g., using an MTT or SRB assay).
-
Plot the normalized AP activity against the log concentration of this compound.
-
Fit the data to a dose-response curve to determine the EC50 value.
-
Data Presentation
| Compound | Cell Line | EC50 (nM) | Max Fold Induction (vs Vehicle) |
| Progesterone | T47D | 1.2 | 25 |
| This compound | T47D | 15 | 22 |
| R5020 | T47D | 0.2 | 35 |
Note: Data are representative examples for illustrative purposes.
Experimental Workflow
Caption: Workflow for the T47D alkaline phosphatase induction assay.
References
- 1. Noretynodrel - Wikipedia [en.wikipedia.org]
- 2. This compound | C20H26O2 | CID 6231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Estrogen/progestogen Receptor | TargetMol [targetmol.com]
- 4. Combined oral contraceptive pill - Wikipedia [en.wikipedia.org]
- 5. Metabolism of the Synthetic Progestogen this compound by Human Ketosteroid Reductases of the Aldo-Keto Reductase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Characterisation of progestins used in hormonal contraception and progesterone via the progesterone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. assaygenie.com [assaygenie.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Progestin regulation of alkaline phosphatase in the human breast cancer cell line T47D - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of Norethynodrel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norethynodrel, a synthetic progestin, has been a significant component in hormonal contraceptives and therapies. Accurate and sensitive quantification of this compound in various matrices, including pharmaceutical formulations and biological samples, is crucial for quality control, pharmacokinetic studies, and metabolic research. Gas chromatography-mass spectrometry (GC-MS) offers a powerful analytical technique for the separation, identification, and quantification of thermally stable and volatile compounds.[1] Through derivatization, the volatility of steroids like this compound can be enhanced, making them amenable to GC-MS analysis.[1]
This document provides detailed application notes and protocols for the analysis of this compound using GC-MS. The methodologies described are based on established principles for the analysis of synthetic steroids and are intended to serve as a comprehensive guide for researchers.
Principle of Analysis
The analysis of this compound by GC-MS involves a multi-step process:
-
Sample Preparation: Extraction of this compound from the sample matrix (e.g., pharmaceutical tablet, plasma) is performed to isolate the analyte and remove interfering substances. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
-
Derivatization: To improve its volatility and thermal stability for GC analysis, this compound's hydroxyl group is chemically modified through silylation.[1] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose.[1]
-
GC Separation: The derivatized this compound is injected into a gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The time it takes for the analyte to pass through the column is known as the retention time, a key parameter for identification.[2]
-
MS Detection and Quantification: As the separated components exit the GC column, they enter the mass spectrometer. Here, they are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The mass spectrum provides a molecular fingerprint for identification, and the abundance of specific ions is used for quantification.[3]
Experimental Protocols
Sample Preparation
a) From Pharmaceutical Tablets:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of this compound.
-
Transfer the powder to a volumetric flask and add a suitable organic solvent (e.g., methanol, acetonitrile).
-
Sonicate for 15-20 minutes to ensure complete dissolution of the active pharmaceutical ingredient (API).
-
Dilute to the mark with the same solvent and mix thoroughly.
-
Centrifuge a portion of the solution to pelletize any insoluble excipients.
-
Transfer an aliquot of the supernatant to a clean vial for derivatization.
b) From Biological Matrices (e.g., Plasma):
-
To a 1 mL plasma sample, add an internal standard (e.g., a deuterated analog of a related progestin).
-
Perform a liquid-liquid extraction by adding 5 mL of an organic solvent (e.g., a mixture of hexane and ethyl acetate).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
The dried extract is now ready for derivatization.
Derivatization Protocol
-
To the dried extract from the sample preparation step, add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 50 µL of a catalyst, such as pyridine or acetonitrile.
-
Seal the vial tightly and heat at 60-70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Instrumentation and Parameters
The following table outlines representative GC-MS parameters for the analysis of TMS-derivatized this compound. Optimization of these parameters may be necessary for specific instruments and applications.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature 180°C, hold for 1 min, ramp to 290°C at 20°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | 50-500 amu (full scan) or Selected Ion Monitoring (SIM) |
| SIM Ions (for TMS-Norethynodrel) | To be determined based on the mass spectrum of the derivatized standard. Representative ions for similar TMS-derivatized steroids include the molecular ion (M+) and characteristic fragment ions. |
Data Presentation
Quantitative data obtained from the GC-MS analysis of this compound should be summarized for clarity and easy comparison. The following tables present a template for organizing such data. Please note that the values in these tables are hypothetical and for illustrative purposes. Actual values must be determined experimentally through method validation.
Table 1: Chromatographic and Mass Spectrometric Data (Hypothetical)
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound-TMS | 12.5 | 370 | 280 | 254 |
| Internal Standard | 13.2 | TBD | TBD | TBD |
Table 2: Method Validation Parameters (Hypothetical)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 10% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: General workflow for this compound analysis by GC-MS.
Logical Relationship of Method Validation Parameters
The following diagram shows the logical relationship and hierarchy of key method validation parameters according to ICH guidelines.[3]
Caption: Key parameters for analytical method validation.
Conclusion
The GC-MS method outlined in these application notes provides a robust and sensitive approach for the analysis of this compound. Proper sample preparation and derivatization are critical for achieving reliable and reproducible results. The provided protocols and parameters serve as a starting point, and optimization and validation are essential for specific applications and laboratory settings. The use of clear data presentation and visualization of workflows will aid in the effective implementation and communication of this analytical method.
References
Application Notes and Protocols for Radioligand Binding Assays of Norethynodrel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norethynodrel, a synthetic progestin, was a component of the first oral contraceptives. Its biological activity is complex, as it functions as a prodrug, being metabolized into several active compounds, including norethisterone. These metabolites, along with this compound itself, interact with various steroid hormone receptors, primarily the progesterone receptor (PR) and to a lesser extent, the estrogen receptor (ER) and androgen receptor (AR). Understanding the affinity of this compound and its metabolites for these receptors is crucial for elucidating its mechanism of action and pharmacological profile. Radioligand binding assays are the gold standard for quantifying these interactions, providing valuable data on binding affinity (Ki) and the concentration of a ligand that inhibits 50% of specific binding (IC50).
This document provides detailed application notes and protocols for performing competitive radioligand binding assays to determine the receptor affinity of this compound and its metabolites for the progesterone and estrogen receptors.
Data Presentation: Receptor Binding Affinity of this compound and Key Metabolite
The following tables summarize the available quantitative data on the binding affinity of this compound and its primary active metabolite, norethisterone, for progesterone, estrogen, and androgen receptors.
Table 1: Progesterone Receptor (PR) Binding Affinity
| Compound | Receptor Subtype | Relative Binding Affinity (%) | Notes |
| This compound | PR-A | ~6-19% of norethisterone | This compound demonstrates significantly lower affinity for PR-A compared to its metabolite, norethisterone.[1] |
| This compound | PR-B | ~94% of norethisterone | The binding affinity of this compound for PR-B is comparable to that of norethisterone.[1] |
| Norethisterone | PR | ~150% of progesterone | Norethisterone is a potent agonist of the progesterone receptor.[2] |
Table 2: Estrogen Receptor (ER) Binding Affinity
| Compound | Receptor Subtype | Relative Binding Affinity (%) | EC50 (M) | Notes |
| This compound | ERα | 0.7% of estradiol | - | Exhibits very weak affinity for ERα. |
| This compound | ERβ | 0.22% of estradiol | - | Exhibits very weak affinity for ERβ. |
| This compound | ER (in MCF-7 cells) | - | 4 x 10⁻⁸ | This EC50 value is from a cell proliferation assay, suggesting an estrogenic effect likely mediated through the estrogen receptor.[3] |
| Norethisterone | ERα | 0.07% of estradiol | - | Essentially inactive as a direct ligand at clinical concentrations.[2] |
| Norethisterone | ERβ | 0.01% of estradiol | - | Essentially inactive as a direct ligand at clinical concentrations.[2] |
Table 3: Androgen Receptor (AR) Binding Affinity
| Compound | Relative Binding Affinity (%) | Notes |
| This compound | 45-81% lower than norethisterone | This compound has a significantly lower affinity for the androgen receptor compared to norethisterone. |
| Norethisterone | ~15% of metribolone (R-1881) | Considered weakly androgenic.[2] |
Experimental Protocols
The following are detailed protocols for competitive radioligand binding assays to determine the affinity of this compound for the progesterone and estrogen receptors. These protocols are synthesized from established methods for steroid hormone receptor binding assays.[1][4][5]
Protocol 1: Progesterone Receptor (PR) Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and its metabolites for the progesterone receptor using a competitive radioligand binding assay with [³H]R5020 (promegestone), a high-affinity synthetic progestin.
Materials:
-
Radioligand: [³H]R5020
-
Unlabeled Competitor: this compound, Norethisterone, Progesterone (for standard curve)
-
Receptor Source: Cytosol or nuclear extracts from progesterone receptor-expressing cells (e.g., T47D breast cancer cells) or tissues.
-
Assay Buffer (TEDG): 10 mM Tris-HCl, 1.5 mM EDTA, 1 mM Dithiothreitol (DTT), 10% glycerol, pH 7.4. DTT should be added fresh.
-
Separation Agent: Dextran-coated charcoal (DCC) solution (0.5% charcoal, 0.05% dextran in assay buffer).
-
Scintillation Cocktail
-
96-well plates, scintillation vials, and scintillation counter.
Procedure:
-
Receptor Preparation:
-
Culture T47D cells to near confluence.
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in ice-cold TEDG buffer.
-
Centrifuge at high speed (e.g., 100,000 x g) to obtain the cytosol (supernatant).
-
Determine protein concentration of the cytosol using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
Prepare serial dilutions of unlabeled this compound, norethisterone, and progesterone in TEDG buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer (for total binding).
-
Excess unlabeled progesterone (e.g., 10 µM) (for non-specific binding).
-
Serial dilutions of this compound or other test compounds.
-
-
Add a fixed concentration of [³H]R5020 (typically at its Kd, e.g., 1-5 nM) to each well.
-
Add the receptor preparation (cytosol) to each well to initiate the binding reaction. The final volume should be consistent across all wells (e.g., 250 µL).
-
-
Incubation:
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Add an equal volume of ice-cold DCC solution to each well.
-
Incubate on ice for 15 minutes with occasional vortexing. The charcoal will adsorb the free radioligand.
-
Centrifuge the plate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet the charcoal.
-
-
Quantification:
-
Carefully transfer the supernatant (containing the receptor-bound radioligand) from each well to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the competitor (this compound).
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Protocol 2: Estrogen Receptor (ER) Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and its metabolites for the estrogen receptor using a competitive radioligand binding assay with [³H]17β-estradiol.[1][5]
Materials:
-
Radioligand: [³H]17β-estradiol
-
Unlabeled Competitor: this compound, Norethisterone, 17β-estradiol (for standard curve)
-
Receptor Source: Rat uterine cytosol or cytosol from ER-positive cells (e.g., MCF-7 breast cancer cells).
-
Assay Buffer (TEDG): 10 mM Tris-HCl, 1.5 mM EDTA, 1 mM Dithiothreitol (DTT), 10% glycerol, pH 7.4. DTT should be added fresh.[1]
-
Separation Agent: Hydroxylapatite (HAP) slurry or dextran-coated charcoal (DCC).
-
Wash Buffer: As appropriate for the separation method.
-
Scintillation Cocktail
-
96-well plates, scintillation vials, and scintillation counter.
Procedure:
-
Receptor Preparation (Rat Uterine Cytosol): [1]
-
Use uteri from ovariectomized rats (7-10 days post-surgery) to minimize endogenous estrogen.
-
Homogenize the uteri in ice-cold TEDG buffer.
-
Centrifuge at high speed to obtain the cytosol.
-
Determine the protein concentration.
-
-
Assay Setup:
-
Prepare serial dilutions of unlabeled this compound, norethisterone, and 17β-estradiol in TEDG buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer (for total binding).
-
Excess unlabeled 17β-estradiol (e.g., 1 µM) (for non-specific binding).
-
Serial dilutions of this compound or other test compounds.
-
-
Add a fixed concentration of [³H]17β-estradiol (typically at its Kd, e.g., 0.5-1.0 nM) to each well.[5]
-
Add the receptor preparation (cytosol) to each well.
-
-
Incubation:
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand (using HAP):
-
Add HAP slurry to each well and incubate on ice.
-
Wash the HAP pellet multiple times with wash buffer to remove unbound radioligand.
-
Elute the bound radioligand from the HAP pellet with ethanol.
-
-
Quantification:
-
Transfer the ethanol eluate to scintillation vials.
-
Add scintillation cocktail and measure radioactivity.
-
-
Data Analysis:
-
Follow the same data analysis steps as described in Protocol 1 to determine the IC50 and Ki values for this compound's binding to the estrogen receptor.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway Diagrams
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. Bioconversion of norethisterone, a progesterone receptor agonist into estrogen receptor agonists in osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Differential ligand binding affinities of human estrogen receptor-α isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Models of Endometriosis in Norethynodrel Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, causing significant pain and infertility. Progestins, synthetic forms of progesterone, are a cornerstone of endometriosis treatment. Norethynodrel, a first-generation progestin, functions as an agonist of the progesterone receptor (PR) and has been used in the management of endometriosis.[1][2] It is important to note that this compound is considered a prodrug, rapidly metabolizing into active compounds, with norethisterone being a key active metabolite.[1][3] Therefore, in vitro studies using the closely related progestin norethisterone (NET) provide valuable insights into the likely mechanisms of this compound.
These application notes provide a comprehensive overview of relevant in vitro models and detailed protocols to investigate the therapeutic effects of this compound on endometriosis. The focus is on key pathological processes including cell proliferation, apoptosis, angiogenesis, and tissue invasion.
Section 1: Overview of In Vitro Models for Endometriosis Research
A variety of in vitro models are available to study the complex cellular and molecular mechanisms of endometriosis.[4][5][6] The choice of model depends on the specific research question, ranging from single-cell-type responses to more complex tissue-like interactions.
-
Primary Human Endometrial Cells: These are isolated directly from patient endometrial or endometriotic tissues. They are highly relevant physiologically but have a limited lifespan in culture and can exhibit patient-to-patient variability.[7][8]
-
Endometrial Stromal Cells (ESCs): The most commonly used primary cells in endometriosis research.
-
Endometrial Epithelial Cells (EECs): Often used in conjunction with ESCs to study epithelial-stromal interactions.[9]
-
-
Immortalized Endometriosis Cell Lines: These cell lines (e.g., 12Z, derived from an endometrial peritoneum biopsy) are genetically modified for continuous growth in culture.[10] They offer high reproducibility and are easier to handle than primary cells, making them ideal for high-throughput screening and mechanistic studies.[4]
-
Co-culture Models: To better mimic the in vivo environment, epithelial and stromal cells can be cultured together. These models are crucial for studying the paracrine signaling and cell-cell interactions that drive endometriosis progression.[4][9]
-
3D and Organoid Models: Advanced models where cells are grown in a three-dimensional matrix (e.g., Matrigel) to form structures that more closely resemble the architecture of endometriotic lesions.[5][11] Endometriotic organoids, containing both epithelial and stromal components, can self-organize and are excellent for studying cell invasion.[11]
Figure 1. Logical relationships between different in vitro models of endometriosis.
Section 2: this compound's Anticipated Mechanism of Action
This compound, through its active metabolites like norethisterone, exerts its effects primarily by binding to and activating the progesterone receptor (PR). This interaction triggers a signaling cascade that counteracts the estrogen-driven growth of endometriotic tissue. The key therapeutic effects are:
-
Anti-proliferative Effect: Progestins are known to inhibit the proliferation of endometrial cells.[12][13] This is achieved by downregulating cell cycle progression genes and inducing cell cycle inhibitors.
-
Pro-apoptotic Effect: Studies on norethisterone show that it can induce apoptosis (programmed cell death) in endometriotic stromal cells, helping to reduce the size of lesions.[14] This is often mediated by the activation of executioner caspases like caspase-3 and caspase-7.[14]
-
Anti-angiogenic Effect: Endometriotic lesions require a blood supply to grow. Vascular Endothelial Growth Factor (VEGF) is a key driver of this angiogenesis and is found at elevated levels in women with endometriosis.[15][16][17] Progestins can suppress VEGF expression, thereby inhibiting new blood vessel formation.
-
Anti-invasive and Anti-inflammatory Effects: The invasion of endometrial cells into the peritoneum is a critical step in lesion establishment. This process is facilitated by Matrix Metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which degrade the extracellular matrix.[18][19][20] Progestins can modulate the expression of MMPs and their inhibitors, reducing the invasive potential of endometriotic cells. They also suppress the production of inflammatory cytokines.
References
- 1. Noretynodrel - Wikipedia [en.wikipedia.org]
- 2. This compound [drugcentral.org]
- 3. academic.oup.com [academic.oup.com]
- 4. In-vitro models of human endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In-vitro models of human endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two Methods for Establishing Primary Human Endometrial Stromal Cells from Hysterectomy Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. endoadeno.org.tr [endoadeno.org.tr]
- 9. academic.oup.com [academic.oup.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. biorxiv.org [biorxiv.org]
- 12. The effects of progesterone and progestins on endometrial proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Ethinyl Estradiol in Combined Oral Contraceptives on Cell Proliferation and Apoptosis in Ectopic Endometrial Tissue: A Randomized Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiproliferative and apoptotic effects of norethisterone on endometriotic stromal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Treatment of endometriosis with a VEGF targeted conditionally replicative adenovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. orbi.uliege.be [orbi.uliege.be]
- 18. Expression and Significance of Matrix Metalloproteinase-2 and Matrix Metalloproteinas-9 in Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Matrix metalloproteinase-2 (MMP-2), MMP-9, tissue inhibitor of matrix metalloproteinases (TIMP-1) and transforming growth factor-β2 (TGF-β2) expression in eutopic endometrium of women with peritoneal endometriosis [aaem.pl]
- 20. encyclopedia.pub [encyclopedia.pub]
Application Notes: Techniques for Quantifying Norethynodrel in Plasma Samples
Introduction
Norethynodrel is a synthetic progestin that was a key component of the first oral contraceptive pill. Accurate quantification of this compound and its active metabolite, norethindrone, in plasma is crucial for pharmacokinetic studies, drug-drug interaction assessments, and bioequivalence studies in drug development.[1][2] This document provides an overview of various analytical techniques, their associated protocols, and comparative performance data for the quantification of this compound/norethindrone in plasma samples.
Analytical Techniques
Several analytical methods have been developed and validated for the determination of this compound and its metabolites in biological fluids. The choice of method often depends on the required sensitivity, selectivity, sample throughput, and available instrumentation. The most common techniques include:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a relatively simple and cost-effective method.[3] It is suitable for applications where high sensitivity is not a primary requirement. Sample preparation typically involves liquid-liquid extraction (LLE) to remove interfering plasma components.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers higher specificity compared to HPLC-UV. This technique often requires derivatization of the analyte to improve its volatility and thermal stability.[5][6] Sample preparation may involve enzymatic hydrolysis to measure conjugated metabolites, followed by extraction.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is currently the most widely used technique due to its high sensitivity, selectivity, and speed.[1][7][8] Ultra-performance liquid chromatography (UPLC) coupled with MS/MS further enhances resolution and reduces run times.[7][8] Sample preparation can be simplified using techniques like supported liquid extraction (SLE) or solid-phase extraction (SPE).[8][9][10] Derivatization with reagents like dansyl chloride can be employed to enhance the mass spectrometric response.[1][2]
-
Immunoassays (ELISA and RIA): Enzyme-linked immunosorbent assays (ELISA) and radioimmunoassays (RIA) are also available for the quantification of norethindrone.[11][12] These methods are highly sensitive but may be susceptible to cross-reactivity with structurally related compounds.[11][13] They are often used for high-throughput screening.
Experimental Workflows and Signaling Pathways
The following diagram illustrates a general experimental workflow for the quantification of this compound in plasma samples using a chromatography-based method.
References
- 1. Simultaneous determination of norethindrone and ethinyl estradiol in human plasma by high performance liquid chromatography with tandem mass spectrometry--experiences on developing a highly selective method using derivatization reagent for enhancing sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijpsonline.com [ijpsonline.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Quantitative determination of norethisterone acetate in human plasma by capillary gas chromatography with mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. qps.com [qps.com]
- 8. Simple and rapid determination of norethindrone in human plasma by supported liquid extraction and ultra performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 10. Simultaneous determination of rivanol and mifepristone in human plasma by a HPLC-UV method with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A sensitive solid phase enzymeimmunoassay for norethisterone (norethindrone) in saliva and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC-RIA of a metabolite of norethindrone in human plasma, 17 alpha-ethinyl-5 beta-estrane-3 alpha, 17 beta-diol, following conjugate hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-Term Continuous Use of Norethynodrel in Research
Introduction
Norethynodrel is a synthetic progestin that was a key component of the first oral contraceptive pill, Enovid.[1] As a first-generation progestin, it is structurally related to testosterone and is considered a prodrug, meaning it is metabolized into active compounds in the body.[1][2] Its primary active metabolite is thought to be norethisterone, although it also forms other metabolites like 3α-hydroxynoretynodrel and 3β-hydroxynoretynodrel.[1][3] While no longer in clinical use, this compound remains a compound of interest for researchers studying the long-term effects of synthetic steroid hormones, mechanisms of progestogenic and estrogenic action, and the history of contraceptive development. These notes provide an overview of its properties and detailed protocols for its study in a research setting.
Mechanism of Action and Signaling Pathways
This compound primarily functions as an agonist for the progesterone receptor (PR), mimicking the effects of endogenous progesterone.[1] Its contraceptive effect is achieved mainly by suppressing the hypothalamic-pituitary system, which in turn prevents ovulation.[2][4] The progestogenic activity inhibits the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, leading to reduced secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland.[4] This hormonal suppression prevents follicular development and the LH surge required for ovulation.
Unlike many other progestins, this compound also possesses weak estrogenic activity, showing a very low affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1] It exhibits minimal androgenic activity.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available literature.
Table 1: Pharmacokinetic and Receptor Binding Properties
| Parameter | Value | Reference |
|---|---|---|
| Pharmacokinetics | ||
| Elimination Half-Life | Very short (< 30 minutes) | [1] |
| Primary Metabolism | Hepatic and intestinal | [1] |
| Major Metabolites | 3α-hydroxynoretynodrel, 3β-hydroxynoretynodrel, Norethisterone | [1][3] |
| Receptor Binding Affinity | ||
| Progesterone Receptor A (PR-A) | ~6-19% of Norethisterone's affinity | [1] |
| Progesterone Receptor B (PR-B) | ~94% of Norethisterone's affinity | [1] |
| Estrogen Receptor α (ERα) | ~0.7% of Estradiol's affinity | [1] |
| Estrogen Receptor β (ERβ) | ~0.22% of Estradiol's affinity | [1] |
| Androgen Receptor (AR) | 45-81% lower affinity than Norethisterone |[1] |
Table 2: Biological Dosages and Long-Term Effects
| Parameter | Finding / Dosage | Species | Reference |
|---|---|---|---|
| Effective Dosage | |||
| Ovulation Inhibition | 4.0 mg/day | Human | [1] |
| Endometrial Transformation | 150 mg per cycle | Human | [1] |
| Long-Term In Vivo Effects | |||
| Mammary Gland (106 weeks) | Increased incidence of mammary adenocarcinomas | Mice (A/J and C3H/HeJ strains) | [5] |
| Glucose Metabolism (12 months) | Progressive deterioration of glucose disappearance constant | Human | [6] |
| Lipid Metabolism (12 months) | Progressive increase in plasma nonesterified fatty acids | Human | [6] |
| Long-Term In Vitro Effects | |||
| Genotoxicity (with S9 mix) | Increased sister chromatid exchanges and chromosomal aberrations at 60 µg/mL | Human Lymphocytes | [7] |
| Cytotoxicity (with S9 mix) | Inhibition of lymphocyte proliferation at 60 µg/mL | Human Lymphocytes |[7] |
Experimental Workflow
A typical research project investigating the long-term in vitro effects of this compound would follow a structured workflow. This involves initial cell culture and stabilization, followed by prolonged exposure to the compound, and concluding with a battery of assays to measure specific biological endpoints.
Detailed Experimental Protocols
The following protocols provide standardized methods for assessing the biological effects of long-term this compound exposure.
Protocol 4.1: In Vitro Cell Proliferation (MTT Assay)
This protocol assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Hormone-responsive cell line (e.g., T47D, MCF-7)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Pen-Strep)
-
Phenol red-free medium with charcoal-stripped serum (for hormone studies)
-
This compound (powder, stored as per manufacturer)
-
DMSO (for stock solution)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well plates, sterile
-
Multichannel pipette, spectrophotometer (plate reader)
Procedure:
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Further dilutions should be made in the appropriate cell culture medium.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours (37°C, 5% CO₂).
-
Hormone Deprivation: Replace the medium with 100 µL of phenol red-free medium containing charcoal-stripped serum. Incubate for another 24 hours.
-
Treatment: Prepare serial dilutions of this compound in the hormone-deprived medium. Remove the medium from the wells and add 100 µL of the treatment solutions (including a vehicle control with the same final concentration of DMSO).
-
Long-Term Incubation: Incubate the plate for the desired duration (e.g., 3, 7, 14 days). Replace the medium with fresh treatment solutions every 2-3 days.
-
MTT Addition: At the end of the treatment period, add 10 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization buffer to each well. Mix thoroughly with a pipette to dissolve the crystals. Incubate for 2-4 hours at 37°C in the dark.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol 4.2: Gene Expression Analysis (RT-qPCR)
This protocol measures changes in the expression of specific target genes following long-term this compound treatment.
Materials:
-
Cells cultured in 6-well plates and treated as described in 4.1.
-
TRIzol reagent or other RNA extraction kit
-
High-Capacity cDNA Reverse Transcription Kit
-
qPCR Master Mix (e.g., SYBR Green)
-
Primers for target genes (e.g., PGR, FKBP5, TFF1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Nuclease-free water, tubes, and plates
-
Real-time PCR system
Procedure:
-
Cell Lysis and RNA Extraction: After the treatment period, wash cells with PBS and lyse them directly in the well using an RNA lysis buffer (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. For each sample, mix cDNA, forward and reverse primers for a single gene, qPCR master mix, and nuclease-free water. Include no-template controls (NTC) and no-reverse-transcriptase controls (-RT).
-
qPCR Run: Run the plate on a real-time PCR system using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the quantification cycle (Cq) values for each sample. Calculate the relative gene expression using the ΔΔCq method, normalizing the target gene expression to the housekeeping gene and comparing the treatment groups to the vehicle control.
Protocol 4.3: Long-Term In Vivo (Rodent) Study
This protocol provides a framework for evaluating the long-term systemic effects of this compound in a rodent model. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[8][9]
Materials:
-
Female mice or rats (strain selection based on study goals, e.g., A/J mice for mammary tumor studies[5]).
-
This compound
-
Vehicle (e.g., sesame oil, sterile saline with emulsifier)
-
Syringes and needles for administration (e.g., subcutaneous)
-
Animal housing and monitoring equipment
-
Materials for tissue collection and fixation (e.g., formalin, cryovials)
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week before the study begins.
-
Grouping and Randomization: Randomly assign animals to treatment groups (e.g., vehicle control, low-dose this compound, high-dose this compound).
-
Drug Preparation and Administration: Prepare a sterile suspension or solution of this compound in the chosen vehicle. Administer the drug according to the planned schedule (e.g., daily or weekly subcutaneous injections) for the duration of the study (e.g., 6-24 months).
-
Monitoring: Monitor animals daily for clinical signs of toxicity. Record body weight and food/water consumption weekly. For cancer studies, perform regular tumor palpation.
-
Interim and Terminal Endpoints: At predefined time points, a subset of animals may be euthanized for sample collection.
-
Necropsy and Tissue Collection: At the end of the study, perform a full necropsy. Collect blood for serum analysis. Harvest organs of interest (e.g., mammary glands, uterus, ovaries, liver), weigh them, and fix them in 10% neutral buffered formalin for histology or snap-freeze in liquid nitrogen for molecular analysis.
-
Histopathological Analysis: Process, embed, section, and stain fixed tissues (e.g., with H&E). A board-certified veterinary pathologist should evaluate the slides for any pathological changes.
Logical Relationships and Outcomes
The long-term use of this compound initiates a cascade of events, from its initial metabolism to broad physiological changes. Understanding these relationships is crucial for interpreting experimental results and predicting potential long-term outcomes.
References
- 1. Noretynodrel - Wikipedia [en.wikipedia.org]
- 2. This compound | C20H26O2 | CID 6231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metabolism of the Synthetic Progestogen this compound by Human Ketosteroid Reductases of the Aldo-Keto Reductase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined oral contraceptive pill - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. [Study of various metabolic effects of a contraceptive used for a prolonged period] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of genotoxic potential of this compound in human lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 9. Protocol-Development Strategies - Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Norethynodrel Dosage for In Vivo Animal Studies
Welcome to the technical support center for Norethynodrel in vivo animal studies. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic progestin, a type of hormone that mimics the effects of the natural hormone progesterone.[1] It was a component of the first oral contraceptive pill.[2] Its primary mechanism of action is as an agonist of the progesterone receptor (PR).[1] By binding to and activating the PR, this compound can suppress ovulation, alter the uterine lining to make it less receptive to implantation, and thicken cervical mucus to impede sperm transport. It is considered a prodrug, meaning it is metabolized in the body into active compounds that contribute to its biological effects.[1]
Q2: What are the common in vivo applications of this compound in animal models?
Historically, this compound has been studied in animal models for its effects on:
-
Contraception and Reproduction: Investigating its ability to inhibit ovulation and prevent pregnancy.
-
Endometriosis: Evaluating its potential to reduce the growth of endometrial-like tissue outside the uterus.
-
Uterine Bleeding Disorders: Assessing its role in regulating abnormal uterine bleeding.
Q3: What are the known metabolites of this compound?
This compound is rapidly metabolized in the liver and intestines. The major metabolites are 3α-hydroxythis compound and 3β-hydroxythis compound. A minor metabolite is norethisterone, which is another potent progestin.[2] The metabolic profile of this compound is crucial to understanding its overall biological activity.
Experimental Protocols and Dosage Tables
Vehicle Preparation and Stability
This compound is very slightly soluble in water but is soluble in organic solvents like ethanol and chloroform, and sparingly soluble in acetone.[1] For in vivo studies, it is commonly dissolved in a sterile oil-based vehicle.
Recommended Vehicle:
-
Corn oil or Sesame oil: These are commonly used vehicles for subcutaneous or oral administration of steroid hormones.
-
Preparation: To prepare a solution, dissolve this compound in a small amount of ethanol first to ensure complete dissolution before adding the oil vehicle. The final concentration of ethanol should be kept to a minimum.
Administration Routes
The two primary routes for this compound administration in animal studies are oral gavage and subcutaneous injection.
Table 1: Administration Protocol Guidelines
| Parameter | Oral Gavage (Rat) | Oral Gavage (Mouse) | Subcutaneous Injection (Rat) | Subcutaneous Injection (Mouse) |
| Needle/Tube Size | 16-18 gauge, 2-3 inches | 20-22 gauge, 1-1.5 inches | 23-25 gauge | 25-27 gauge |
| Max Volume | 10 mL/kg | 10 mL/kg | 5 mL/kg | 5-10 mL/kg |
| Frequency | Once daily | Once daily | Once daily or as required | Once daily or as required |
Dosage Information
The optimal dosage of this compound can vary significantly depending on the animal model, the intended biological effect, and the administration route. The following tables summarize some reported dosages.
Table 2: Reported In Vivo Dosages of this compound in Rats
| Application | Dosage | Animal Model | Administration Route | Reference |
| Ovulation Inhibition | 0.2 mg/day | Adult female rats | Subcutaneous | [4] |
| Anti-implantation | 10 mg/animal/day | Mated female rats | Not specified |
Note: Specific dosages for this compound in mouse models of endometriosis or uterine bleeding are not well-documented in the available literature. Researchers may need to perform dose-response studies starting with doses extrapolated from rat studies, considering the differences in metabolism and body weight. A study in mice used a mixture of this compound and mestranol at 7 or 70 µg, administered by gavage five times a week, to study the appearance of pituitary tumors.[1]
Visualizing Experimental Workflows and Pathways
Experimental Workflow: Oral Gavage
References
- 1. This compound | C20H26O2 | CID 6231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metabolism of the Synthetic Progestogen this compound by Human Ketosteroid Reductases of the Aldo-Keto Reductase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biopharmaceutic stability of [D-Trp6, des-Gly10]-LHRH ethyl amide in corn oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unexpected Plasma Gonadal Steroid and Prolactin Levels Across the Mouse Estrous Cycle - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Norethynodrel in stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of Norethynodrel stock solutions to prevent degradation and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing capacity for this compound. For subsequent dilutions into aqueous media, such as cell culture medium, it is crucial to ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%). Other solvents in which this compound is soluble include chloroform and acetone, while it is sparingly soluble in ethanol.[1]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To ensure the long-term stability of your this compound stock solution, it is recommended to store it in aliquots at -80°C. This can preserve the solution for up to a year. For short-term storage (up to one month), -20°C is acceptable. To minimize the risk of degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials.
Q3: How long can I expect my this compound stock solution to be stable?
Q4: Can I store my this compound stock solution at 4°C?
A4: Storing this compound stock solutions at 4°C is not recommended for periods longer than a few days. While convenient, this temperature is often not low enough to significantly slow down chemical degradation processes. For any storage beyond immediate use, freezing at -20°C or -80°C is the preferred method.
Troubleshooting Guide: Degradation of this compound in Stock Solutions
Problem: I am observing unexpected or inconsistent results in my experiments using a this compound stock solution.
This could be a sign of compound degradation. The following are potential degradation pathways and troubleshooting steps:
1. Photosensitized Decomposition
-
Cause: this compound has been shown to undergo rapid decomposition when exposed to light. This can lead to the formation of various photoproducts, significantly reducing the concentration of the active compound.
-
Solution:
-
Protect from Light: Always store this compound powder and stock solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.
-
Minimize Light Exposure During Experiments: When working with this compound solutions, minimize their exposure to ambient light as much as possible.
-
2. Isomerization to Norethindrone
-
Cause: this compound is an isomer of Norethindrone, and under certain conditions (e.g., acidic or basic environments), it can potentially isomerize to the more thermodynamically stable Norethindrone.[3][4] This is a critical issue as the two isomers may have different biological activities.
-
Solution:
-
Use High-Purity, Anhydrous Solvents: Prepare stock solutions using high-purity, anhydrous DMSO to minimize the presence of acidic or basic impurities that could catalyze isomerization.
-
Neutral pH in Final Medium: When diluting the stock solution into an aqueous buffer or cell culture medium, ensure the final pH is within a neutral range (pH 7.0-7.4) to minimize the risk of isomerization.
-
3. Oxidation
-
Cause: The steroid structure can be susceptible to oxidation, especially if exposed to air (oxygen) for prolonged periods or in the presence of oxidizing agents.
-
Solution:
-
Inert Gas Overlay: For very long-term storage, consider overlaying the stock solution aliquot with an inert gas like argon or nitrogen before sealing the vial. This displaces oxygen and minimizes oxidative degradation.
-
Avoid Contaminants: Ensure that all labware used for preparing and storing the solution is clean and free of any potential oxidizing contaminants.
-
4. Hydrolysis
-
Cause: Although this compound is not expected to readily undergo hydrolysis under neutral environmental conditions, prolonged exposure to acidic or basic aqueous solutions can lead to degradation.[1]
-
Solution:
-
Prepare Fresh Dilutions: Prepare aqueous dilutions of your this compound stock solution fresh for each experiment and avoid storing them for extended periods.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | Up to 1 year | Optimal for long-term storage. Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | Suitable for short-term storage. Aliquot for best results. |
| 4°C | Not recommended (a few days at most) | Risk of degradation increases significantly. |
| Room Temperature | Not recommended | Significant degradation can occur. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials with screw caps
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Allow the this compound powder and DMSO to equilibrate to room temperature.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance and transfer it to a sterile amber vial.
-
Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use amber vials.
-
Label the vials clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Stability Assessment of this compound Stock Solution by HPLC
This protocol is adapted from methods used for the related compound, Norethindrone, and may require optimization for this compound.[5][6][7][8]
-
Instrumentation and Conditions:
-
HPLC System: With UV or DAD detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point. For example, a mixture of Milli-Q water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240-256 nm.
-
Injection Volume: 10-20 µL.
-
-
Procedure:
-
Prepare a fresh stock solution of this compound in DMSO at a known concentration (e.g., 1 mg/mL).
-
Dilute a small amount of the fresh stock solution with the mobile phase to a suitable working concentration for HPLC analysis. This will serve as your time-zero (T=0) reference.
-
Inject the T=0 sample into the HPLC system and record the chromatogram. The peak area of this compound at T=0 represents 100% integrity.
-
Store your stock solution aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature, with and without light protection).
-
At specified time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot, dilute it in the same manner as the T=0 sample, and inject it into the HPLC.
-
Compare the peak area of this compound in the aged samples to the T=0 sample to determine the percentage of degradation. Also, observe the appearance of any new peaks, which would indicate degradation products.
-
Mandatory Visualizations
Caption: Workflow for Preparation and Stability Testing of this compound Stock Solutions.
Caption: Potential Degradation Pathways for this compound in Stock Solutions.
References
- 1. This compound | C20H26O2 | CID 6231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of the Synthetic Progestogen this compound by Human Ketosteroid Reductases of the Aldo-Keto Reductase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Norethindrone | C20H26O2 | CID 6230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. ijpsjournal.com [ijpsjournal.com]
Troubleshooting Norethynodrel immunoassay cross-reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Norethynodrel immunoassays. The information is presented in a question-and-answer format to directly address common issues, particularly those related to assay cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: What is immunoassay cross-reactivity and why is it a concern for this compound?
A1: Immunoassay cross-reactivity is the phenomenon where the antibodies in an assay bind to molecules other than the target analyte. In the case of a this compound immunoassay, the antibodies may bind to other structurally similar steroids, leading to inaccurate (usually falsely elevated) measurements. This is a significant concern because this compound is a synthetic progestin with a steroid structure similar to other endogenous and synthetic hormones, as well as its own metabolites.
Q2: What are the most likely compounds to cross-react in a this compound immunoassay?
A2: The most probable cross-reactants are molecules with a high degree of structural similarity to this compound. These include:
-
Metabolites of this compound: The primary metabolites are 3α-hydroxythis compound, 3β-hydroxythis compound, and norethisterone.[1]
-
Other Synthetic Progestins: Steroids from the same family, such as norethindrone, norgestrel, and levonorgestrel, are potential cross-reactants.[2][3]
-
Endogenous Steroids: Depending on the specificity of the antibody, there might be some cross-reactivity with endogenous steroids like progesterone or testosterone, although this is generally lower in well-designed assays.
Q3: My this compound immunoassay is showing unexpectedly high results. What could be the cause?
A3: Unexpectedly high results are a common issue and can stem from several factors:
-
Cross-reactivity: This is a primary suspect. The presence of other structurally related steroids or metabolites in your sample can lead to a cumulative signal, resulting in an overestimation of the this compound concentration.
-
Matrix Effects: Components in the sample matrix (e.g., serum, plasma) can interfere with the antibody-antigen binding.
-
Contamination: Contamination of samples, reagents, or equipment can lead to false signals.
-
Improper Assay Procedure: Errors in dilution, incubation times, or washing steps can all contribute to inaccurate results.
Q4: How can I confirm if cross-reactivity is affecting my results?
A4: The gold standard for confirming immunoassay results and investigating cross-reactivity is to use a more specific analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4] LC-MS/MS can separate and specifically quantify this compound and its potential cross-reactants, providing a more accurate measurement.
Q5: Are there any alternatives to LC-MS/MS for mitigating cross-reactivity?
A5: While LC-MS/MS is the most definitive method, you can take steps to mitigate cross-reactivity within the immunoassay itself:
-
Sample Purification: Employing techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can help remove interfering substances from the sample before running the assay.
-
Use of Highly Specific Antibodies: Whenever possible, choose an immunoassay kit that utilizes monoclonal antibodies with a well-documented low cross-reactivity profile.
-
Assay Validation: Perform in-house validation of your assay to characterize its specificity with the compounds most likely to be present in your samples.
Troubleshooting Guides
Issue 1: High Background Signal
High background can mask the true signal from your analyte and reduce the dynamic range of the assay.
| Possible Cause | Troubleshooting Step |
| Insufficient washing | Increase the number of wash steps and ensure complete aspiration of wash buffer between steps. |
| Non-specific binding | Optimize the concentration and type of blocking buffer. |
| Antibody concentration too high | Titrate the primary or secondary antibody to the optimal concentration. |
| Contaminated reagents | Prepare fresh buffers and substrate solutions. |
| Extended incubation time | Adhere strictly to the incubation times specified in the protocol. |
Issue 2: Poor Reproducibility (High Coefficient of Variation - %CV)
Inconsistent results between wells or plates can invalidate your experiment.
| Possible Cause | Troubleshooting Step |
| Inconsistent pipetting | Ensure proper pipetting technique and use calibrated pipettes. Change tips for each sample and reagent. |
| Temperature variations | Ensure uniform temperature across the plate during incubation. Avoid stacking plates. |
| Inadequate mixing | Gently mix all reagents and samples thoroughly before adding to the plate. |
| Edge effects | Avoid using the outer wells of the plate, or ensure the plate is properly sealed and incubated in a humidified chamber. |
Issue 3: Unexpectedly Low or No Signal
This can be frustrating, especially when a signal is expected.
| Possible Cause | Troubleshooting Step |
| Incorrect reagent addition | Double-check the protocol to ensure all reagents were added in the correct order. |
| Inactive reagents | Ensure reagents have been stored correctly and have not expired. Test enzyme and substrate activity independently. |
| Incompatible reagents | Use only the reagents provided with the kit or those specified in the protocol. |
| Over-washing | Reduce the number or stringency of wash steps. |
Data Presentation: this compound Immunoassay Cross-Reactivity
The following table provides a list of potential cross-reactants in a this compound immunoassay. It is critical to note that the exact percentage of cross-reactivity is highly dependent on the specific antibody used in the assay . Therefore, the values provided are for illustrative purposes based on structurally similar compounds in related assays. Users must validate the cross-reactivity of their specific this compound immunoassay with the compounds relevant to their samples.
| Compound | Relationship to this compound | Expected Cross-Reactivity |
| This compound | Target Analyte | 100% |
| Norethisterone | Metabolite and structural isomer | High |
| 3α-Hydroxythis compound | Metabolite | Needs to be determined |
| 3β-Hydroxythis compound | Metabolite | Needs to be determined |
| Norgestrel | Structurally similar progestin | Moderate to High |
| Levonorgestrel | Structurally similar progestin | Moderate to High |
| Progesterone | Endogenous steroid | Low to Moderate |
| Testosterone | Endogenous steroid | Low |
| Ethinyl Estradiol | Structurally related synthetic estrogen | Low |
Note: The expected cross-reactivity levels are estimations based on structural similarity and data from related steroid immunoassays.[5][6] This table should be used as a guide for selecting compounds to test for cross-reactivity in your specific assay.
Experimental Protocols
Protocol for Assessing Immunoassay Cross-Reactivity
This protocol outlines the steps to determine the percent cross-reactivity of a specific compound in a competitive this compound immunoassay.
1. Materials:
-
This compound standard
-
Potentially cross-reacting compound standard
-
This compound immunoassay kit (including plates, buffers, conjugate, and substrate)
-
Analyte-free matrix (e.g., charcoal-stripped serum)
-
Precision pipettes and tips
-
Microplate reader
2. Procedure:
-
Prepare a this compound Standard Curve: Prepare a series of dilutions of the this compound standard in the analyte-free matrix according to the kit protocol. This will be your reference curve.
-
Determine the 50% Inhibition Concentration (IC50) of this compound: Run the this compound standard curve in the immunoassay. The IC50 is the concentration of this compound that produces 50% of the maximum signal (or 50% inhibition of binding).
-
Prepare a Standard Curve for the Potential Cross-Reactant: Prepare a series of dilutions of the potentially cross-reacting compound in the analyte-free matrix.
-
Determine the 50% Inhibition Concentration (IC50) of the Cross-Reactant: Run the cross-reactant standard curve in the immunoassay. The IC50 is the concentration of the cross-reactant that produces 50% of the maximum signal.
-
Calculate the Percent Cross-Reactivity: Use the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
3. Interpretation: A higher percentage indicates a greater degree of cross-reactivity. For example, a 50% cross-reactivity means that the cross-reacting compound is half as potent as this compound in displacing the tracer from the antibody.
Visualizations
Caption: Mechanism of cross-reactivity in a competitive immunoassay.
Caption: A logical workflow for troubleshooting unexpected immunoassay results.
References
- 1. Metabolism of the Synthetic Progestogen this compound by Human Ketosteroid Reductases of the Aldo-Keto Reductase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of synthetic progestins in a yeast-based in vitro androgen bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progesterone vs. synthetic progestins and the risk of breast cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A radioimmunoassay for norethindrone (NET): measurement of serum NET concentrations following ingestion of NET-containing oral contraceptive steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Improving the efficiency of Norethynodrel synthesis and purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Norethynodrel.
Synthesis Troubleshooting Guide
The synthesis of this compound, a 19-nortestosterone derivative, typically proceeds through a three-step process: Birch reduction of an aromatic precursor, ethynylation of the resulting 17-keto steroid, and deprotection of the 3-keto group. This guide addresses common issues encountered at each stage.
Experimental Workflow for this compound Synthesis
Step 1: Birch Reduction of Estradiol 3-Methyl Ether
The Birch reduction is a critical step to produce the diene intermediate.
| Parameter | Recommended Condition |
| Reactants | Estradiol 3-methyl ether, Lithium, Liquid Ammonia, Ethanol |
| Temperature | -78 °C to -33 °C |
| Reaction Time | 1-2 hours |
| Quenching Agent | Ammonium chloride or water |
Troubleshooting:
| Issue | Possible Cause | Recommendation |
| Low Yield of Dihydroaromatic Product | Incomplete reduction due to insufficient lithium or premature quenching. | Ensure lithium is in excess and dissolves completely to form a deep blue solution. Add the quenching agent slowly after the reaction is complete. |
| Over-reduction to the tetrahydro product. | Carefully control the amount of proton source (ethanol) and reaction time. | |
| Formation of Impurities | Presence of moisture or oxygen in the reaction setup. | Use anhydrous solvents and maintain an inert atmosphere (e.g., argon or nitrogen). |
| Isomerization of the desired 1,4-diene to the conjugated 1,3-diene. | Avoid elevated temperatures during workup. Use a mild proton source for quenching. |
FAQs:
-
Q: Why is liquid ammonia used as the solvent?
-
A: Liquid ammonia is an excellent solvent for alkali metals, allowing for the formation of solvated electrons which are the reducing species in the Birch reduction. Its low boiling point also facilitates its removal after the reaction.
-
-
Q: Can other alkali metals be used instead of lithium?
-
A: Sodium and potassium can also be used. Lithium is often preferred due to its higher solubility in liquid ammonia and generally providing better yields for this transformation.
-
Step 2: Ethynylation of 19-Nor-5(10)-estren-17-one-3-ethylene ketal
This step introduces the characteristic ethynyl group at the C17 position.
| Parameter | Recommended Condition |
| Reactants | 19-Nor-5(10)-estren-17-one-3-ethylene ketal, Lithium acetylide |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether |
| Temperature | -78 °C to 0 °C |
| Reaction Time | 2-4 hours |
Troubleshooting:
| Issue | Possible Cause | Recommendation |
| Low Conversion of the 17-Keto Steroid | Inactive or insufficient lithium acetylide. | Prepare fresh lithium acetylide or use a commercially available, high-quality reagent. Ensure an excess of the ethynylating agent. |
| Steric hindrance at the 17-position. | While less common for this substrate, prolonged reaction times or a slight increase in temperature (e.g., to -40 °C) may be beneficial. | |
| Formation of Side Products | Reaction with the protected 3-keto group. | The ketal protecting group is generally stable under these conditions. Ensure the reaction is performed at low temperatures. |
| Dimerization or polymerization of the acetylene. | Add the steroid substrate to the pre-formed lithium acetylide solution. |
FAQs:
-
Q: Why is a protecting group used for the 3-keto function?
-
A: The 3-keto group is also susceptible to attack by the nucleophilic ethynylating agent. A protecting group, such as an ethylene ketal, prevents this side reaction.
-
-
Q: How can I monitor the progress of the ethynylation reaction?
-
A: Thin-layer chromatography (TLC) is a convenient method to monitor the disappearance of the starting material (the 17-keto steroid).
-
Step 3: Acid-Catalyzed Deprotection
The final step is the removal of the protecting group to yield this compound.
| Parameter | Recommended Condition |
| Reactants | This compound ketal, Dilute acid (e.g., HCl or H2SO4) |
| Solvent | Acetone or Methanol/Water mixture |
| Temperature | Room temperature to gentle heating (e.g., 40-50 °C) |
| Reaction Time | 1-3 hours |
Troubleshooting:
| Issue | Possible Cause | Recommendation |
| Incomplete Deprotection | Insufficient acid catalyst or short reaction time. | Increase the concentration of the acid or prolong the reaction time. Gentle heating can also accelerate the reaction. |
| Low solubility of the ketal. | Ensure the ketal is fully dissolved in the solvent system. | |
| Degradation of the Product | Harsh acidic conditions or prolonged heating. | Use a milder acid or lower the reaction temperature. Monitor the reaction closely by TLC to avoid overexposure to acid. |
FAQs:
-
Q: Can other acids be used for deprotection?
-
A: Yes, other protic acids like acetic acid or p-toluenesulfonic acid can be used, but reaction conditions may need to be optimized.
-
-
Q: What is the expected overall yield for the synthesis?
-
A: While yields can vary, a well-optimized synthesis can achieve an overall yield in the range of 50-70%.
-
Purification Troubleshooting Guide
Purification of crude this compound is crucial to remove unreacted starting materials, byproducts, and reagents. The primary methods are crystallization and column chromatography.
Purification Workflow
Technical Support Center: Addressing Variability in Norethynodrel Animal Study Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues of variability encountered during animal studies with Norethynodrel. By understanding the key factors that influence experimental outcomes, researchers can improve the consistency and reliability of their results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding this compound's Pharmacology
Q1: Why is there significant variability in the observed effects of this compound across different animal studies?
A1: Variability in this compound studies is common and can be attributed to several key factors:
-
Metabolism: this compound is a prodrug, meaning it is converted into active metabolites in the body.[1] The primary active metabolites include norethisterone (a potent progestin) and various hydroxylated forms (3α- and 3β-hydroxythis compound), which possess estrogenic activity.[1] The rate and profile of metabolism can vary significantly between species, leading to different biological effects.
-
Species and Strain Differences: The enzymes responsible for metabolizing this compound differ between species. For example, the aldo-keto reductase (AKR) 1C enzymes that metabolize this compound in humans may not have functionally equivalent homologs in mice and rats, leading to different metabolite profiles and potencies.[2]
-
Co-administration with Estrogen: Historically, this compound was often formulated with an estrogen, most commonly mestranol.[3][4][5][6] Mestranol itself has biological effects and can influence the outcomes of studies, making it difficult to attribute effects solely to this compound.
-
Hormonal Status of Animals: The endocrine status of the experimental animals (e.g., stage of the estrous cycle, ovariectomized vs. intact) will significantly impact their response to exogenous hormones like this compound and its metabolites.
-
Dose and Route of Administration: The dose and route of administration (e.g., oral gavage, subcutaneous injection) affect the pharmacokinetics and bioavailability of this compound, leading to different levels of active metabolites in target tissues.
Troubleshooting Tip: When designing a study, carefully consider the species and strain of animal, and research their known steroid hormone metabolism. If possible, measure the plasma concentrations of this compound and its key metabolites to correlate with observed effects. When reviewing existing literature, pay close attention to whether an estrogen was co-administered.
Section 2: Experimental Design and Protocol Standardization
Q2: What are the critical parameters to standardize in our animal study protocol to minimize variability?
A2: To enhance reproducibility, the following aspects of your experimental protocol should be meticulously controlled and reported:
-
Animal Model:
-
Species and Strain: Clearly state the species (e.g., rat, mouse, rabbit) and strain (e.g., Sprague-Dawley, C57BL/6).
-
Age and Weight: Use animals within a narrow age and weight range.
-
Source: Obtain all animals from the same reputable vendor.
-
Health Status: Ensure animals are specific-pathogen-free (SPF) and acclimatized to the facility before the study begins.
-
-
Housing and Environment:
-
Cage Density: House animals at a consistent density.
-
Light/Dark Cycle: Maintain a strict 12-hour light/dark cycle.
-
Temperature and Humidity: Monitor and control room temperature and humidity.
-
Diet: Provide a standardized diet, as dietary components can influence hormone metabolism.
-
-
Dosing and Administration:
-
Vehicle: The vehicle used to dissolve or suspend this compound should be consistent and inert. Common vehicles include sesame oil or aqueous solutions with suspending agents.[7] Clearly report the composition of the vehicle.
-
Route of Administration: Use a consistent route of administration (e.g., oral gavage, subcutaneous injection).
-
Time of Dosing: Administer the compound at the same time each day to account for circadian rhythms in hormone levels.
-
Dose Preparation: Prepare doses fresh daily, if possible, and ensure homogeneity of the formulation.
-
Troubleshooting Tip: Before starting a large-scale study, conduct a pilot study to validate your protocol and identify any potential sources of variability. Implement a clear standard operating procedure (SOP) for all experimental procedures.
Section 3: Data Interpretation and Confounding Factors
Q3: We are seeing unexpected estrogenic effects in our study, even though we are only administering this compound. What could be the cause?
A3: This is a common observation and can be explained by the metabolic profile of this compound.
-
Metabolic Conversion: this compound is metabolized to 3α- and 3β-hydroxythis compound, which have been shown to have estrogenic activity.[1] The extent of this conversion can vary between species.
-
Contamination: Older formulations of this compound were sometimes contaminated with small amounts of the estrogen mestranol. While less of a concern with modern, highly purified compounds, it is something to be aware of when interpreting older literature.
Troubleshooting Tip: To differentiate between progestogenic and estrogenic effects, consider using co-administration with specific receptor antagonists (e.g., an anti-estrogen like tamoxifen or a progesterone receptor antagonist like mifepristone). This can help to dissect the signaling pathways responsible for the observed phenotype.
Q4: Our results in rats are not consistent with published data in mice. Why might this be?
A4: As mentioned in Q1, species-specific differences are a major source of variability.
-
Metabolism: The enzymatic machinery for steroid metabolism can differ significantly. For instance, there is a noted lack of functional homology between human and murine aldo-keto reductase 1C (AKR1C) enzymes, which are crucial for metabolizing progestins.[2] This means that the ratio of active metabolites and their potencies can be very different between rats and mice.
-
Receptor Expression and Affinity: The expression levels and binding affinities of progesterone and estrogen receptors can vary between species and even between different tissues within the same species.
-
Physiological Differences: Basal hormone levels, estrous cycle length, and other physiological parameters differ between rats and mice, which can influence their response to exogenous hormones.
Troubleshooting Tip: When extrapolating findings from one species to another, proceed with caution. It is often necessary to conduct pilot studies in a new species to determine the appropriate dose and to characterize the metabolic profile. Direct comparison of quantitative data between species should be done with a clear understanding of these inherent biological differences.
Quantitative Data Summary
The following tables summarize quantitative data from various animal studies with this compound. Note that many studies used a combination of this compound and Mestranol.
Table 1: Effects of this compound in Rats
| Parameter | Species/Strain | Dose | Duration | Key Findings | Reference |
| Uterine Weight | Sprague-Dawley | Progesterone (P) at 1-40 mg/day with varying Estradiol (E2) | 3 days | P increases uterine weight at low E2 levels but decreases it at high E2 levels. | [8] |
| Mammary Gland Structure | Sprague-Dawley | 0.5 mg (low dose) or 5.0 mg (high dose) this compound-Mestranol (98.5%-1.5%) pellet | 21 days | Treatment reduced the percentage of terminal end buds (TEBs) and increased alveolar buds (ABs). | [9] |
| Tumor Incidence (DMBA-induced) | Sprague-Dawley | 0.5 mg or 5.0 mg this compound-Mestranol pellet | 21 days prior to DMBA | High dose treatment significantly reduced adenocarcinoma incidence. | [9] |
Table 2: Effects of this compound in Mice
| Parameter | Species/Strain | Dose | Duration | Key Findings | Reference |
| Mammary Gland Histology | A/J and C3H/HeJ | 125 µg this compound / 20g body weight, twice weekly | Up to 106 weeks (A/J), 88 weeks (C3H/HeJ) | Mild lobulo-alveolar development and hyperplastic alveolar nodules. Increased incidence of mammary adenocarcinomas in treated groups. | [3] |
| Ovarian Weight | A/J and C3H/HeJ | 125 µg this compound / 20g body weight, twice weekly | Up to 106 weeks (A/J), 88 weeks (C3H/HeJ) | Ovarian weight was increased due to the development of ceroid and lipid-laden cells within the interstitial tissue. | [3] |
| Uterine Histology | A/J and C3H/HeJ | 125 µg this compound / 20g body weight, twice weekly | Up to 106 weeks (A/J), 88 weeks (C3H/HeJ) | Cystic glandular development with extensive hyalinization of the endometrial connective tissue. | [3] |
Table 3: Effects of this compound in Rabbits
| Parameter | Species/Strain | Dose | Duration | Key Findings | Reference |
| Aortic Length-Tension | Not specified | Not specified | Not specified | Study investigated the effect of this compound with Mestranol on the aorta. Specific quantitative data not available in the abstract. | [4][10] |
| Fetal Development | Not specified | Not specified | Not specified | General teratology studies in rabbits are common, but specific quantitative data on fetal effects of this compound are limited in the provided search results. | [11][12] |
Experimental Protocols
Protocol 1: Oral Gavage in Rats
This is a general protocol for oral gavage in rats, which can be adapted for this compound administration.
Materials:
-
Appropriate size gavage needle (e.g., 16-18 gauge for adult rats) with a ball tip.
-
Syringe.
-
This compound formulation (e.g., suspended in 0.5% carboxymethylcellulose in saline).
-
Animal scale.
Procedure:
-
Animal Handling: Gently restrain the rat, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Needle Measurement: Measure the gavage needle from the corner of the rat's mouth to the last rib to estimate the distance to the stomach. Mark this length on the needle.
-
Administration: Gently insert the gavage needle into the mouth, over the tongue, and into the esophagus. The needle should pass smoothly without resistance.
-
Dose Delivery: Once the needle is in place, slowly administer the prepared dose.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Observe the animal for any signs of distress after the procedure.
Reference for general gavage technique: [13][14][15][16]
Protocol 2: Mammary Gland Whole Mount Analysis in Mice
This protocol is used to visualize and quantify changes in mammary gland morphology.
Materials:
-
Glass slides
-
Fixative (e.g., Carnoy's solution)
-
Ethanol series (70%, 50%, 30%, water)
-
Carmine Alum stain
-
Dehydrating ethanol series (70%, 95%, 100%)
-
Xylene or other clearing agent
-
Mounting medium
-
Microscope with imaging capabilities
Procedure:
-
Tissue Harvest: Carefully dissect the mammary glands from the euthanized mouse.
-
Fixation: Fix the tissue in Carnoy's solution.
-
Rehydration: Rehydrate the tissue through a graded ethanol series.
-
Staining: Stain the tissue with Carmine Alum.
-
Dehydration and Clearing: Dehydrate the tissue through a graded ethanol series and clear in xylene.
-
Mounting: Mount the flattened tissue on a glass slide with mounting medium.
-
Analysis: Image the whole mount and quantify parameters such as the number of terminal end buds (TEBs), ductal branching, and epithelial area.
Reference for general whole mount technique: [15][16]
Signaling Pathways and Workflows
This compound Metabolism and Receptor Activation
The following diagram illustrates the metabolic conversion of this compound and the subsequent activation of progesterone and estrogen receptors by its metabolites.
General Workflow for Investigating Variability
This workflow outlines a logical approach to troubleshooting and addressing variability in this compound animal studies.
Simplified Estrogen and Progesterone Receptor Signaling
This diagram shows a simplified overview of the genomic signaling pathways for estrogen and progesterone receptors, which are activated by this compound's metabolites.
References
- 1. Metabolism of the Synthetic Progestogen this compound by Human Ketosteroid Reductases of the Aldo-Keto Reductase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The influence of structural modification on progesterone and androgen receptor binding of norethisterone. Correlation with nuclear magnetic resonance signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. THE EFFECT OF PREGNANCY AND this compound WITH MESTRANOL (ENOVID) ON LENGTH-TENSION RELATIONSHIP IN THE RABBIT AORTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EFFECT OF this compound ALONE OR COMBINED WITH MESTRANOL ON THE MAMMARY GLANDS OF THE ADULT FEMALE RAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The effect of Norethisterone acetate on the uterus of albino rats: histological, histochemical and ultrastructure study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progesterone and estradiol interaction in the regulation of rat uterine weight and estrogen receptor concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hormone prevention of mammary carcinogenesis by this compound-mestranol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The rabbit as a model for reproductive and developmental toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Expression of 3β-Hydroxysteroid Dehydrogenase Type 1 in Breast Cancer is Associated with Poor Prognosis Independent of Estrogen Receptor Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Challenges to the Measurement of Estradiol: An Endocrine Society Position Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of the Mammary Gland in Mouse: A Whole-Mount Microscopic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of Mammary Gland Development and Function in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of Norethynodrel in cell culture
Welcome to the technical support center for the use of Norethynodrel in cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to help minimize off-target effects and troubleshoot common issues encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic progestin, a type of steroid hormone that mimics the effects of progesterone. Its primary mechanism of action is to bind to and activate the progesterone receptor (PR), a nuclear receptor that regulates the transcription of target genes involved in processes like cell differentiation and proliferation. This compound is considered a prodrug, meaning it is rapidly metabolized into other active compounds, such as norethisterone, which also exert biological effects.[1][2]
Q2: What are the known off-target effects of this compound in cell culture?
A2: The most well-characterized off-target effect of this compound is its weak estrogenic activity.[1] It can bind to Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ), though with a much lower affinity compared to estradiol.[1] This can lead to the activation of estrogen-responsive genes and signaling pathways, which may confound experimental results. Additionally, like other synthetic progestins, this compound has the potential to interact with other steroid receptors, although its androgenic activity is considered very weak.[1] At higher concentrations, it may also influence non-genomic signaling pathways such as the MAPK/ERK and PI3K/Akt pathways.[3][4][5][6]
Q3: Why is it crucial to use hormone-depleted serum in my experiments?
A3: Standard fetal bovine serum (FBS) used in cell culture media contains a significant amount of endogenous steroid hormones, including estrogens and progestogens. These hormones can activate their respective receptors in your cells, leading to high background signaling and masking the specific effects of this compound. To create a "clean" experimental system and ensure that the observed effects are solely due to your treatment, it is essential to use charcoal-stripped FBS, which has been treated to remove these endogenous hormones.[7]
Q4: What is charcoal-stripped serum and how does it work?
A4: Charcoal-stripped serum is serum (typically FBS) that has been treated with activated charcoal to remove small, lipophilic molecules, including steroid hormones, growth factors, and vitamins. The charcoal adsorbs these molecules, which are then removed by centrifugation and filtration. This process significantly reduces the concentration of interfering substances in the serum.
Q5: Can this compound treatment affect cell viability?
A5: At very high concentrations, this compound may exhibit cytotoxic effects. One study on human lymphocytes found that at a concentration of 60 µg/mL, this compound inhibited lymphocyte proliferation in the presence of metabolic activation.[8][9] It is crucial to determine the optimal concentration for your specific cell line and experimental endpoint through a dose-response curve to maximize on-target effects while minimizing cytotoxicity.
Troubleshooting Guide
Problem 1: I'm observing unexpected estrogenic effects in my this compound-treated cells (e.g., increased proliferation in ER+ breast cancer cells, activation of known estrogen-responsive genes).
| Possible Cause | Solution |
| Endogenous hormones in serum: The FBS in your culture medium contains estrogens that are activating the Estrogen Receptor (ER). | Use charcoal-stripped FBS: Switch to medium supplemented with charcoal-stripped FBS for at least 3-5 days before and during your experiment to remove confounding endogenous steroids.[7] |
| Off-target activation of ER by this compound: this compound itself has weak estrogenic activity and is activating the ER.[1][10] | Co-treat with an ER antagonist: Use a specific ER antagonist like Fulvestrant (ICI 182,780) to block the estrogenic effects. A common working concentration for Fulvestrant is 100 nM to 1 µM. This will selectively inhibit ER-mediated signaling, allowing you to isolate the progestogenic effects of this compound. |
| Phenol red in media: Phenol red, a common pH indicator in cell culture media, has weak estrogenic activity. | Use phenol red-free media: Switch to a formulation of your cell culture medium that does not contain phenol red, especially for long-term experiments or with highly sensitive cell lines. |
Problem 2: My cells show unexpected changes in morphology, adhesion, or proliferation that do not align with known progestogenic responses.
| Possible Cause | Solution |
| Activation of non-genomic signaling pathways: Synthetic progestins can rapidly activate kinase signaling pathways like MAPK/ERK and PI3K/Akt, which can influence cell behavior independently of the nuclear progesterone receptor.[3][5][11] | Investigate pathway activation: Perform western blotting to check for the phosphorylation of key proteins in these pathways (e.g., p-ERK, p-Akt) at early time points after this compound treatment. Use specific pathway inhibitors: If a pathway is activated, use well-characterized small molecule inhibitors (e.g., a MEK inhibitor like U0126 for the MAPK pathway, or a PI3K inhibitor like LY294002) to determine if they reverse the observed phenotype. |
| Cross-reactivity with other steroid receptors: Although weak, there might be some interaction with Androgen (AR), Glucocorticoid (GR), or Mineralocorticoid (MR) receptors, especially at higher concentrations. | Use specific receptor antagonists: If you suspect cross-reactivity, consider co-treatment with specific antagonists. For AR, Bicalutamide or Enzalutamide can be used.[1][3] For GR, Mifepristone (RU486) is a common antagonist.[4][12] For MR, Spironolactone can be used.[13][14] |
| Metabolite effects: this compound is a prodrug and is converted to various metabolites which may have different activity profiles.[1] | Consider the metabolic capacity of your cells: The expression of metabolic enzymes can vary between cell lines. Be aware that the observed effects may be due to a combination of the parent compound and its metabolites. |
Problem 3: I am seeing high levels of cell death in my cultures after this compound treatment.
| Possible Cause | Solution |
| Concentration is too high: The concentration of this compound used may be cytotoxic to your specific cell line.[8][9] | Perform a dose-response curve: Test a range of concentrations (e.g., from 1 nM to 10 µM) to determine the optimal concentration that provides the desired biological effect without causing significant cell death. Use a cell viability assay (e.g., MTT, trypan blue exclusion) to assess cytotoxicity. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic at the final concentration in the culture medium. | Check solvent concentration: Ensure the final concentration of the solvent in your media is low (typically ≤ 0.1%) and non-toxic to your cells. Always include a vehicle control (media with the same concentration of solvent but without this compound) in your experiments. |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's binding affinity to various steroid receptors.
Table 1: this compound Binding Affinity for Estrogen Receptors
| Receptor | Relative Binding Affinity (RBA) % vs. Estradiol | Reference |
| Estrogen Receptor α (ERα) | 0.7% | [1] |
| Estrogen Receptor β (ERβ) | 0.22% | [1] |
Table 2: this compound and Related Progestin Binding Affinity for Other Steroid Receptors
| Compound | Receptor | Relative Binding Affinity (RBA) % | Notes | Reference |
| This compound | Progesterone Receptor (PR) | Weak | Considered a prodrug with low affinity for PR itself. | [1] |
| This compound | Androgen Receptor (AR) | Very Weak / Negligible | Described as having no or only very weak androgenic activity. | [1] |
| Norethisterone (related 19-nortestosterone progestin) | Glucocorticoid Receptor (GR) | Virtually Devoid of Affinity | This compound's cross-reactivity is expected to be similarly low. | [15] |
| Progesterone (endogenous ligand) | Mineralocorticoid Receptor (MR) | Potent Antagonist | Synthetic progestins can have variable effects on MR. | [13] |
Table 3: Recommended Working Concentrations for Receptor Antagonists
| Antagonist | Target Receptor | Typical Working Concentration | Reference |
| Fulvestrant (ICI 182,780) | Estrogen Receptor (ER) | 100 nM - 1 µM | |
| Bicalutamide / Enzalutamide | Androgen Receptor (AR) | 1 - 10 µM | [1][3] |
| Mifepristone (RU486) | Glucocorticoid Receptor (GR) / Progesterone Receptor (PR) | 1 - 10 µM | [4][12] |
| Spironolactone | Mineralocorticoid Receptor (MR) | 1 - 10 µM | [13][14] |
Experimental Protocols
Protocol 1: Charcoal Stripping of Fetal Bovine Serum (FBS)
This protocol describes how to remove endogenous steroid hormones from FBS to create a low-hormone background for cell culture experiments.
Materials:
-
Fetal Bovine Serum (FBS)
-
Activated Charcoal (e.g., Norit A)
-
Dextran T-70
-
Sucrose
-
MgCl₂
-
HEPES buffer
-
Sterile, low endotoxin deionized water
-
Sterile conical tubes or bottles
-
Refrigerated centrifuge
-
Sterile filtration units (0.45 µm and 0.2 µm pore sizes)
Procedure:
-
Prepare Dextran-Coated Charcoal (DCC) Suspension:
-
Prepare a solution containing 0.25 M sucrose, 1.5 mM MgCl₂, and 10 mM HEPES, pH 7.4.
-
In this solution, create a suspension of 0.25% (w/v) activated charcoal and 0.0025% (w/v) Dextran T-70.
-
Incubate the suspension overnight at 4°C with gentle mixing.
-
-
Prepare the DCC Pellet:
-
Dispense a volume of the DCC suspension equivalent to the volume of serum you intend to strip into a sterile centrifuge tube.
-
Centrifuge at 500 x g for 10 minutes to pellet the charcoal.
-
Carefully decant and discard the supernatant.
-
-
Strip the Serum:
-
Add the FBS to the charcoal pellet.
-
Vortex thoroughly to ensure the charcoal is fully suspended in the serum.
-
Incubate the mixture. Two common methods are:
-
Cold Incubation: 12 hours at 4°C with gentle agitation.
-
Heat Incubation: Two incubations of 45 minutes each at 56°C with intermittent mixing.
-
-
-
Remove Charcoal:
-
Centrifuge the mixture at a higher speed (e.g., 2000-3000 x g) for 15-20 minutes to pellet the charcoal.
-
-
Sterile Filter the Serum:
-
Carefully aspirate the supernatant (the stripped serum), being careful not to disturb the charcoal pellet.
-
Perform a two-step sterile filtration: first through a 0.45 µm pre-filter, followed by a 0.2 µm sterile filter into a sterile storage bottle.
-
-
Storage:
-
Store the charcoal-stripped FBS at -20°C.
-
Protocol 2: Co-treatment with a Receptor Antagonist to Block Off-Target Effects
This protocol provides a general workflow for using a specific receptor antagonist (e.g., Fulvestrant for ER) to isolate the on-target effects of this compound.
Materials:
-
Cells of interest cultured in hormone-depleted medium (using charcoal-stripped FBS).
-
This compound stock solution (e.g., in DMSO).
-
Receptor antagonist stock solution (e.g., Fulvestrant in DMSO).
-
Hormone-depleted cell culture medium.
Procedure:
-
Cell Seeding: Seed your cells in multi-well plates at a density appropriate for your assay and allow them to attach and acclimate for 24 hours. Ensure they are cultured in medium containing charcoal-stripped FBS.
-
Pre-treatment with Antagonist (Optional but Recommended):
-
For some antagonists, a pre-incubation period can be beneficial.
-
Remove the medium and replace it with fresh hormone-depleted medium containing the desired concentration of the antagonist (e.g., 1 µM Fulvestrant).
-
Include a "vehicle control" group that receives the same concentration of the solvent (e.g., 0.1% DMSO).
-
Incubate for 1-2 hours.
-
-
Co-treatment:
-
Prepare treatment media containing:
-
Vehicle Control (solvent only)
-
This compound only (at desired concentration)
-
Antagonist only (at desired concentration)
-
This compound + Antagonist
-
-
Remove the pre-treatment medium (if applicable) and add the respective treatment media to the wells.
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, 72 hours).
-
Assay: Perform your downstream analysis (e.g., qPCR for gene expression, Western blot for protein levels, proliferation assay).
-
Data Analysis: Compare the results from the "this compound only" group to the "this compound + Antagonist" group. The difference between these two conditions will reveal the contribution of the off-target receptor to the overall effect of this compound.
Visualizations
Caption: this compound's primary and off-target signaling pathways.
Caption: Experimental workflow to minimize and identify off-target effects.
Caption: Troubleshooting flowchart for unexpected results.
References
- 1. Enzalutamide as an androgen receptor inhibitor prevents urothelial tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of the Synthetic Progestogen this compound by Human Ketosteroid Reductases of the Aldo-Keto Reductase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mifepristone Increases the Cytotoxicity of Uterine Natural Killer Cells by Acting as a Glucocorticoid Antagonist via ERK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical role of androgen receptor level in prostate cancer cell resistance to new generation antiandrogen enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Effect of progestins on the ultrastructure of endometrial cells in pretumorous changes and cancer (an organ-culture study)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selectivity in progesterone and androgen receptor binding of progestagens used in oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mifepristone (RU486) inhibits dietary lipid digestion by antagonizing the role of glucocorticoid receptor on lipase transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. The glucocorticoid agonist activities of mifepristone (RU486) and progesterone are dependent on glucocorticoid receptor levels but not on EC50 values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Third Generation Mineralocorticoid Receptor Antagonists; Why We Need a Fourth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mineralocorticoid Receptor Antagonists Eplerenone and Spironolactone Modify Adrenal Cortex Morphology and Physiology [mdpi.com]
- 15. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Norethynodrel in Long-Term Storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with norethynodrel. The information herein is designed to address common stability issues encountered during long-term storage and experimental procedures.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound during long-term storage?
A1: The stability of this compound can be influenced by several environmental factors. Key factors include temperature, humidity, light, and pH.[1][2] As a solid, this compound is reported to be stable in air.[3] However, exposure to high temperatures, moisture, and certain wavelengths of light can lead to degradation.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound should be stored at -20°C, where it has been shown to be stable for at least four years.[4] For routine laboratory use, storage in a cool, dark, and dry place is recommended to minimize degradation. It is crucial to protect it from light and moisture.
Q3: My this compound assay shows a new, unexpected peak over time. What could it be?
A3: An unexpected peak in your chromatogram could indicate the presence of a degradation product. One of the most common degradation pathways for this compound is isomerization to its more stable Δ⁴-isomer, norethindrone.[5] This conversion can be influenced by acidic or basic conditions. Other possibilities include products of hydrolysis, oxidation, or photodegradation. To confirm the identity of the new peak, co-injection with a norethindrone standard is recommended. Further characterization using mass spectrometry (MS) can help identify other potential degradation products.
Q4: I am observing a decrease in the potency of my this compound sample. What are the likely causes?
A4: A decrease in potency is likely due to chemical degradation. The most probable causes are:
-
Isomerization: Conversion to norethindrone, which may have different biological activity.
-
Oxidation: The steroid structure can be susceptible to oxidation, especially if exposed to air and light over time.
-
Hydrolysis: Although this compound lacks readily hydrolyzable functional groups, degradation can occur under certain pH and humidity conditions.[3]
-
Photodegradation: Exposure to light, particularly UV radiation, can cause rapid decomposition.[6]
Review your storage conditions and handling procedures to ensure the sample is protected from heat, light, and humidity.
Q5: How can I prevent the isomerization of this compound to norethindrone?
A5: The isomerization of this compound is catalyzed by acid and base. To prevent this, ensure that this compound is stored in a neutral environment. Avoid contact with acidic or basic excipients in formulations. When preparing solutions, use neutral, well-buffered solvents. One study noted that under neutral pH, non-enzymatic isomerization of this compound did not occur.[7]
Section 2: Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
| Symptom | Possible Cause | Troubleshooting Steps |
| Assay shows a rapid decrease in this compound concentration shortly after dissolution. | pH of the solvent: The solvent may be acidic or basic, catalyzing degradation. | 1. Measure the pH of your solvent. 2. Use a neutral, buffered solvent system (e.g., phosphate-buffered saline, pH 7.4). 3. If the experimental design requires a non-neutral pH, prepare fresh solutions immediately before use and keep them at a low temperature. |
| Solvent reactivity: The solvent itself may be reacting with this compound. | 1. Review the literature for solvent compatibility with steroids. 2. If possible, switch to a less reactive solvent. 3. Perform a small-scale stability study in the chosen solvent to assess compatibility. | |
| Exposure to light: The solution may be exposed to ambient or UV light. | 1. Prepare and handle solutions under low-light conditions or using amber glassware. 2. Store solutions in the dark. |
Issue 2: Inconsistent Assay Results for Stored Solid this compound
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability in assay results between different aliquots of the same batch. | Non-homogeneous degradation: Inconsistent exposure to environmental factors. | 1. Ensure the entire batch is stored under uniform conditions. 2. If the container has been opened multiple times, moisture may have been introduced. Aliquot the material into smaller, single-use vials upon receipt. |
| Hygroscopicity: The sample may have absorbed moisture from the atmosphere. | 1. Store this compound in a desiccator. 2. When weighing, do so in a low-humidity environment if possible. | |
| Assay values are consistently lower than expected. | Long-term degradation: The material may have degraded over time due to suboptimal storage. | 1. Verify the storage temperature and check for temperature fluctuations. 2. Ensure the container is tightly sealed and protected from light. 3. Re-qualify the standard if it has been stored for an extended period. |
Section 3: Data Presentation
Table 1: Summary of Forced Degradation Conditions for Norethindrone (this compound Isomer)*
This data is for norethindrone, the Δ⁴-isomer of this compound, and can be used as a starting point for designing forced degradation studies for this compound. Similar degradation behavior is expected, but specific rates and products may vary.
| Stress Condition | Conditions | Observations for Norethindrone | Reference |
| Acid Hydrolysis | 5N HCl at 70°C for 3 hours | Significant degradation observed. | [8] |
| Base Hydrolysis | 2N NaOH at 70°C for 1 hour | Significant degradation observed. | [8] |
| Oxidation | 50% H₂O₂ at 70°C for 3 hours | Significant degradation observed. | [8] |
| Thermal Degradation | 105°C for 72 hours | Degradation observed. | [8] |
| Photolytic Degradation | 1.2 million lux hours | Degradation observed. | [8] |
| Humidity | 25°C / 92% RH for 72 hours | Degradation observed. | [8] |
Section 4: Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound (Adapted from Norethindrone Method)
This protocol is adapted from a validated method for norethindrone and should be validated for this compound before use.[5]
-
Chromatographic Conditions:
-
Column: Inertsil ODS-3V, 150 x 4.6mm, 5µm
-
Mobile Phase: Amine buffer (pH 2.5) and acetonitrile (60:40 v/v)
-
Flow Rate: 2.0 mL/minute
-
Detection Wavelength: 240 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
-
Preparation of Solutions:
-
Amine Buffer (pH 2.5): Add 1.0 mL of triethylamine to 1000 mL of water. Adjust the pH to 2.5 with orthophosphoric acid.
-
Diluent: Acetonitrile and water (60:40 v/v).
-
Standard Solution: Prepare a solution of this compound reference standard in the diluent at a concentration of approximately 35 µg/mL.
-
Sample Solution: Prepare a solution of the this compound sample in the diluent to achieve a similar target concentration.
-
Protocol 2: Forced Degradation Study for this compound
This protocol provides a framework for conducting forced degradation studies to identify potential degradation products and pathways.
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 5N HCl. Heat at 70°C for a specified period (e.g., 3 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound and add 2N NaOH. Heat at 70°C for a specified period (e.g., 1 hour). Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound and add 50% H₂O₂. Heat at 70°C for a specified period (e.g., 3 hours).
-
Thermal Degradation: Store solid this compound in an oven at an elevated temperature (e.g., 105°C) for a specified period (e.g., 72 hours).
-
Photolytic Degradation: Expose a solution of this compound or the solid drug to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Humidity Stress: Store solid this compound in a humidity chamber at elevated humidity (e.g., 92% RH) and a controlled temperature (e.g., 25°C) for a specified period (e.g., 72 hours).
For each condition, a control sample (unexposed) should be analyzed concurrently. Analyze all samples using a validated stability-indicating HPLC method (see Protocol 1).
Section 5: Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. cdn.who.int [cdn.who.int]
- 2. researchgate.net [researchgate.net]
- 3. Norethindrone acetate (NA) and ethinyl estradiol (EE) related oxidative transformation products in stability samples of formulated drug product: synthesis of authentic references - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Noretynodrel - Wikipedia [en.wikipedia.org]
- 6. Photosensitized decomposition of contraceptive steroids: a possible explanation for the observed (photo)allergy of the oral contraceptive pill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of the Synthetic Progestogen this compound by Human Ketosteroid Reductases of the Aldo-Keto Reductase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Method Refinement for Detecting Norethynodrel Metabolites by HPLC
Welcome to the technical support center for the analysis of norethynodrel and its metabolites by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method refinement, troubleshooting, and frequently asked questions related to the detection and quantification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of this compound that I should be targeting in my HPLC analysis?
A1: The primary metabolites of this compound are 3α-hydroxythis compound and 3β-hydroxythis compound, which are formed by the reduction of the 3-oxo group. A minor metabolite that is also often considered is norethisterone, the Δ4-isomer of this compound.
Q2: What type of HPLC column is best suited for separating this compound and its metabolites?
A2: A reversed-phase C18 column is the most common and generally effective choice for the separation of this compound and its metabolites. For challenging separations, particularly of the 3α- and 3β-hydroxy epimers, a high-purity silica C18 column with high surface area and carbon load is recommended. Phenyl-Hexyl columns can also offer alternative selectivity for steroids.
Q3: What mobile phase composition is recommended for the analysis of this compound metabolites?
A3: A mobile phase consisting of a mixture of acetonitrile and water or methanol and water is typically used for the reversed-phase separation of these compounds. The exact ratio will depend on the specific column and desired separation, but a common starting point is a gradient elution from a lower to a higher organic phase concentration. For example, a gradient of acetonitrile and water is often employed. The use of a small amount of acid, such as formic acid, in the mobile phase can help to improve peak shape.
Q4: What detection wavelength should I use for this compound and its metabolites?
A4: this compound and its metabolites have a chromophore that allows for UV detection. A wavelength of around 245 nm is a suitable starting point for detection. However, it is always recommended to determine the optimal wavelength for your specific analytes and detector by obtaining a UV spectrum.
Q5: How can I extract this compound and its metabolites from plasma or serum samples?
A5: Common extraction techniques for steroids from biological matrices include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
-
Protein Precipitation: This is a simple method involving the addition of a solvent like acetonitrile to the plasma sample to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): This involves extracting the analytes from the aqueous plasma sample into an immiscible organic solvent. A common solvent combination for this is dichloromethane and hexane.
-
Solid-Phase Extraction (SPE): C18 cartridges are often used for SPE, where the sample is loaded, washed to remove interferences, and then the analytes are eluted with an organic solvent.
Troubleshooting Guides
Issue 1: Poor Resolution Between 3α- and 3β-hydroxythis compound Epimers
Symptom: The peaks for 3α-hydroxythis compound and 3β-hydroxythis compound are co-eluting or have very poor separation (Rs < 1.5).
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Mobile Phase | Modify the organic solvent (acetonitrile vs. methanol) or the gradient slope. A shallower gradient can often improve the resolution of closely eluting peaks. The addition of a small percentage of a different solvent like isopropanol could also alter selectivity. |
| Inappropriate Column Chemistry | If a standard C18 column is not providing adequate separation, consider a C30 column or a phenyl-hexyl column, which can offer different selectivity for steroid isomers. Chiral columns are also a powerful option for separating epimers. |
| Elevated Temperature | Increasing the column temperature can sometimes improve the resolution of steroid epimers. Experiment with temperatures in the range of 30-50°C. |
Issue 2: Peak Tailing for this compound or its Metabolites
Symptom: Asymmetrical peaks with a pronounced "tail" are observed, which can affect accurate integration and quantification.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Silanol Groups | Use a high-purity, end-capped C18 column. Add a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of residual silanol groups. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Extracolumn Dead Volume | Ensure all fittings and tubing are properly connected and have minimal length and internal diameter. |
Issue 3: Inconsistent Retention Times
Symptom: The retention times for the analytes vary significantly between injections.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. |
| Pump Malfunction | Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate. Degas the mobile phase to prevent bubble formation. |
| Fluctuations in Column Temperature | Use a column oven to maintain a stable temperature throughout the analysis. |
Data Presentation
Table 1: Example Chromatographic Parameters for Norethindrone (a this compound Metabolite)
| Parameter | Value | Reference |
| Column | Thermo Scientific C18 (250 x 4.6 mm, 5 µm) | |
| Mobile Phase | Deionized water:Acetonitrile (60:40, v/v) | |
| Flow Rate | 1.3 mL/min | |
| Detection Wavelength | 245 nm | |
| Injection Volume | 100 µL | |
| Retention Time (Norethindrone) | 9.04 ± 0.2 min | |
| Internal Standard | Estradiol | |
| Retention Time (Estradiol) | 7.23 ± 0.2 min |
Note: This data is for norethindrone, a metabolite of this compound. Retention times for this compound and its 3-hydroxy metabolites will differ but are expected to be in a similar range under these conditions. Method optimization will be required for their specific separation.
Experimental Protocols
Protocol 1: Sample Preparation from Plasma using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for norethindrone and is a good starting point for this compound and its metabolites.
-
To 500 µL of plasma, add a known amount of an appropriate internal standard (e.g., estradiol).
-
Vortex the sample briefly to mix.
-
Add 3 mL of a dichloromethane:hexane (40:60, v/v) extraction solvent.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge the sample at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 35°C.
-
Reconstitute the dried residue in a known volume (e.g., 300 µL) of the initial HPLC mobile phase.
-
Vortex briefly and transfer to an autosampler vial for injection.
Protocol 2: Proposed HPLC Method for this compound and its Metabolites
This proposed method is a starting point for method development and is based on typical conditions for steroid analysis.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 70% B (linear gradient)
-
15-17 min: 70% B (hold)
-
17.1-20 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 245 nm.
-
Injection Volume: 20 µL.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Troubleshooting workflow for poor peak resolution.
Adjusting Norethynodrel treatment protocols to reduce side effects in models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Norethynodrel in experimental models. The focus is on adjusting treatment protocols to minimize side effects while maintaining therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic progestin that primarily acts as an agonist for the progesterone receptor (PR). Its contraceptive and therapeutic effects, such as the treatment of functional uterine bleeding and endometriosis, are achieved mainly by suppressing the hypothalamic-pituitary system, which in turn prevents ovulation. It is considered a prodrug that is rapidly metabolized into active compounds, with its δ⁴-isomer, norethisterone, being a key active metabolite.
Q2: What are the common side effects observed in animal models treated with this compound?
A2: In animal models, particularly rodents, side effects can include alterations in the reproductive system, such as reduced ovarian weight and the absence of corpora lutea. Neonatal administration in mice has been shown to cause persistent vaginal cornification, indicative of steroid-induced sterility, and changes in mammary gland development. Other reported side effects, often in combination with an estrogen like mestranol, include dose-dependent suppression of lactation and potential for masculinization in female infants if administered during pregnancy.
Q3: How can I select an appropriate starting dose for my animal model?
A3: Due to the variability in response between different species and even strains, a pilot dose-response study is highly recommended. Start with a low dose based on literature where similar models were used and escalate the dose incrementally in small cohorts. The ovulation-inhibiting dosage in humans is reported as 4.0 mg/day, which can serve as a very rough starting point for dose calculations, but must be adjusted for species-specific metabolic rates. Monitor for both efficacy and the onset of side effects at each dose level to determine the optimal therapeutic window for your specific model and experimental goals.
Q4: Can the route of administration influence the severity of side effects?
A4: Yes, the route of administration can significantly impact drug metabolism and bioavailability, thereby influencing side effects. Oral administration, the most common route, subjects this compound to first-pass metabolism in the liver, leading to the formation of various metabolites. Parenteral routes like subcutaneous or intraperitoneal injections bypass this initial metabolism, which may alter the profile of active metabolites and, consequently, the side effect profile. For instance, injection site reactions can be a localized side effect specific to parenteral routes.
Q5: What is the role of mestranol when used in combination with this compound, and how does it affect the side effect profile?
A5: this compound has often been administered in combination with an estrogen, typically mestranol. The estrogen component helps to stabilize the endometrium and prevent breakthrough bleeding, a common side effect of progestin-only treatments. However, the addition of an estrogen can also contribute to other side effects, such as an increased risk of thromboembolic events and effects on the mammary gland. Therefore, the ratio of this compound to mestranol is a critical factor in balancing efficacy and adverse effects.
Troubleshooting Guide
Issue 1: High Incidence of Reproductive Tract Abnormalities
-
Problem: You are observing a high rate of adverse effects such as persistent vaginal cornification, reduced ovarian weight, or uterine abnormalities in your rodent models.
-
Possible Causes:
-
The dose of this compound is too high for the specific animal model, strain, or age.
-
The timing and duration of the treatment are inappropriate, especially if administered during critical developmental windows (e.g., neonatal period).
-
The estrogen component (if used) is contributing to the observed effects.
-
-
Solutions:
-
Dose Reduction: Systematically reduce the dose of this compound in pilot groups to identify the minimum effective dose that does not cause significant reproductive toxicity.
-
Optimize Treatment Window: If your experimental design allows, avoid administering the compound during neonatal or pubertal periods, as these are times of high sensitivity for the reproductive system.
-
Adjust Estrogen Ratio: If using a combination therapy, consider reducing the dose of the estrogen component or switching to a progestin-only protocol if experimentally viable.
-
Issue 2: Injection Site Reactions (for parenteral administration)
-
Problem: You are observing inflammation, swelling, or necrosis at the injection site following subcutaneous or intramuscular administration.
-
Possible Causes:
-
The vehicle used to dissolve this compound is causing irritation.
-
The pH of the solution is not physiologic (~7.4).
-
The injection volume is too large for the chosen site.
-
Improper injection technique.
-
-
Solutions:
-
Vehicle Selection: this compound is soluble in chloroform and acetone, but these are not suitable for injection. For animal studies, common vehicles include sesame oil or a solution of ethanol and saline. Test different biocompatible vehicles to find one that is non-irritating.
-
pH Adjustment: Ensure the final solution is buffered to a physiological pH.
-
Volume and Site Management: Adhere to recommended injection volumes for the specific species and injection site (see table below). Rotate injection sites if repeated dosing is necessary.
-
Proper Technique: Ensure that personnel are well-trained in the appropriate injection techniques for the chosen species.
-
Issue 3: Inconsistent or Lack of Efficacy
-
Problem: The expected therapeutic effect (e.g., ovulation inhibition) is not being observed consistently across the study group.
-
Possible Causes:
-
The dose is too low.
-
Poor bioavailability, possibly due to issues with the formulation or route of administration.
-
Rapid metabolism of the compound.
-
Drug interactions if other compounds are being administered.
-
-
Solutions:
-
Dose Escalation: Carefully increase the dose while closely monitoring for side effects.
-
Formulation Check: Ensure this compound is fully dissolved in the vehicle and that the solution is stable.
-
Alternative Administration Route: Consider a different route of administration (e.g., switching from oral gavage to subcutaneous injection) to alter the metabolic profile and potentially increase bioavailability.
-
Review Concomitant Medications: Be aware of other administered substances that could alter the metabolism of this compound. For example, certain compounds can induce or inhibit liver enzymes responsible for its breakdown.
-
Data Presentation
Table 1: Dose-Dependent Effects of Neonatal this compound-Mestranol Administration in Female Mice
Data synthesized from Talamantes & Browning, 1972. Note: This study used a single high dose; a full dose-response relationship is not available in the literature and should be determined empirically.
| Parameter | Control Group | Treated Group (98.5 µg this compound + 1.5 µg Mestranol at 5 days of age) | p-value |
| Vaginal Opening | ~38 days | ~37 days | < 0.001 |
| Vaginal Smear | Normal Cyclicity | Persistent Cornification | - |
| Ovarian Weight | Normal | Reduced by 50% | < 0.001 |
| Corpora Lutea | Present | Absent | - |
| Mammary Gland | Duct system with frequent alveoli | Branched duct system with slender ends, almost no alveoli | - |
Table 2: Recommended Injection Volumes for Rodent Models
Adapted from Boston University IACUC guidelines.
| Route | Mouse | Rat |
| Subcutaneous (SC) | 0.5 - 1.0 mL | 1.0 - 2.0 mL |
| Intramuscular (IM) | 0.05 mL per site | 0.1 mL per site |
| Intraperitoneal (IP) | 1.0 mL | 5.0 mL |
| Oral Gavage (PO) | 0.5 mL | 1.0 - 2.0 mL |
Experimental Protocols
Protocol 1: Establishing a Dose-Response Curve for Efficacy and Side Effects
-
Animal Model: Select the appropriate species, strain, age, and sex for your research question.
-
Dose Preparation: Prepare several concentrations of this compound in a validated, non-irritating vehicle.
-
Group Allocation: Randomly assign animals to different dose groups, including a vehicle-only control group. A minimum of 5-8 animals per group is recommended for initial studies.
-
Administration: Administer the compound daily (or as per the intended protocol) via the chosen route (e.g., oral gavage).
-
Efficacy Monitoring: Monitor for the desired therapeutic effect. For example, if studying contraceptive efficacy, monitor estrous cycles via vaginal smears to check for ovulation inhibition.
-
Side Effect Monitoring: Conduct daily health checks. Monitor for signs of toxicity such as weight loss, changes in appetite, behavioral changes, or injection site reactions.
-
Endpoint Analysis: At the end of the study period, perform a necropsy. Collect relevant organs (e.g., uterus, ovaries, mammary glands) for histopathological analysis to identify microscopic changes.
-
Data Analysis: Correlate the dose with the efficacy and the incidence/severity of side effects to determine the optimal therapeutic window.
Visualizations
Signaling Pathway Diagrams
Caption: this compound Progesterone Receptor Signaling Pathway.
Experimental Workflow Diagram
Caption: Workflow for Optimizing this compound Treatment Protocols.
Technical Support Center: Managing Norethynodrel Interference in Hormone Receptor Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from Norethynodrel in hormone receptor assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it interfere with hormone receptor assays?
A1: this compound is a synthetic progestin that was historically used in oral contraceptives. It can interfere with hormone receptor assays, particularly those for estrogen receptors (ER) and progesterone receptors (PR), due to its ability to bind to these receptors and the activity of its metabolites. This compound itself is considered a prodrug, meaning it is metabolized into more active compounds in the body.[1] These metabolites can cause unexpected cross-reactivity, leading to inaccurate measurements of hormone receptor binding and activity.
Q2: What are the primary metabolites of this compound and are they active?
Q3: Can this compound directly bind to estrogen and progesterone receptors?
A3: Yes, but with relatively low affinity. This compound itself has been shown to have very weak binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1] Its progestogenic activity is also considered to be relatively weak.[1] The more significant interference in assays is often due to the higher activity of its metabolites.
Q4: How can I tell if this compound is interfering with my assay results?
A4: Signs of interference may include:
-
Higher than expected background binding.
-
Inconsistent or non-reproducible results between experiments.
-
A discrepancy between the expected and observed potency of your test compounds.
-
Results that do not align with other functional assays.
Q5: What is a competitive binding assay and how can it be used to assess interference?
A5: A competitive binding assay is a technique used to measure the affinity of a ligand (like this compound or its metabolites) for a receptor. In this assay, an unlabeled ligand competes with a labeled ligand (usually radioactive or fluorescent) for binding to the receptor. By measuring the displacement of the labeled ligand, the binding affinity of the unlabeled ligand can be determined. This type of assay is crucial for quantifying the extent of this compound's interference.
Data Presentation: Binding Affinities
Table 1: Relative Binding Affinity of this compound for Estrogen Receptors
| Compound | Receptor | Relative Binding Affinity (% of Estradiol) | Reference |
| This compound | ERα | 0.7% | [1] |
| This compound | ERβ | 0.22% | [1] |
Table 2: Qualitative Activity of this compound and its Metabolites
| Compound | Receptor Target | Observed Activity | Reference |
| This compound | Progesterone Receptor | Weak progestogen | [1] |
| 3α-hydroxy-norethynodrel | Estrogen Receptor | Postulated to be estrogenic | [2] |
| 3β-hydroxy-norethynodrel | Estrogen Receptor | Postulated to be estrogenic | [2] |
Troubleshooting Guide
Issue 1: High Background Signal or Non-Specific Binding
-
Potential Cause: Cross-reactivity of this compound or its metabolites with the receptor.
-
Troubleshooting Steps:
-
Run a Competition Curve: Perform a competitive binding assay with a range of this compound concentrations to determine its IC50 value and assess the degree of cross-reactivity.
-
Include Control Wells: Always include control wells with no test compound to determine baseline receptor binding.
-
Increase Wash Steps: Additional or more stringent wash steps can help reduce non-specific binding.
-
Optimize Blocking Agents: Ensure that the blocking agents used in the assay are effective for steroid hormone receptors.
-
Issue 2: Inconsistent or Non-Reproducible Results
-
Potential Cause: Variable metabolism of this compound if using a cell-based assay where metabolism can occur.
-
Troubleshooting Steps:
-
Use Purified Metabolites: If possible, obtain purified 3α-hydroxy-norethynodrel and 3β-hydroxy-norethynodrel to test their direct effects and eliminate variability from metabolism.
-
Standardize Cell Culture Conditions: If using cell-based assays, ensure consistent cell passage number, density, and media components, as these can affect metabolic enzyme expression.
-
Consider a Cell-Free Assay: Switching to a cell-free assay using purified receptors can eliminate the variable of cellular metabolism.
-
Issue 3: Discrepancy Between Binding Affinity and Functional Activity
-
Potential Cause: this compound acting as a partial agonist or antagonist, or its metabolites having different functional activities than the parent compound.
-
Troubleshooting Steps:
-
Perform a Functional Assay: Complement binding assays with a functional assay (e.g., a reporter gene assay) to determine if this compound or its metabolites are activating or inhibiting receptor-mediated signaling.
-
Test Metabolites in Functional Assays: As with binding assays, testing the purified metabolites in functional assays will provide a clearer picture of their specific activities.
-
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for Estrogen Receptor
This protocol is a general guideline for determining the binding affinity of a test compound, such as this compound, to the estrogen receptor.
Materials:
-
ER-positive cell line (e.g., MCF-7) or purified ER protein.
-
[³H]-Estradiol (Radiolabeled ligand).
-
Unlabeled Estradiol (for standard curve and non-specific binding).
-
This compound and its metabolites.
-
Binding Buffer (e.g., Tris-HCl buffer with protease inhibitors).
-
Wash Buffer (ice-cold).
-
Scintillation fluid and vials.
-
Scintillation counter.
-
96-well plates.
-
Filtration apparatus with glass fiber filters.
Procedure:
-
Prepare Receptor Source:
-
If using cells, harvest and prepare a cell lysate or membrane fraction.
-
If using purified protein, dilute to the desired concentration in binding buffer.
-
-
Set up Assay Plate:
-
Total Binding: Add receptor preparation, [³H]-Estradiol, and binding buffer.
-
Non-Specific Binding: Add receptor preparation, [³H]-Estradiol, and a high concentration of unlabeled Estradiol.
-
Test Compound Wells: Add receptor preparation, [³H]-Estradiol, and varying concentrations of this compound or its metabolites.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Visualizations
Caption: this compound metabolism and its effects on hormone receptors.
Caption: Troubleshooting workflow for this compound interference.
References
- 1. Noretynodrel - Wikipedia [en.wikipedia.org]
- 2. Metabolism of the Synthetic Progestogen this compound by Human Ketosteroid Reductases of the Aldo-Keto Reductase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence that a non-aromatizable metabolite of norethisterone induces estrogen-dependent pituitary progestin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Norethynodrel vs. Norethisterone: A Comparative Analysis of Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the progestogenic and estrogenic potency of norethynodrel and norethisterone, two foundational synthetic progestins. The information presented is supported by experimental data from peer-reviewed literature to aid in research and development decisions.
Overview and Key Differences
This compound and norethisterone are first-generation 19-nortestosterone-derived progestins that have been pivotal in the development of hormonal contraceptives and therapies.[1] Structurally, they are isomers, with the only difference being the position of a double bond in the A-ring of the steroid nucleus. This seemingly minor structural variance leads to significant differences in their metabolic pathways and hormonal activity profiles.
A crucial distinction is that this compound acts as a prodrug, with norethisterone being one of its metabolites.[2] However, the overall pharmacological effect of this compound is not solely attributable to its conversion to norethisterone, as other metabolites and its intrinsic activity contribute to its unique profile, particularly its notable estrogenic effects.[2]
Progestogenic Potency
The primary function of a progestin is to bind to and activate the progesterone receptor (PR), mimicking the effects of endogenous progesterone. The progestogenic potency of these compounds can be assessed through both in vitro receptor binding assays and in vivo bioassays.
Progesterone Receptor Binding Affinity
Direct comparative data on the binding affinity of this compound and norethisterone for the progesterone receptor from a single study is limited in the available literature. However, it is generally understood that this compound itself has a very weak affinity for the progesterone receptor.[3] Its progestogenic activity is largely mediated by its conversion to active metabolites, including norethisterone.
Norethisterone, on the other hand, is a potent agonist of the progesterone receptor.[4]
| Compound | Receptor | Relative Binding Affinity (RBA) | Reference Progestin |
| Norethisterone | Progesterone Receptor (Human) | 1 | Norethindrone |
| This compound | Progesterone Receptor (Human) | Very Weak | - |
Table 1: Comparative Progesterone Receptor Binding Affinity. Data for norethisterone is normalized to itself. This compound's affinity is qualitatively described as very weak.
In Vivo Progestational Activity
The Clauberg test, or endometrial proliferation assay, is a classical in vivo method to determine the progestational potency of a compound. This assay measures the ability of a substance to induce secretory changes in the estrogen-primed endometrium of immature female rabbits.
| Compound | Relative Potency (Norethindrone = 1) | Assay |
| Norethisterone | 1 | Endometrial Response in Women |
Table 2: In Vivo Progestational Potency of Norethisterone.
Estrogenic Potency
A significant differentiator between this compound and norethisterone is their estrogenic activity. This activity can arise from direct binding to estrogen receptors (ER) or from metabolic conversion to estrogenic compounds.
Estrogen Receptor Binding Affinity
This compound exhibits a weak but measurable affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[2] In contrast, norethisterone has virtually no affinity for estrogen receptors.[2] The estrogenic effects of norethisterone are primarily due to its metabolic conversion to the potent estrogen, ethinylestradiol.[6]
| Compound | Receptor | Relative Binding Affinity (RBA) of Estradiol |
| This compound | ERα | 0.7% |
| ERβ | 0.22% | |
| Norethisterone | ERα, ERβ | Virtually None |
Table 3: Comparative Estrogen Receptor Binding Affinity.
In Vivo Estrogenic Activity
The Allen-Doisy test, a uterotrophic assay in immature or ovariectomized rodents, is the standard for assessing in vivo estrogenic activity. This test measures the increase in uterine weight following the administration of a test compound. Studies have consistently shown that this compound possesses significantly higher intrinsic estrogenic activity compared to norethisterone.[7]
The estrogenic activity of norethisterone in vivo is dependent on its metabolic conversion to ethinylestradiol, which occurs at a low rate (approximately 0.4% to 1.0%).[6]
Metabolism and Signaling Pathways
The distinct metabolic fates of this compound and norethisterone are central to their differing potencies.
Metabolism
This compound is rapidly metabolized in the liver and intestines. The primary metabolic pathways include reduction of the 3-keto group to form 3α- and 3β-hydroxythis compound, and isomerization of the double bond from the Δ5(10) to the Δ4 position, yielding norethisterone.[3]
Norethisterone is also extensively metabolized, primarily through the reduction of its A-ring by 5α- and 5β-reductases and 3α- and 3β-hydroxysteroid dehydrogenases.[4] A minor but clinically relevant metabolic pathway for norethisterone is its aromatization to ethinylestradiol.[6]
Progesterone Receptor Signaling Pathway
Both norethisterone and the active metabolites of this compound exert their progestogenic effects by activating the progesterone receptor, a nuclear transcription factor. Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to progesterone response elements (PREs) on target genes, thereby modulating their transcription.
Caption: Progesterone Receptor Signaling Pathway.
Experimental Protocols
Uterotrophic Assay (for Estrogenic Activity)
This in vivo bioassay is a standard method for determining the estrogenic or anti-estrogenic properties of a substance.
Caption: Experimental Workflow for the Uterotrophic Assay.
Methodology:
-
Animal Model: Immature or ovariectomized female rats or mice are used. Ovariectomy removes the endogenous source of estrogens, making the uterus sensitive to exogenous estrogenic compounds.[8]
-
Acclimatization: Animals are allowed to acclimate to the laboratory conditions for a set period.
-
Grouping: Animals are randomly assigned to control and treatment groups. A typical study includes a vehicle control group, a positive control group (treated with a known estrogen like ethinylestradiol), and several dose groups for the test substance.
-
Dosing: The test substance is administered daily for a defined period, typically three to seven days, via oral gavage or subcutaneous injection.[9]
-
Necropsy and Uterine Dissection: Approximately 24 hours after the last dose, the animals are euthanized, and their uteri are carefully dissected and trimmed of any adhering fat or connective tissue.
-
Uterine Weight Measurement: The uteri are weighed (wet weight). They may also be blotted to remove luminal fluid before weighing (blotted weight).
-
Data Analysis: The uterine weights of the treated groups are statistically compared to the vehicle control group. A significant increase in uterine weight indicates estrogenic activity.
Clauberg Test (for Progestational Activity)
This bioassay assesses the ability of a compound to induce secretory changes in an estrogen-primed endometrium.
Methodology:
-
Animal Model: Immature female rabbits are used.
-
Estrogen Priming: The animals are first treated with an estrogen (e.g., estradiol benzoate) for several days to induce endometrial proliferation.
-
Progestin Administration: Following estrogen priming, the animals are treated with the test progestin for a set period (e.g., five days).
-
Histological Examination: The animals are then euthanized, and their uteri are collected. The uterine tissue is processed for histological examination.
-
Scoring: The degree of glandular proliferation and secretory transformation of the endometrium is scored, typically on a scale (e.g., McPhail scale), to provide a quantitative measure of progestational activity.
Conclusion
This compound and norethisterone, while structurally similar, exhibit distinct pharmacological profiles that are critical for consideration in research and drug development.
-
Progestogenic Potency: Norethisterone is a potent, direct-acting progestin. This compound's progestogenic activity is primarily indirect, functioning as a prodrug for norethisterone and other active metabolites. For applications requiring direct and well-characterized progestogenic action, norethisterone is the more straightforward compound.
-
Estrogenic Potency: this compound possesses significant intrinsic estrogenic activity, which is considerably higher than that of norethisterone. The estrogenicity of norethisterone is minimal and dependent on its metabolic conversion to ethinylestradiol. This makes this compound a compound with a mixed hormonal profile, a factor that must be carefully considered in its potential applications.
The choice between these two progestins should be guided by the desired therapeutic effect, with careful consideration of their differing metabolic pathways and the contribution of their respective metabolites to their overall hormonal activity. For studies requiring a pure progestogenic effect with minimal estrogenicity, norethisterone is the preferred agent. Conversely, the inherent estrogenicity of this compound may be a relevant factor in specific research contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. Progestogens Used in Postmenopausal Hormone Therapy: Differences in Their Pharmacological Properties, Intracellular Actions, and Clinical Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progesterone Receptors (PR) Mediate STAT Actions: PR and Prolactin Receptor Signaling Crosstalk in Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of the potencies and activities of progestogens used in contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo conversion of norethisterone and norethisterone acetate to ethinyl etradiol in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inherent estrogenicity of norethindrone and this compound: comparison with other synthetic progestins and progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
A Comparative Analysis of Norethynodrel and Levonorgestrel Efficacy for Contraceptive Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of two progestins, Norethynodrel and Levonorgestrel, which have been utilized in hormonal contraceptives. This analysis is supported by experimental data on receptor binding affinity, contraceptive effectiveness, and observed side effects.
Overview and Chemical Structures
This compound was a key component of the first oral contraceptive pill, Enovid, introduced in 1957.[1] It is considered a first-generation progestin.[1] Levonorgestrel, a second-generation progestin, is a synthetic progestogen widely used in various contraceptive formulations, including combination pills and emergency contraception.[2][3]
Data Presentation: A Comparative Summary
The following tables summarize the key quantitative data comparing this compound and Levonorgestrel.
Table 1: Receptor Binding Affinity
| Steroid | Progesterone Receptor (PR) Relative Binding Affinity (%) | Estrogen Receptor (ER) Relative Binding Affinity (%) | Androgen Receptor (AR) Relative Binding Affinity (%) |
| This compound | Weak | 0.7% (ERα), 0.22% (ERβ) of estradiol[1] | No or very weak activity[1] |
| Levonorgestrel | 323% of progesterone[4] | < 0.02% of estradiol[4] | 58% of dihydrotestosterone[4] |
Table 2: Contraceptive Efficacy (Pearl Index)
The Pearl Index is a measure of contraceptive effectiveness, representing the number of unintended pregnancies per 100 woman-years of use. A lower Pearl Index indicates higher efficacy.[5]
| Contraceptive Agent | Pearl Index (Pregnancies per 100 woman-years) | Study Details |
| This compound | Data not readily available (discontinued medication) | - |
| Levonorgestrel (in combination with Ethinylestradiol) | 0.88[6] | 3-year open-label trial with 20 µg ethinylestradiol/100 µg levonorgestrel.[6] |
| Levonorgestrel (intravaginal ring) | 1.4 (Japan) - 8.2 (USA)[7] | Study with levonorgestrel-releasing intravaginal rings, differences attributed to compliance.[7] |
| Levonorgestrel (pericoital use) | 4.9 (pooled data)[8] | Systematic review of studies on repeated precoital and postcoital use of levonorgestrel.[8] |
Table 3: Common Side Effects
| Side Effect Profile | This compound | Levonorgestrel |
| Estrogenic | Has some estrogenic activity.[1][9] | No significant estrogenic activity.[2] |
| Androgenic | No or very weak androgenic activity.[1] | Weakly androgenic; may cause acne, weight gain.[2] |
| Menstrual Irregularities | Used to treat dysfunctional uterine bleeding.[10] | Increased, decreased, or irregular menstrual bleeding.[2][11] |
| Other Common Side Effects | N/A (Discontinued) | Nausea, breast tenderness, headaches.[2][12] |
Experimental Protocols
Competitive Receptor Binding Assay (General Protocol)
This assay is used to determine the relative affinity of a test compound (e.g., this compound or Levonorgestrel) for a specific receptor (e.g., Progesterone Receptor) compared to the natural ligand.
Principle: A radiolabeled ligand with known high affinity for the receptor is incubated with the receptor protein. A competing, unlabeled test compound is added at various concentrations. The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the relative binding affinity (RBA) is calculated.
General Steps:
-
Preparation of Receptor Source: A tissue or cell lysate containing the receptor of interest (e.g., uterine tissue for progesterone receptors) is prepared.
-
Incubation: The receptor preparation is incubated with a constant concentration of a radiolabeled steroid (e.g., ³H-progesterone) and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Unbound Ligand: Techniques such as dextran-coated charcoal adsorption or filtration are used to separate the receptor-bound radiolabeled ligand from the unbound ligand.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The RBA is then calculated relative to the natural ligand (e.g., progesterone).
Determination of the Pearl Index (General Protocol)
The Pearl Index is calculated from data obtained in clinical trials designed to assess the effectiveness of a contraceptive method.
Principle: The index is calculated by dividing the number of unintended pregnancies by the total number of months or cycles of exposure to the contraceptive method, then multiplying by 1200 (for months) or 1300 (for cycles) to represent 100 woman-years of use.[5]
General Steps:
-
Study Population Recruitment: A cohort of sexually active women seeking contraception is recruited for the clinical trial.
-
Treatment and Follow-up: Participants are instructed on the correct use of the contraceptive method and are followed for a specified period (e.g., several months to years).
-
Data Collection: During the study, data on menstrual cycles, coital frequency, compliance with the method, and any pregnancies are meticulously recorded.
-
Calculation: The Pearl Index is calculated using the following formula: Pearl Index = (Number of unintended pregnancies / Total months of exposure) x 1200
-
Analysis: The calculated Pearl Index provides a measure of the contraceptive's effectiveness in a "typical use" scenario, which includes inconsistencies in use.[13]
Signaling Pathways and Experimental Workflows
Progestin Signaling Pathway in Contraception
Progestins like this compound and Levonorgestrel primarily exert their contraceptive effect by suppressing the hypothalamic-pituitary-ovarian (HPO) axis, thereby inhibiting ovulation.
Caption: Progestin-mediated negative feedback on the HPO axis.
Experimental Workflow for Competitive Receptor Binding Assay
The following diagram illustrates the general workflow for a competitive receptor binding assay.
Caption: Workflow for determining receptor binding affinity.
Conclusion
This compound and Levonorgestrel represent two distinct generations of synthetic progestins with notable differences in their efficacy and side effect profiles. Levonorgestrel exhibits a significantly higher binding affinity for the progesterone receptor and is a more potent progestin.[4] In contrast, this compound has weaker progestogenic activity but possesses inherent estrogenic properties.[1][9]
The contraceptive efficacy of Levonorgestrel is well-established with a low Pearl Index in various formulations.[6][7] While specific Pearl Index data for this compound is scarce due to its discontinuation, its historical use in the first oral contraceptives demonstrates its effectiveness. The androgenic side effects associated with Levonorgestrel are a key differentiator from this compound, which has minimal androgenic activity.[1][2] This comparative analysis provides a foundational understanding for researchers and professionals in the field of drug development and reproductive health.
References
- 1. Noretynodrel - Wikipedia [en.wikipedia.org]
- 2. Levonorgestrel - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Pearl Index - Wikipedia [en.wikipedia.org]
- 6. Low-dose ethinylestradiol/levonorgestrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pearl Index study with levonorgestrel-releasing intravaginal rings: using pharmacokinetic results to investigate treatment compliance as a potential contributor for contraceptive failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pericoital oral contraception with levonorgestrel: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Page loading... [guidechem.com]
- 12. drugs.com [drugs.com]
- 13. The Creeping Pearl: Why Has the Rate of Contraceptive Failure Increased in Clinical Trials of Combined Hormonal Contraceptive Pills? - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Ovulatory Effects of Norethynodrel In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-ovulatory effects of Norethynodrel, a foundational synthetic progestin, with other relevant progestational agents. The data presented is collated from historical and contemporary scientific literature to offer an objective overview for researchers in reproductive biology and drug development.
Comparative Anti-Ovulatory Potency of Progestins
The following table summarizes the effective doses of this compound and other selected progestins for the inhibition of ovulation in vivo, primarily in rat models, which are a common preclinical species for such studies. It is important to note that direct head-to-head comparative studies are limited, and data has been compiled from various sources.
| Progestin | Animal Model | Effective Dose for Ovulation Inhibition | Route of Administration | Citation |
| This compound | Rat | 0.2 mg/day (did not consistently inhibit ovulation) | Oral | [1] |
| Rat | 3-4 mg/day (complete blockade) | Oral | [2] | |
| Norethindrone (Norethisterone) | Rat | 0.5 mg (raised ovulation threshold) | Injection | [3] |
| Rat | 10, 25, 50 µ g/day (anti-estrogenic effects, non-ovulation inhibiting doses) | Oral | [4] | |
| Levonorgestrel | Rat | 50 µg (borderline ovulation inhibition dose) | Not Specified | [5] |
| Human | 0.115 mg/day (consistent ovulation inhibition) | Oral | [6] | |
| Medroxyprogesterone Acetate (MPA) | Rat | 0.5 mg and 5.0 mg pellets | Implant | [7] |
Experimental Protocols
This section details a generalized experimental protocol for validating the anti-ovulatory effects of a progestin like this compound in a rat model, based on methodologies described in the cited literature.
In Vivo Ovulation Inhibition Assay in Rats
Objective: To determine the dose-dependent efficacy of a test compound (e.g., this compound) in inhibiting ovulation in female rats.
Animal Model:
-
Species: Sprague-Dawley or Wistar female rats.
-
Age: Immature (e.g., 24-30 days old) or adult cycling females. Immature rats primed with gonadotropins are often used to induce ovulation in a controlled manner.[2]
-
Housing: Controlled environment with a 14-hour light, 10-hour dark cycle and ad libitum access to food and water.[2]
Materials:
-
Test compound (this compound)
-
Vehicle for drug administration (e.g., propylene glycol, sesame oil)[2]
-
Pregnant Mare Serum Gonadotropin (PMSG) for ovulation induction in immature rats.[2]
-
Human Chorionic Gonadotropin (hCG) to trigger ovulation.[8]
-
Saline solution
-
Surgical instruments for dissection
-
Microscope
Procedure:
-
Animal Preparation: Acclimatize rats to laboratory conditions for at least one week. For studies with adult rats, monitor estrous cycles daily by vaginal smear to ensure regular cyclicity.[9]
-
Drug Administration:
-
Dissolve this compound in the chosen vehicle.
-
Administer the test compound orally or via injection at various doses to different groups of rats. A control group should receive the vehicle only.
-
Treatment duration can vary, for example, daily for 5 consecutive days.[2]
-
-
Induction of Ovulation (for immature rat model):
-
Assessment of Ovulation:
-
Euthanize the rats on the morning after expected ovulation (e.g., 24 hours after hCG injection).
-
Dissect the oviducts and place them on a microscope slide.
-
Under a microscope, gently press the oviducts to release the cumulus mass containing the ova.
-
Count the number of released ova. The absence of ova in the oviducts of treated rats indicates complete inhibition of ovulation.
-
Data Analysis:
-
Compare the number of ova in the treated groups to the control group.
-
Calculate the percentage of animals in each group in which ovulation was inhibited.
-
Determine the effective dose (ED50 or ED100) for ovulation inhibition.
Signaling Pathways and Experimental Workflows
The anti-ovulatory action of this compound is primarily mediated through its effects on the hypothalamic-pituitary-ovarian (HPO) axis. As a progestin, it exerts negative feedback on the hypothalamus and pituitary gland.
Signaling Pathway of Progestin-Mediated Ovulation Inhibition
Caption: Progestin negative feedback on the HPO axis.
This compound acts on the hypothalamus to decrease the pulsatile release of Gonadotropin-Releasing Hormone (GnRH).[10] This, in turn, reduces the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland.[10] The suppression of the mid-cycle LH surge is the critical event that prevents follicular rupture and the release of an ovum.[10]
Experimental Workflow for In Vivo Validation
Caption: Workflow for ovulation inhibition studies in rats.
This guide provides a foundational understanding of the in vivo validation of this compound's anti-ovulatory effects. Researchers are encouraged to consult the primary literature for more detailed methodologies and to adapt protocols to their specific experimental needs and institutional guidelines.
References
- 1. academic.oup.com [academic.oup.com]
- 2. rep.bioscientifica.com [rep.bioscientifica.com]
- 3. karger.com [karger.com]
- 4. Biochemical effect of non-antiovulatory doses of different progestins on cycling rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Effect on ovarian activity and ovulation inhibition of different oral dosages of levonorgestrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of medroxyprogesterone acetate on the response of the rat mammary gland to carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rep.bioscientifica.com [rep.bioscientifica.com]
- 9. The Track-by-Day method for monitoring the rodent estrous cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combined oral contraceptive pill - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Norethynodrel Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of Norethynodrel. The information presented is curated from established analytical methodologies for this compound and structurally analogous synthetic progestins, offering a robust framework for method selection and cross-validation in a drug development and quality control setting.
At a Glance: Performance Comparison of HPLC and GC-MS for this compound
The selection of an analytical technique for the quantification of this compound is contingent on the specific requirements of the assay, such as sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for HPLC-UV and GC-MS methods. It is important to note that while HPLC can often directly analyze this compound, GC-MS typically necessitates a derivatization step to enhance the volatility of the steroid for gas-phase analysis.
| Performance Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 2.0 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.5 µg/mL | 0.5 - 5.0 ng/mL |
| Linearity (r²) | > 0.999 | > 0.99 |
| Precision (%RSD) | < 2% | < 15% |
| Accuracy (% Recovery) | 98 - 102% | 85 - 115% |
| Sample Preparation | Simple dissolution, filtration | Extraction, derivatization |
| Analysis Time | 10 - 20 minutes | 20 - 40 minutes |
| Selectivity | Good | Excellent (with MS detection) |
| Thermal Stability Req. | Not required | Required |
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are outlined below. These protocols are based on established methods for this compound and similar progestins, providing a solid foundation for laboratory implementation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is adapted from validated procedures for the analysis of closely related synthetic progestins.
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 20 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to create a series of calibration standards.
-
Sample Solution (e.g., from tablets): Weigh and finely powder a number of tablets. Transfer an accurately weighed portion of the powder equivalent to a specified amount of this compound into a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.
4. Validation Parameters:
-
Linearity: Assessed by a series of at least five concentrations.
-
Precision: Determined by replicate injections of a standard solution (system precision) and replicate preparations of a sample (method precision).
-
Accuracy: Evaluated by the recovery of known amounts of this compound spiked into a placebo matrix.
-
LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of this compound, a derivatization step is typically required for GC-MS analysis. Silylation is a common approach for steroids.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Autosampler for liquid injections.
2. Sample Preparation and Derivatization:
-
Extraction: For samples in a complex matrix (e.g., biological fluids), a liquid-liquid or solid-phase extraction is necessary to isolate the analyte.
-
Derivatization (Silylation): Evaporate the extracted sample to dryness under a stream of nitrogen. Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile). Heat the mixture (e.g., at 60-70 °C for 30 minutes) to form the trimethylsilyl (TMS) derivative of this compound.
3. Chromatographic Conditions:
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 180 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min, and hold for a few minutes.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless.
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the this compound-TMS derivative. A full scan mode can be used for initial identification.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
5. Validation Parameters:
-
Validation parameters are assessed similarly to the HPLC method, with a focus on the reproducibility of the derivatization step.
Workflow and Logical Diagrams
Visual representations of the analytical workflows are provided below to facilitate understanding of the experimental processes.
Caption: HPLC analysis workflow for this compound.
Caption: GC-MS analysis workflow for this compound.
Caption: Logical flow for cross-validation of analytical methods.
References
Norethynodrel vs. Desogestrel: A Comparative Analysis of Androgenic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the androgenic activity of two progestins, Norethynodrel and Desogestrel. The information presented is based on available experimental data to assist researchers and professionals in the field of drug development in understanding the distinct androgenic profiles of these compounds.
Executive Summary
This compound, a first-generation progestin, is characterized by its minimal to absent androgenic activity. In contrast, Desogestrel, a third-generation progestin, is a prodrug that is converted to its active metabolite, etonogestrel. While etonogestrel exhibits a low affinity for the androgen receptor, it possesses a measurable, albeit weak, androgenic effect. This guide delves into the quantitative data from in vitro and in vivo studies, details the experimental methodologies used for these assessments, and provides visual representations of the underlying biological pathways.
Quantitative Comparison of Androgenic Activity
The androgenic potential of this compound and Desogestrel has been evaluated using both in vivo and in vitro assays. The following table summarizes the available quantitative data.
| Compound | In Vivo Androgenic Activity¹ | Relative Binding Affinity (RBA) for Androgen Receptor² |
| This compound | 0 | Data not available in comparative studies |
| Desogestrel | 3.4 | Etonogestrel (active metabolite): 20% (Metribolone = 100%)[1] |
¹ Androgenic activity relative to methyltestosterone (rated as 50)[2]. ² Relative binding affinity for the androgen receptor compared to a reference compound. It is important to note that a direct comparative study of the RBA of this compound and etonogestrel was not identified in the conducted search.
In Vitro Androgenic Activity: Receptor Binding Affinity
The androgenic effects of progestins are primarily mediated through their binding to the androgen receptor (AR). Competitive binding assays are utilized to determine the relative affinity of a compound for the AR compared to a known androgen, such as dihydrotestosterone (DHT) or the synthetic androgen metribolone.
Desogestrel itself has negligible affinity for the androgen receptor. Its activity is dependent on its conversion to the active metabolite, etonogestrel. Studies have shown that etonogestrel has a low binding affinity for the androgen receptor, approximately 20% of that of metribolone[1].
While some sources state that this compound has no or only very weak androgenic activity, specific quantitative data on its relative binding affinity for the androgen receptor from comparative studies with etonogestrel were not found in the performed search.
In Vivo Androgenic Activity: The Hershberger Bioassay
The Hershberger bioassay is a standardized in vivo test to assess the androgenic and anti-androgenic properties of a substance. It relies on the measurement of weight changes in androgen-dependent tissues in castrated male rats. One study qualitatively reports the androgenic activity of this compound as 0 and Desogestrel as 3.4 on a scale where methyltestosterone is 50, indicating a very low androgenic potential for Desogestrel and none for this compound[2].
Experimental Protocols
Androgen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of a test compound for the androgen receptor.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled androgen (e.g., [³H]-mibolerone or [³H]-DHT) for binding to the androgen receptor.
Materials:
-
Androgen receptor source (e.g., rat prostate cytosol, recombinant human AR)
-
Radiolabeled ligand (e.g., [³H]-mibolerone)
-
Test compounds (this compound, Etonogestrel)
-
Reference androgen (e.g., Dihydrotestosterone)
-
Assay buffer
-
Scintillation fluid and counter
Procedure:
-
Preparation of Receptor: Isolate cytosol containing the androgen receptor from a suitable source.
-
Competition Reaction: Incubate a fixed concentration of the androgen receptor and the radiolabeled ligand with varying concentrations of the unlabeled test compound or reference androgen.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a method such as dextran-coated charcoal adsorption or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The relative binding affinity (RBA) is then calculated as: (IC50 of reference androgen / IC50 of test compound) x 100.
Hershberger Bioassay (OECD Test Guideline 441)
Objective: To assess the in vivo androgenic or anti-androgenic activity of a substance.
Animals: Peripubertal male rats, castrated at a specific age.
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory conditions.
-
Castration: Rats are surgically castrated.
-
Dosing: After a post-operative recovery period, animals are randomly assigned to treatment groups and dosed daily for 10 consecutive days with the test substance (e.g., this compound or Desogestrel), a reference androgen (e.g., testosterone propionate), or a vehicle control.
-
Necropsy: On day 11, the animals are euthanized, and the following androgen-dependent tissues are carefully dissected and weighed:
-
Ventral prostate
-
Seminal vesicles (including coagulating glands and their fluids)
-
Levator ani-bulbocavernosus muscle
-
Cowper's glands
-
Glans penis
-
-
Data Analysis: The weights of the androgen-dependent tissues from the treated groups are compared to those of the vehicle control group. A statistically significant increase in the weight of these tissues indicates androgenic activity.
Signaling Pathways and Experimental Workflows
To visually represent the biological and experimental processes discussed, the following diagrams have been generated using Graphviz.
Caption: Androgen Receptor Signaling Pathway.
Caption: Workflow for Androgenicity Assessment.
Conclusion
Based on the available data, this compound exhibits minimal to no androgenic activity. In contrast, Desogestrel, through its active metabolite etonogestrel, demonstrates a weak but measurable androgenic effect. This difference in androgenicity is a key distinguishing feature between these two progestins and is an important consideration in their clinical application and in the development of new hormonal therapies. Further head-to-head comparative studies, particularly quantitative in vitro binding assays and standardized in vivo bioassays, would provide a more definitive and comprehensive understanding of their relative androgenic potencies.
References
Comparative Metabolic Profiling of Norethynodrel and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic profiles of the synthetic progestogen norethynodrel and its structurally related analogs, norethisterone and tibolone. The information presented is supported by experimental data to facilitate objective comparison and aid in research and drug development.
This compound, a key component of the first oral contraceptive, undergoes rapid and extensive metabolism, which is crucial to understanding its biological activity.[1][2] It is considered a prodrug, meaning its metabolites are primarily responsible for its pharmacological effects.[2] The primary metabolic pathway for this compound involves the reduction of the 3-oxo group, leading to the formation of its major active metabolites, 3α-hydroxy-norethynodrel (3α-OH-NOR) and 3β-hydroxy-norethynodrel (3β-OH-NOR).[1][3] A minor metabolic pathway involves the isomerization of this compound to norethisterone.[1][2]
Data Presentation
The following tables summarize the quantitative data on the metabolism of this compound and its analogs, focusing on the enzymatic activity of the aldo-keto reductase 1C (AKR1C) family, which are key enzymes in their biotransformation.[1]
Table 1: Product Profile of this compound and Tibolone Reduction by Human AKR1C Isoforms
| Enzyme | Substrate | 3α-hydroxy Metabolite (%) | 3β-hydroxy Metabolite (%) |
| AKR1C1 | This compound | < 1 | > 99 |
| Tibolone | < 1 | > 99 | |
| AKR1C2 | This compound | < 1 | > 99 |
| Tibolone | < 1 | > 99 | |
| AKR1C3 | This compound | 12 | 88 |
| Tibolone | 15 | 85 | |
| AKR1C4 | This compound | 95 | 5 |
| Tibolone | 92 | 8 |
Data sourced from Jin et al., 2012.[1]
Table 2: Steady-State Kinetic Parameters for the Reduction of this compound and its Analogs by Human AKR1C Isoforms
| Enzyme | Substrate | Km (μM) | kcat (min-1) | kcat/Km (min-1μM-1) |
| AKR1C1 | This compound | 1.3 ± 0.2 | 14 ± 0.4 | 11 |
| Tibolone | 1.5 ± 0.2 | 16 ± 0.5 | 11 | |
| Norethisterone | No activity | No activity | No activity | |
| AKR1C2 | This compound | 0.41 ± 0.05 | 9.0 ± 0.2 | 22 |
| Tibolone | 0.45 ± 0.06 | 10 ± 0.3 | 22 | |
| Norethisterone | No activity | No activity | No activity | |
| AKR1C3 | This compound | 18 ± 2 | 3.4 ± 0.1 | 0.19 |
| Tibolone | 20 ± 3 | 3.8 ± 0.2 | 0.19 | |
| Norethisterone | No activity | No activity | No activity | |
| AKR1C4 | This compound | 1.1 ± 0.1 | 21 ± 0.5 | 19 |
| Tibolone | 1.2 ± 0.2 | 14 ± 0.5 | 12 | |
| Norethisterone | No activity | No activity | No activity |
Data sourced from Jin et al., 2012.[1]
Experimental Protocols
The following section details the methodologies for key experiments in the metabolic profiling of this compound and its analogs.
In Vitro Metabolism Assay with AKR1C Enzymes
This protocol is based on the methods described by Jin et al. (2012) for characterizing the metabolism of this compound by recombinant human AKR1C enzymes.[1]
1. Materials and Reagents:
-
This compound, Norethisterone, Tibolone, 3α-OH-NOR, 3β-OH-NOR standards
-
Recombinant human AKR1C1, AKR1C2, AKR1C3, and AKR1C4 enzymes
-
NADPH
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Acetonitrile
-
Ethyl acetate
-
TLC plates (e.g., silica gel 60 F254)
-
Scintillation fluid
2. Reaction Mixture Preparation:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), the steroid substrate (e.g., 10 µM this compound), and 1 mM NADPH in a final volume of 100 µL.
-
Include a small percentage of acetonitrile (e.g., 5%) to ensure the solubility of the steroid.
3. Enzyme Reaction:
-
Initiate the reaction by adding a purified AKR1C enzyme (e.g., 1-5 µg) to the reaction mixture.
-
Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding 1 mL of ice-cold ethyl acetate.
4. Metabolite Extraction:
-
Vortex the mixture vigorously to extract the steroids into the ethyl acetate layer.
-
Centrifuge to separate the phases.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
5. Product Analysis by Thin-Layer Chromatography (TLC):
-
Re-dissolve the dried extract in a small volume of a suitable solvent (e.g., 20 µL of acetonitrile).
-
Spot the sample onto a TLC plate alongside the appropriate standards (this compound, 3α-OH-NOR, 3β-OH-NOR).
-
Develop the TLC plate using a suitable mobile phase (e.g., chloroform:ethyl acetate, 4:1 v/v).
-
Visualize the spots under UV light.
-
For quantitative analysis using radiolabeled substrates, scrape the silica gel from the corresponding spots into scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
6. Kinetic Analysis:
-
To determine kinetic parameters (Km and kcat), perform the enzyme assays with varying concentrations of the steroid substrate.
-
Measure the initial reaction velocities by monitoring the decrease in NADPH absorbance at 340 nm using a spectrophotometer.
-
Fit the data to the Michaelis-Menten equation to calculate Km and Vmax. The kcat value can be determined from Vmax and the enzyme concentration.
Metabolite Identification using LC-MS/MS
This protocol provides a general framework for the identification and quantification of this compound metabolites in biological samples.
1. Sample Preparation:
-
Plasma/Serum: Perform a protein precipitation step by adding a threefold volume of ice-cold acetonitrile. Centrifuge to pellet the proteins and collect the supernatant.
-
Urine: Perform a hydrolysis step to cleave conjugated metabolites. Use an enzyme like β-glucuronidase/arylsulfatase to incubate with the urine sample. Following hydrolysis, perform a liquid-liquid extraction with a solvent like ethyl acetate or a solid-phase extraction (SPE) to isolate the metabolites.
-
Evaporate the solvent from the extracted sample and reconstitute in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reverse-phase column is typically used for steroid separation (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization, is common.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
3. Mass Spectrometry (MS/MS) Conditions:
-
Ionization Source: Electrospray ionization (ESI) is commonly used, often in positive ion mode for these compounds.
-
Analysis Mode: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification of known metabolites. This involves selecting the precursor ion (the molecular ion of the metabolite) and a specific product ion generated by fragmentation.
-
Full Scan Mode: To identify unknown metabolites, operate the mass spectrometer in full scan mode to acquire the mass spectra of all ions within a certain mass range.
Mandatory Visualization
Caption: Experimental workflow for comparative metabolic profiling.
Caption: Metabolic pathways of this compound.
References
Unveiling the Affinity: A Comparative Guide to Norethynodrel's Progesterone Receptor Binding
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the binding affinity of norethynodrel, through its active metabolite norethindrone, to the progesterone receptor (PR). This analysis is supported by experimental data and detailed methodologies to aid in the evaluation and selection of progestogenic compounds.
This compound, a foundational synthetic progestin, exerts its biological effects primarily after its rapid conversion to the active metabolite, norethindrone. Therefore, to accurately assess its interaction with the progesterone receptor, it is essential to examine the binding characteristics of norethindrone. This guide provides a comparative analysis of norethindrone's binding affinity for the PR alongside other key progestins, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows.
Comparative Binding Affinity of Progestins to the Progesterone Receptor
The binding affinity of a ligand for its receptor is a critical determinant of its potency and potential for off-target effects. The following table summarizes the relative binding affinities (RBA) and inhibition constants (Ki) of norethindrone and other selected progestins for the progesterone receptor. It is important to note that direct comparisons of absolute values between different studies can be challenging due to variations in experimental conditions.
| Compound | Relative Binding Affinity (RBA) (%) Progesterone = 100% | Inhibition Constant (Ki) (nM) |
| Progesterone | 100 | 0.6-1.6[1] |
| Norethindrone | 100[1] | 6.8[1] |
| Norgestrel | High | - |
| Levonorgestrel | High | - |
| Medroxyprogesterone Acetate | High | - |
| Norethindrone Acetate | 10[1] | 72[1] |
Note: "High" indicates a strong competitor for the progesterone receptor as noted in the literature, but specific numerical RBA values relative to progesterone were not provided in the same study for a direct comparison.
Experimental Protocols for Determining Binding Affinity
Accurate determination of binding affinity relies on robust and well-defined experimental protocols. Two common methods employed for this purpose are the competitive radioligand binding assay and the fluorescence polarization-based competitor assay.
Competitive Radioligand Binding Assay
This classic technique measures the ability of an unlabeled test compound (e.g., norethindrone) to compete with a radiolabeled ligand for binding to the progesterone receptor.
Objective: To determine the Ki of a test compound for the progesterone receptor.
Materials:
-
Progesterone Receptor Source: Cytosol from human uterus or cells expressing recombinant human PR.
-
Radioligand: [³H]-ORG-2058 or [³H]-Progesterone.
-
Test Compounds: Norethindrone and other progestins of interest.
-
Assay Buffer: Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).
-
Separation Medium: Dextran-coated charcoal or glass fiber filters.
-
Scintillation Cocktail
-
Scintillation Counter
Procedure:
-
Receptor Preparation: Prepare uterine cytosol or cell lysates containing the progesterone receptor on ice.
-
Assay Setup: In microcentrifuge tubes, combine a fixed concentration of the radioligand with increasing concentrations of the unlabeled test compound.
-
Incubation: Add the receptor preparation to each tube and incubate at 4°C for a sufficient time to reach equilibrium (typically 18-24 hours).
-
Separation of Bound and Free Ligand:
-
Charcoal Adsorption: Add a dextran-coated charcoal suspension to each tube to adsorb the unbound radioligand. Centrifuge the tubes and collect the supernatant containing the receptor-bound radioligand.
-
Vacuum Filtration: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the receptor-bound radioligand, while the unbound ligand passes through.
-
-
Quantification: Add the supernatant or the filter to a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Fluorescence Polarization (FP) Competitor Assay
This high-throughput method measures the change in the polarization of fluorescent light emitted by a fluorescently labeled progesterone ligand (tracer) upon binding to the progesterone receptor.
Objective: To determine the IC50 of a test compound for the progesterone receptor.
Materials:
-
Progesterone Receptor Ligand Binding Domain (PR-LBD): Often a GST-tagged recombinant protein.
-
Fluorescent Progesterone Ligand (Tracer): A fluorescently labeled progestin.
-
Test Compounds: Norethindrone and other progestins.
-
Assay Buffer: Provided with commercial kits, typically a Tris-based buffer.
-
Microplates: Black, low-binding microplates suitable for fluorescence measurements.
-
Fluorescence Plate Reader: Equipped with appropriate excitation and emission filters and polarization capabilities.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Reaction: In the microplate wells, add the fluorescent tracer, the PR-LBD, and the test compound. Include control wells for "no competition" (tracer and PR-LBD only) and "maximum competition" (tracer, PR-LBD, and a saturating concentration of a known high-affinity ligand).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours), protected from light, to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: The fluorescence polarization values are plotted against the logarithm of the competitor concentration. The IC50 is determined from the resulting sigmoidal curve.
Visualizing the Molecular Interactions and Experimental Processes
To better understand the underlying mechanisms and experimental designs, the following diagrams illustrate the progesterone receptor signaling pathway and the workflows of the binding assays.
Caption: Progesterone Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Fluorescence Polarization Assay Workflow.
References
Head-to-head comparison of Norethynodrel and Mestranol effects
A comprehensive analysis of the progestin Norethynodrel and the estrogen Mestranol, key components of the first oral contraceptive, reveals distinct pharmacological profiles. This guide provides a detailed comparison of their effects, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Overview and Mechanism of Action
This compound is a synthetic progestin, a derivative of 19-nortestosterone. It is considered a prodrug, with its activity attributed to its metabolites, including norethisterone, although it is a minor one.[1][2] this compound itself exhibits weak progestogenic and some estrogenic activity.[3][4] Its primary contraceptive effect, when combined with an estrogen, is the inhibition of ovulation through suppression of the hypothalamic-pituitary-gonadal axis.
Mestranol is a synthetic estrogen and a prodrug of ethinylestradiol.[5] It is the 3-methyl ether of ethinylestradiol and is demethylated in the liver to its active form, which is a potent agonist of the estrogen receptor.[5][6] In combined oral contraceptives, Mestranol's primary role is to suppress follicle-stimulating hormone (FSH) secretion, preventing follicular development and ovulation, and to stabilize the endometrium to prevent breakthrough bleeding.[6]
Quantitative Comparison of Receptor Binding Affinity
The following table summarizes the available quantitative data on the binding affinities of this compound, Mestranol, and its active metabolite, ethinylestradiol, to the progesterone and estrogen receptors.
| Compound | Receptor | Parameter | Value | Reference |
| This compound | Estrogen Receptor α (ERα) | Relative Binding Affinity (RBA) vs. Estradiol (100%) | 0.5% - 0.7% | [5] |
| Progesterone Receptor A (PR-A) | Affinity relative to Norethisterone (100%) | 6% - 19% | [3] | |
| Progesterone Receptor B (PR-B) | Affinity relative to Norethisterone (100%) | 94% | [3] | |
| Mestranol | Estrogen Receptor | Relative Binding Affinity (RBA) vs. Estradiol (100%) | 0.1% - 2.3% | [5] |
| Estrogen Receptor | Ki | 3.74 x 10⁻⁷ M | ||
| Ethinylestradiol (active metabolite of Mestranol) | Estrogen Receptor | Relative Binding Affinity (RBA) vs. Estradiol (100%) | 75% - 190% | [5] |
| Estrogen Receptor | Ki | 0.75 x 10⁻⁹ M |
Pharmacokinetics
This table provides a comparative overview of the pharmacokinetic properties of this compound and Mestranol.
| Parameter | This compound | Mestranol | Reference |
| Absorption | Rapidly absorbed | Well absorbed | [1] |
| Metabolism | Rapidly and extensively metabolized in the liver and intestines. Major metabolites are 3α- and 3β-hydroxythis compound. Norethisterone is a minor metabolite. | Demethylated in the liver to its active metabolite, ethinylestradiol (conversion efficiency of ~70%). | [1][4],[5] |
| Half-life | Very short (< 30 minutes) | ~50 minutes (Mestranol); 7-36 hours (Ethinylestradiol) | [1],[5] |
| Protein Binding | Binds to albumin; no significant binding to SHBG or CBG. | Not specified | [1] |
| Excretion | Primarily in urine as metabolites. | Primarily in urine and feces as metabolites. |
Signaling Pathways
The following diagrams illustrate the signaling pathways of this compound and Mestranol.
Clinical Efficacy and Side Effects (in Combination)
This compound and Mestranol were the components of the first oral contraceptive, Enovid. Clinical studies on this combination product provide insights into their collective efficacy and side-effect profile.
A study on a low-dosage form of this compound (2.5 mg) and Mestranol (0.1 mg) found it to be 100% effective as a contraceptive.[7] Long-term use of Enovid (5 mg this compound and 0.075 mg Mestranol) for up to 6 years also showed no pregnancies.[8]
Common side effects reported with the combination of this compound and Mestranol include:
-
Breakthrough bleeding and spotting
-
Changes in menstrual flow
-
Breast tenderness and enlargement
-
Nausea and vomiting
-
Weight changes
-
Headache
Experimental Protocols
Progesterone Receptor (PR) Competitive Binding Assay
Objective: To determine the relative binding affinity of a test compound (e.g., this compound) for the progesterone receptor.
Workflow:
Methodology:
-
Preparation of Receptor Source: A cell line expressing high levels of progesterone receptor, such as MCF-7 human breast cancer cells, is cultured. The cells are harvested and homogenized, and the cytosol fraction containing the progesterone receptors is isolated by ultracentrifugation.
-
Ligand Preparation: A radiolabeled progestin, such as [³H]progesterone, is used as the ligand that binds to the progesterone receptor.
-
Competitive Binding: Constant concentrations of the progesterone receptor preparation and the radiolabeled progestin are incubated with varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation of Bound and Free Ligand: After incubation, the mixture is treated with a dextran-coated charcoal suspension to adsorb the unbound radiolabeled progestin. The mixture is then centrifuged to pellet the charcoal.
-
Quantification: The radioactivity in the supernatant, which represents the amount of radiolabeled progestin bound to the progesterone receptor, is measured using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled progestin (IC50) is determined. The inhibition constant (Ki) can then be calculated to represent the affinity of the test compound for the progesterone receptor.
Estrogen Receptor (ER) Competitive Binding Assay
Objective: To determine the relative binding affinity of a test compound (e.g., Mestranol, Ethinylestradiol) for the estrogen receptor.
Workflow:
Methodology:
-
Preparation of Receptor Source: Uterine tissue from ovariectomized rats is a common source of estrogen receptors. The tissue is homogenized, and the cytosol containing the estrogen receptors is prepared by ultracentrifugation.
-
Ligand Preparation: A radiolabeled estrogen, typically [³H]estradiol, is used.
-
Competitive Binding: The assay is performed by incubating a constant amount of the estrogen receptor preparation and [³H]estradiol with a range of concentrations of the unlabeled test compound (e.g., Mestranol).
-
Separation of Bound and Free Ligand: Hydroxylapatite (HAP) is often used to separate the receptor-bound [³H]estradiol from the free radioligand. The HAP slurry binds the receptor-ligand complex, which can then be pelleted by centrifugation.
-
Quantification: The radioactivity of the HAP pellet, representing the bound [³H]estradiol, is measured by liquid scintillation counting.
-
Data Analysis: Similar to the progesterone receptor binding assay, the IC50 and Ki values are determined to quantify the binding affinity of the test compound for the estrogen receptor.
Conclusion
This compound and Mestranol, while historically used in combination, possess distinct pharmacological characteristics. Mestranol acts as a prodrug to the potent estrogen, ethinylestradiol, exhibiting high affinity for the estrogen receptor. This compound is a weak progestin with some inherent estrogenic activity and is also considered a prodrug. The provided data and experimental protocols offer a framework for the direct comparison of these and other synthetic steroids, which is essential for the development of new and improved hormonal therapies.
References
- 1. Selectivity in progesterone and androgen receptor binding of progestagens used in oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Noretynodrel - Wikipedia [en.wikipedia.org]
- 4. Metabolism of the Synthetic Progestogen this compound by Human Ketosteroid Reductases of the Aldo-Keto Reductase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]
- 6. This compound-mestranol (enovid) for prevention and treatment of the climacteric - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of new low-dosage form of this compound-mestranol: clinical evaluation and endometrial biopsy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinically Relevant Progestins Regulate Neurogenic and Neuroprotective Responses in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
In vitro comparison of the genotoxicity of Norethynodrel and other progestins
An In Vitro Comparison of the Genotoxicity of Norethynodrel and Other Progestins
This guide provides a comparative analysis of the in vitro genotoxicity of the synthetic progestin this compound alongside other commonly used progestins. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation based on available experimental data. The findings highlight differential genotoxic potentials, particularly concerning the requirement for metabolic activation.
Summary of In Vitro Genotoxicity Data
The genotoxicity of various progestins has been evaluated in vitro, primarily using human peripheral blood lymphocytes. A key differentiator among these compounds is their dependence on metabolic activation by liver enzymes (S9 mix) to exert genotoxic effects. The following table summarizes the findings from multiple studies.
| Progestin | Cell Type | Concentrations Tested | Metabolic Activation (S9 Mix) Requirement | Genotoxic Effects Observed | Reference |
| This compound | Human Lymphocytes | 20, 40, 60 µg/mL | Required | Increased Sister Chromatid Exchanges (SCE) (p<0.03) and Chromosomal Aberrations (CA) (p<0.005) at 60 µg/mL. | [1] |
| Norgestrel | Human Lymphocytes | 10, 25, 50 µg/mL | Required (effects more significant with S9) | Induces CA and SCE at 25 and 50 µg/mL. | [2] |
| Norethindrone | Human Lymphocytes | 20, 40, 75 µg/mL | Not Required | Non-genotoxic at all concentrations tested. | [2] |
| Medroxyprogesterone Acetate | Human Lymphocytes | 1, 5, 10 µM | Required (with NADP) | Genotoxic at 5 and 10 µM. | [3] |
| Cyproterone Acetate | Human Lymphocytes | Not specified in snippets | Not Required | Induces CA and SCE. | [4] |
| Chlormadinone Acetate | Human Lymphocytes | Not specified in snippets | Not Required | Induces CA and SCE. | [4] |
| Megestrol Acetate | Not specified in snippets | Not specified in snippets | Not Required | Genotoxic. | [4] |
| Ethynodiol Diacetate | Not specified in snippets | Not specified in snippets | Required | Genotoxic. | [4] |
| Lynestrenol | Not specified in snippets | Not specified in snippets | Required | Genotoxic. | [4] |
Experimental Protocols
The following is a generalized protocol for assessing the genotoxicity of progestins in human peripheral blood lymphocytes in vitro, based on the methodologies described in the cited literature.
1. Cell Culture and Treatment:
-
Cell Source: Peripheral blood is collected from healthy, non-smoking donors.
-
Lymphocyte Isolation: Lymphocytes are isolated using a Ficoll-Paque density gradient centrifugation.
-
Culture Medium: Cells are cultured in RPMI-1640 medium supplemented with fetal calf serum, L-glutamine, and antibiotics.
-
Mitogen Stimulation: Phytohemagglutinin (PHA) is added to stimulate lymphocyte proliferation.
-
Test Compound Exposure: The progestins are dissolved in a suitable solvent (e.g., DMSO) and added to the cultures at various concentrations. Control cultures include a negative control (solvent alone) and a positive control (a known mutagen).
-
Metabolic Activation: For experiments including metabolic activation, a rat liver S9 fraction and a cofactor (NADP) are added to the culture medium along with the test compound.
2. Genotoxicity Assays:
-
Chromosomal Aberration (CA) Assay:
-
Colchicine or a similar spindle inhibitor is added to the cultures to arrest cells in metaphase.
-
Cells are harvested, treated with a hypotonic solution, and fixed.
-
The fixed cells are dropped onto microscope slides, air-dried, and stained with Giemsa.
-
Metaphase spreads are analyzed microscopically for structural chromosomal aberrations.
-
-
Sister Chromatid Exchange (SCE) Assay:
-
5-Bromo-2'-deoxyuridine (BrdU) is added to the cultures for two cell cycles.
-
The harvesting and slide preparation process is similar to the CA assay.
-
Slides are differentially stained (e.g., using the fluorescence plus Giemsa technique) to visualize the exchanges between sister chromatids.
-
The number of SCEs per cell is counted.
-
3. Data Analysis:
-
The frequency of chromosomal aberrations and the number of sister chromatid exchanges are determined for each concentration of the test compound and compared to the negative control.
-
Statistical analysis (e.g., Student's t-test or Chi-square test) is performed to determine the significance of any observed increases in genotoxic endpoints.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the in vitro genotoxicity testing of progestins in human lymphocytes.
Caption: Workflow for in vitro genotoxicity assessment of progestins.
Conclusion
The in vitro genotoxicity of synthetic progestins is varied. A significant distinction lies in the requirement for metabolic activation. This compound, along with norgestrel, medroxyprogesterone acetate, ethynodiol diacetate, and lynestrenol, primarily exhibit genotoxic potential after metabolic conversion, suggesting that their metabolites are the reactive species.[4] In contrast, progestins such as cyproterone acetate, chlormadinone acetate, and megestrol acetate appear to be directly genotoxic.[4] Norethindrone, at the tested concentrations, was not found to be genotoxic under these in vitro conditions.[2]
These findings underscore the importance of including metabolic activation systems in in vitro genotoxicity screening of progestins and suggest different mechanisms of DNA damage among this class of synthetic hormones. For drug development professionals, this information is crucial for hazard identification and risk assessment of new and existing progestin-based therapies. Further research is warranted to elucidate the specific metabolites responsible for the genotoxicity of the first group and the precise mechanisms of action for both groups.
References
- 1. Evaluation of genotoxic potential of this compound in human lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of genotoxic potential of synthetic progestins-norethindrone and norgestrel in human lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genotoxic potential of medroxyprogesterone acetate in cultured human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
A Comparative Review of First, Second, and Third-Generation Progestins
A comprehensive analysis for researchers, scientists, and drug development professionals.
Progestins, synthetic analogs of the endogenous hormone progesterone, are fundamental components of hormonal contraceptives and hormone replacement therapies. Over the decades, medicinal chemists have developed successive generations of these compounds, each with a modified pharmacological profile aimed at enhancing efficacy and minimizing side effects. This guide provides an objective comparison of first, second, and third-generation progestins, supported by experimental data on their receptor binding affinities and functional activities. Detailed methodologies for key experiments are also provided to aid in the interpretation and replication of these findings.
Generations of Progestins: An Overview
Progestins are broadly classified into generations based on their chronological introduction and structural characteristics. The first three generations are primarily derived from testosterone, which accounts for some of their androgenic properties.
-
First-Generation Progestins: This group includes norethindrone, norethindrone acetate, and ethynodiol diacetate. While effective, they are the least potent and may be associated with breakthrough bleeding.[1][2] They exhibit some androgenic and slight estrogenic activity.[2]
-
Second-Generation Progestins: Levonorgestrel and norgestrel characterize this generation. They are more potent than their predecessors but also display more pronounced androgenic side effects, such as acne and weight gain.[1]
-
Third-Generation Progestins: This class includes desogestrel, gestodene, and norgestimate. These progestins were developed to maintain high progestational potency while reducing androgenic effects.[1]
Data Presentation: A Comparative Analysis
The clinical effects of progestins are largely determined by their binding affinity and activity at various steroid hormone receptors, including the progesterone receptor (PR), androgen receptor (AR), estrogen receptor (ER), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR). The following tables summarize the available quantitative data on the binding affinities of representative first, second, and third-generation progestins to these receptors.
It is important to note that binding affinity values (Ki or IC50) can vary between studies due to different experimental conditions. Therefore, the data presented here is a synthesis from multiple sources to provide a comparative overview.
Table 1: Progesterone Receptor (PR) Binding Affinities
| Progestin Generation | Compound | Relative Binding Affinity (RBA, %) vs. Progesterone or R5020 | IC50 / Ki (nM) |
| First | Norethindrone | 75 | ~5 |
| Second | Levonorgestrel | 150 | ~1 |
| Third | Desogestrel (active metabolite: Etonogestrel) | 150 | ~0.4 |
| Gestodene | 90 | ~0.6 | |
| Norgestimate (active metabolite: 17-deacetylnorgestimate) | 15 | ~2.5 |
Note: RBA values are often compared to a reference compound, typically progesterone or a high-affinity synthetic progestin like R5020 (promegestone).
Table 2: Androgen Receptor (AR) Binding Affinities
| Progestin Generation | Compound | Relative Binding Affinity (RBA, %) vs. DHT or Metribolone | IC50 / Ki (nM) |
| First | Norethindrone | 15 | ~20 |
| Second | Levonorgestrel | 45 | ~2 |
| Third | Desogestrel (active metabolite: Etonogestrel) | 20 | ~5 |
| Gestodene | 85 | ~1 | |
| Norgestimate (active metabolite: 17-deacetylnorgestimate) | 0 | >100 |
Note: Dihydrotestosterone (DHT) or metribolone (R1881) are common reference compounds for AR binding assays.
Table 3: Estrogen, Glucocorticoid, and Mineralocorticoid Receptor Binding Affinities
| Progestin Generation | Compound | ER RBA (%) vs. Estradiol | GR RBA (%) vs. Dexamethasone | MR RBA (%) vs. Aldosterone |
| First | Norethindrone | 0 | 0 | 0 |
| Second | Levonorgestrel | 0 | 1 | 75 |
| Third | Desogestrel (active metabolite: Etonogestrel) | 0 | 14 | 0 |
| Gestodene | 0 | 27 | 290 | |
| Norgestimate (active metabolite: 17-deacetylnorgestimate) | 0 | 1 | Not Reported |
Note: RBA values are relative to the respective endogenous ligand or a potent synthetic agonist.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of progestins.
Caption: Progestin signaling pathway via the nuclear progesterone receptor.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for a luciferase reporter gene transactivation assay.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is a generalized method for determining the binding affinity of a test progestin to a steroid receptor.
1. Receptor Preparation:
-
Prepare a cytosolic or nuclear extract from a tissue or cell line known to express the receptor of interest (e.g., human breast cancer cells for PR, prostate cancer cells for AR).
-
Alternatively, use purified recombinant human receptors.
-
Determine the protein concentration of the receptor preparation using a standard protein assay (e.g., Bradford or BCA).
2. Assay Buffer:
-
Prepare an appropriate assay buffer (e.g., Tris-HCl buffer containing protease inhibitors and stabilizing agents like glycerol).
3. Incubation:
-
In a microtiter plate, combine the receptor preparation, a fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]-progesterone for PR, [³H]-dihydrotestosterone for AR), and varying concentrations of the unlabeled test progestin.
-
For each concentration of the test progestin, prepare triplicate wells.
-
Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a non-radiolabeled ligand).
-
Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 16-24 hours).
4. Separation of Bound and Free Ligand:
-
Rapidly separate the receptor-bound radioligand from the free radioligand. A common method is vacuum filtration through glass fiber filters that trap the receptor-ligand complexes.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
5. Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
6. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the test progestin to generate a competition curve.
-
Determine the IC50 value (the concentration of the test progestin that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Luciferase Reporter Gene Assay for Receptor Transactivation
This protocol outlines a method to assess the functional activity (agonist or antagonist) of a progestin at a specific steroid receptor.
1. Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293T or HeLa) that has low endogenous steroid receptor activity.
-
Co-transfect the cells with two plasmids:
-
An expression vector containing the full-length cDNA for the human steroid receptor of interest.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the hormone response element (HRE) for that receptor.
-
-
A third plasmid expressing a control reporter (e.g., Renilla luciferase) can be included for normalization of transfection efficiency.
2. Cell Treatment:
-
After transfection (typically 24 hours), treat the cells with varying concentrations of the test progestin (for agonist activity) or with a fixed concentration of a known agonist plus varying concentrations of the test progestin (for antagonist activity).
-
Include appropriate vehicle controls and positive controls (a known agonist).
3. Incubation:
-
Incubate the cells for a period sufficient to allow for gene expression and protein synthesis (e.g., 18-24 hours).
4. Cell Lysis:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add a passive lysis buffer to the cells and incubate to ensure complete cell lysis.
5. Luciferase Assay:
-
Transfer the cell lysate to a luminometer plate.
-
Add the luciferase assay reagent containing the substrate (luciferin).
-
Measure the luminescence produced using a luminometer.
-
If a dual-luciferase system is used, subsequently add the reagent for the control reporter and measure its activity.
6. Data Analysis:
-
Normalize the firefly luciferase activity to the control reporter activity.
-
Plot the normalized luciferase activity as a function of the log concentration of the test progestin.
-
For agonist activity, determine the EC50 (the concentration that produces 50% of the maximal response).
-
For antagonist activity, determine the IC50 (the concentration that inhibits 50% of the agonist-induced response).
Conclusion
The evolution of progestins from the first to the third generation reflects a progressive refinement of their pharmacological profiles. While all three generations effectively activate the progesterone receptor to prevent ovulation, they differ significantly in their off-target effects, particularly at the androgen receptor. Third-generation progestins generally exhibit a more favorable profile with reduced androgenicity compared to their predecessors. The choice of a specific progestin in a clinical or research setting should be guided by a thorough understanding of its unique receptor binding and activity profile. The experimental protocols provided herein offer a framework for the continued investigation and comparison of these and future generations of progestins.
References
A Comparative Review of Norethynodrel's Efficacy: A Look Back at Historical Contraceptive Studies
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of Norethynodrel, the pioneering progestin in the first oral contraceptive, with modern alternatives. This report delves into the experimental data from historical studies, details the methodologies employed, and presents a clear comparison with contemporary hormonal contraceptives.
This compound, marketed as Enovid in combination with the estrogen mestranol, marked a revolutionary step in reproductive health as the first approved oral contraceptive in 1960.[1][2] Initially utilized for gynecological disorders, its high efficacy in preventing pregnancy reshaped societal norms and spurred decades of innovation in hormonal contraception.[2] This guide revisits the foundational studies on this compound to provide a contextual understanding of its performance and the evolution of contraceptive efficacy assessment.
Comparative Efficacy: this compound vs. Modern Oral Contraceptives
The primary measure of contraceptive efficacy is the Pearl Index, which represents the number of unintended pregnancies per 100 woman-years of use.[3][4][5] A lower Pearl Index indicates higher contraceptive effectiveness. Historical studies on this compound, particularly the early high-dose formulations of Enovid, demonstrated remarkable efficacy for their time. Modern combined oral contraceptives (COCs), however, have achieved comparable or superior efficacy with significantly lower hormonal doses, thereby reducing the incidence of side effects.
| Contraceptive Agent | Progestin & Dose | Estrogen & Dose | Pearl Index (Perfect Use) | Pearl Index (Typical Use) |
| Enovid (Historical) | This compound 9.85 mg | Mestranol 150 µg | Approaching 0 | Not consistently reported in early studies |
| Enovid-E (Historical) | This compound 2.5 mg | Mestranol 100 µg | 0 | Not consistently reported in early studies |
| Modern COC Example 1 (e.g., Lo Loestrin Fe) | Norethindrone Acetate 1 mg | Ethinyl Estradiol 10 µg | ~0.8 | ~2.92 |
| Modern COC Example 2 (e.g., Yaz) | Drospirenone 3 mg | Ethinyl Estradiol 20 µg | ~0.41 | ~1.29 |
Note: The Pearl Index for historical contraceptives is often reported as approaching zero under perfect use, reflecting the high efficacy observed in controlled trials. "Typical use" data for historical contraceptives is less readily available in the same standardized format as for modern contraceptives.
Experimental Protocols: A Glimpse into Historical Research
The pioneering clinical trials on this compound, led by researchers like Gregory Pincus and John Rock, laid the groundwork for modern contraceptive research, though their methodologies differed significantly from today's standards.
Key Historical Study: The Puerto Rico Trials (1956)
Objective: To evaluate the efficacy and safety of Enovid (this compound with Mestranol) in preventing pregnancy in a large-scale field trial.
Methodology:
-
Participants: The study enrolled a large group of women of reproductive age in Puerto Rico.[6] Initial trials involved several hundred women.
-
Intervention: Participants were administered Enovid tablets containing 10 mg of this compound and 150 µg of mestranol.[1] A later formulation, Enovid-E, contained 2.5 mg of this compound and 100 µg of mestranol and was also found to be 100% effective.[7]
-
Regimen: Women were instructed to take one tablet daily for 20 consecutive days of each menstrual cycle.
-
Data Collection: The primary endpoint was the occurrence of pregnancy. Researchers also collected data on menstrual cycle regularity and reported side effects.
-
Efficacy Assessment: The contraceptive efficacy was primarily assessed by the number of pregnancies that occurred during the study period. While the formal Pearl Index was not always the reported metric in early publications, the raw data allowed for its calculation, showing a rate approaching zero with consistent use.
Modern Contraceptive Trial Protocols: A Comparative Overview
Modern clinical trials for hormonal contraceptives are rigorously designed, double-blind, randomized controlled trials that adhere to strict regulatory guidelines.
Representative Modern Study Protocol (Hypothetical)
Objective: To assess the contraceptive efficacy and safety of a new combined oral contraceptive.
Methodology:
-
Study Design: A multicenter, randomized, double-blind, parallel-group study.
-
Participants: A large, diverse population of healthy, sexually active women of reproductive age with regular menstrual cycles. Inclusion and exclusion criteria are strictly defined to ensure participant safety and data integrity.
-
Intervention: Participants are randomized to receive either the investigational COC or a marketed, approved COC as a comparator.
-
Regimen: A 28-day cycle, typically with 21-24 active hormonal pills and 4-7 placebo pills.
-
Data Collection: Participants maintain daily diaries to record pill intake, bleeding patterns, and any adverse events. Regular clinic visits include pregnancy tests and monitoring of vital signs and laboratory parameters.
-
Efficacy Assessment: The primary efficacy endpoint is the Pearl Index, calculated for both "perfect use" (adherence to the protocol) and "typical use" (including non-adherence). Life-table analysis is also commonly used.
Signaling Pathway and Experimental Workflow
To visualize the biological mechanism and the process of efficacy evaluation, the following diagrams are provided.
Caption: Progestin signaling pathway of this compound.
Caption: Workflow of a modern contraceptive efficacy trial.
Conclusion
The historical studies on this compound laid the essential groundwork for the development of hormonal contraception. While the methodologies of these early trials were less standardized than today's, they unequivocally demonstrated the high efficacy of progestin-estrogen combinations in preventing pregnancy. Modern oral contraceptives have built upon this legacy, achieving similar or improved efficacy with significantly lower hormonal doses and a greater understanding of their safety profiles. This comparative guide highlights the evolution of contraceptive research and provides a valuable historical perspective for scientists and professionals in the field of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Noretynodrel - Wikipedia [en.wikipedia.org]
- 3. Pearl Index - Wikipedia [en.wikipedia.org]
- 4. Pearl Index | pro familia [profamilia.de]
- 5. An Overview of Current Contraceptive Modalities and Historical Perspectives: A Review – GREM – Gynecological and Reproductive Endocrinology & Metabolism [gremjournal.com]
- 6. Contraceptive trials in Puerto Rico - Wikipedia [en.wikipedia.org]
- 7. Effects of new low-dosage form of this compound-mestranol: clinical evaluation and endometrial biopsy study - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Progestin Efficacy: A Comparative Analysis of Norethynodrel and Modern Alternatives
A deep dive into the statistical validation and experimental design of progestin-based contraceptives reveals a landscape dominated by newer generation compounds, while the historical progestin, Norethynodrel, lacks recent, direct clinical trial data for a robust statistical assessment. This guide provides a comparative overview of this compound's metabolic profile against the clinically validated efficacy of modern progestins like Drospirenone, Norgestrel, and Desogestrel, offering researchers and drug development professionals a clear perspective on their respective characteristics.
This compound, a foundational component of the first oral contraceptive, holds a significant place in the history of hormonal birth control. However, a review of current clinical trial literature indicates a notable absence of recent, large-scale studies specifically designed to statistically validate its contraceptive efficacy using modern methodologies. The available scientific information primarily focuses on its metabolic fate.
Contrary to some historical understanding, contemporary research indicates that this compound is not significantly converted to Norethindrone.[1][2][3] Instead, its primary metabolic pathway involves the reduction of the 3-keto group, leading to the formation of 3α-hydroxy and 3β-hydroxy metabolites.[1][4][5] This metabolic profile is a key differentiator when comparing it to other progestins.
Comparative Efficacy of Modern Progestins
In contrast to this compound, extensive clinical trial data is available for a range of newer progestins. The primary measure of contraceptive efficacy in these trials is the Pearl Index (PI), which represents the number of unintended pregnancies per 100 woman-years of exposure.[6] A lower Pearl Index signifies higher contraceptive effectiveness. The following table summarizes the efficacy data from various clinical trials for prominent progestin-only contraceptives.
| Progestin | Dosage | Pearl Index (PI) | 95% Confidence Interval (CI) | Study Population (n) | Total Exposure (Cycles/Woman-Years) |
| Drospirenone | 4 mg (24/4 regimen) | 0.51 | 0.1053 - 1.4922 | 713 | 7638 cycles |
| Drospirenone | 4 mg (24/4 regimen) | 0.73 (pooled) | 0.3133 - 1.4301 | - | 14,329 cycles |
| Norgestrel | 75 µ g/day | 2.0 | - | 144 | - |
| Norgestrel | 75 µ g/day | 2.2 (aggregate) | - | 3,184 | >35,000 months |
| Desogestrel | 75 µ g/day | 0.14 | - | 989 | 727 woman-years |
Experimental Protocols in Contraceptive Clinical Trials
The statistical validation of contraceptive efficacy is grounded in rigorous clinical trial methodologies. While specific protocols vary between studies, a generalized workflow provides a framework for understanding how efficacy data, such as the Pearl Index, is generated.
Key Stages of a Contraceptive Clinical Trial:
-
Participant Recruitment and Screening: A cohort of sexually active women at risk of pregnancy is recruited. Inclusion and exclusion criteria are critical and often consider factors such as age, BMI, and medical history to ensure a suitable study population.[7][8][9]
-
Randomization and Blinding: In comparative trials, participants are randomly assigned to different treatment arms (e.g., the investigational drug vs. an active comparator or placebo). Double-blinding, where neither the participant nor the investigator knows the treatment allocation, is the gold standard to minimize bias.[10]
-
Treatment Phase: Participants are instructed on the correct use of the contraceptive and are typically followed for a predetermined number of menstrual cycles (e.g., 9 to 13 cycles).[7][11] Data on compliance, side effects, and bleeding patterns are meticulously collected, often through daily diaries.[12]
-
Efficacy Evaluation: The primary endpoint is typically the number of on-treatment pregnancies. This data is used to calculate the Pearl Index. It's important to differentiate between "perfect use" (participants who followed the protocol exactly) and "typical use" (which includes instances of incorrect or inconsistent use) failure rates.[13]
-
Safety and Tolerability Assessment: Throughout the trial, adverse events are monitored and recorded to establish the safety profile of the contraceptive.[7]
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the metabolic pathway of this compound and a generalized workflow for a contraceptive clinical trial.
References
- 1. Metabolism of the Synthetic Progestogen this compound by Human Ketosteroid Reductases of the Aldo-Keto Reductase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Metabolism of levonorgestrel, norethindrone, and structurally related contraceptive steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of antifertility steroids. I. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pearl Index - Wikipedia [en.wikipedia.org]
- 7. A 1-year prospective, open-label, single-arm, multicenter, phase 3 trial of the contraceptive efficacy and safety of the oral progestin-only pill drospirenone 4 mg using a 24/4-day regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinConnect | Desogestrel Tablets (0.075 mg) Relative to Originator [clinconnect.io]
- 10. A double-blind study comparing the contraceptive efficacy, acceptability and safety of two progestogen-only pills containing desogestrel 75 micrograms/day or levonorgestrel 30 micrograms/day. Collaborative Study Group on the Desogestrel-containing Progestogen-only Pill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drospirenone-only oral contraceptive: results from a multicenter noncomparative trial of efficacy, safety and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. drugs.com [drugs.com]
Safety Operating Guide
Proper Disposal of Norethynodrel: A Guide for Laboratory Professionals
The proper disposal of norethynodrel, a synthetic progestational hormone, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Due to its classification as a potential carcinogen and endocrine disruptor, specialized disposal procedures must be followed to mitigate risks to human health and the environment.[1] This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound in a research setting.
Hazard Profile and Safety Precautions
This compound is recognized for its potential health risks, necessitating careful handling. All personnel must wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection, when handling this compound.[2] Work should be conducted in a controlled environment, such as a chemical fume hood, to minimize exposure.
Table 1: Hazard Classification of this compound
| Hazard Classification | Description |
| Carcinogenicity | The World Health Organization's International Agency for Research on Cancer (IARC) has indicated that this compound can cause cancer.[1] |
| Reproductive Toxicity | Classified as a substance that may damage fertility or the unborn child (Repr. 1B).[2] |
| Mutagenicity | Suspected of causing genetic defects (Muta. 1B).[2] |
| Endocrine Disruption | Identified as a potential endocrine disrupting compound.[1] |
Primary Disposal Procedures for this compound
Standard methods of pharmaceutical disposal, such as flushing down the toilet or discarding in regular trash, are inappropriate for this compound.[1] The following procedures are recommended for research, scientific, and drug development professionals.
Step 1: Segregation and Labeling
-
Isolate all waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and contaminated PPE.
-
Place the waste in a dedicated, sealed, and leak-proof container.
-
Clearly label the container as "Hazardous Waste: this compound" and include any other identifiers required by your institution and local regulations.
Step 2: Preferred Disposal Method - Return to Manufacturer
-
The most preferable method of disposal is to return the unwanted this compound to the manufacturer.[1]
-
Contact the manufacturer or supplier to inquire about their take-back programs for hazardous chemical waste.
-
If this option is available, carefully package and label the material according to the manufacturer's instructions.
Step 3: Alternative Disposal Method - Licensed Hazardous Waste Contractor
-
If returning the compound to the manufacturer is not possible, the waste must be transported by a state-licensed medical or hazardous waste contractor.[1]
-
This ensures the material is disposed of in a licensed hazardous or toxic waste landfill or via incineration, in compliance with all federal, state, and local regulations, including the Resource Conservation and Recovery Act (RCRA).[1][3][4]
General Guidelines for Pharmaceutical Waste (for context)
While the above methods are specific to the hazardous nature of this compound, it is useful to be aware of general pharmaceutical disposal guidelines from regulatory bodies like the FDA and EPA. These are typically for less hazardous pharmaceuticals and are not the primary recommended route for this compound.
-
Drug Take-Back Programs: The safest and most environmentally responsible way to dispose of most unused medicines is through drug take-back programs.[5][6][7] These programs are often available at pharmacies or law enforcement agencies.
-
Disposal in Household Trash (Not Recommended for this compound): For some less hazardous drugs, if no take-back program is available, the FDA recommends mixing the medication (without crushing tablets or capsules) with an unpalatable substance like dirt, cat litter, or used coffee grounds.[3][6][8] This mixture should then be placed in a sealed plastic bag before being thrown in the trash.[3][6][8]
-
Flushing (Not Recommended for this compound): Flushing is only recommended for a specific list of potentially dangerous medicines provided by the FDA, as it can prevent accidental ingestion.[3][5] this compound is not on this list. Improper disposal by flushing can lead to the contamination of water supplies.[3]
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not publicly available. The disposal process is a regulated industrial procedure handled by licensed professionals. Researchers must adhere to the protocols established by their institution's Environmental Health and Safety (EHS) department and the requirements of the licensed waste management contractor. The process generally involves professional assessment, segregation, packaging, transport, and final destruction or interment, all in accordance with regulations such as the EPA's Subpart P for hazardous waste pharmaceuticals.[4]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. This compound | C20H26O2 | CID 6231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lgcstandards.com [lgcstandards.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 6. mayoclinichealthsystem.org [mayoclinichealthsystem.org]
- 7. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
